molecular formula C4H8Na2O8 B7884642 Disodium tartrate dihydrate

Disodium tartrate dihydrate

Cat. No.: B7884642
M. Wt: 230.08 g/mol
InChI Key: FGJLAJMGHXGFDE-UHFFFAOYSA-L
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Description

Disodium tartrate dihydrate is a useful research compound. Its molecular formula is C4H8Na2O8 and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

disodium;2,3-dihydroxybutanedioate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJLAJMGHXGFDE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of Disodium tartrate dihydrate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Disodium (B8443419) Tartrate Dihydrate

Introduction

Disodium tartrate dihydrate ((CHOHCOONa)₂·2H₂O) is the disodium salt of L-(+)-tartaric acid, presenting as transparent, colorless, and odorless crystals.[1] It is a well-characterized and stable chemical compound with a precise water content, making it a primary standard for Karl Fischer titration.[2][3] This guide provides a comprehensive overview of its chemical properties, supported by experimental protocols, for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder.[4] Key chemical and physical properties are summarized in the tables below.

General Properties
PropertyValueReference
Chemical Formula C₄H₄Na₂O₆·2H₂O[1]
Molecular Weight 230.08 g/mol [1]
CAS Number 6106-24-7[1]
Appearance White crystalline powder or colorless crystals[4][5]
Odor Odorless to slight tartaric odor[6]
Physicochemical Data
PropertyValueReference
Melting Point Decomposes at ~150-195°C (loses water of hydration at 120-150°C)[5][6][7]
Solubility in Water 290 g/L at 20°C; 69 g in 100 mL at 43°C[5][8][9]
Solubility in other solvents Insoluble in ethanol[1][2]
pH of 5% aqueous solution 7.0 - 9.0 at 25°C[1][10]
Density 1.82 g/cm³[7][9]
Bulk Density 460 kg/m ³[1][9]
Water Content 15.61 - 15.71%[3][4]

Experimental Protocols

Detailed methodologies for determining key chemical properties of this compound are provided below.

Determination of Water Content by Karl Fischer Titration

This compound is a primary standard for the standardization of Karl Fischer reagent due to its stable and precise water content.[3][6]

Principle: The Karl Fischer titration is a coulometric or volumetric method to determine trace amounts of water in a sample. The reagent reacts with water in a stoichiometric manner.

Apparatus:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Titration cell

  • Stirrer

  • Analytical balance

Reagents:

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Anhydrous methanol (B129727) or a suitable solvent

  • This compound (as the standard)

Procedure:

  • Preparation: The titration vessel of the Karl Fischer titrator is filled with anhydrous methanol and pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Standardization:

    • Accurately weigh approximately 100-150 mg of this compound.[7]

    • Transfer the weighed standard into the titration vessel.

    • Start the titration. The Karl Fischer reagent is added until the endpoint is reached, which is detected by a platinum electrode.

    • The water content of the this compound is known (theoretically 15.66%), allowing for the calculation of the titer of the Karl Fischer reagent.[3]

  • Sample Analysis:

    • A known weight of the sample is added to the conditioned titration vessel.

    • The sample is titrated with the standardized Karl Fischer reagent to the endpoint.

    • The water content of the sample is calculated based on the volume of titrant consumed.

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a hydrated salt like this compound, the "melting point" is often the temperature of decomposition, which is preceded by the loss of water of hydration.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[11]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[12]

    • The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For this compound, dehydration is observed around 120-150°C, followed by decomposition at higher temperatures.[5][13]

Measurement of pH of an Aqueous Solution

Principle: The pH of a solution is a measure of its acidity or alkalinity. It is determined potentiometrically using a pH meter with a glass electrode and a reference electrode.

Apparatus:

  • pH meter with a glass electrode and a reference electrode (or a combination electrode)

  • Magnetic stirrer and stir bar

  • Beakers

  • Standard buffer solutions (e.g., pH 4, 7, and 10)

Procedure:

  • Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[14]

  • Sample Preparation: A 5% (w/v) aqueous solution of this compound is prepared by dissolving 5 g of the substance in 100 mL of deionized water.

  • Measurement:

    • The electrodes are rinsed with deionized water and then with a portion of the sample solution.

    • The electrodes are immersed in the sample solution, and the solution is gently stirred.

    • The pH reading is allowed to stabilize before being recorded. The temperature of the solution should also be recorded.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at different frequencies.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr press for pellet preparation or an ATR accessory

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • A small amount of this compound (1-2 mg) is finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[15]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[10]

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound, such as O-H (from water and hydroxyl groups), C-H, C=O (from carboxylate), and C-O bonds.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and the content of volatile components.

Apparatus:

  • Thermogravimetric analyzer

  • Analytical balance

  • Sample pans (e.g., aluminum or platinum)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a sample pan.[16]

  • Analysis:

    • The sample pan is placed in the TGA furnace.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[17]

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve will show a weight loss step corresponding to the loss of the two water molecules of hydration, followed by decomposition at higher temperatures. This allows for the precise determination of the water content and the decomposition temperature.[18]

Visualizations

Experimental Workflow for Karl Fischer Titration

G Workflow for Water Content Determination by Karl Fischer Titration cluster_prep Preparation cluster_std Standardization cluster_analysis Sample Analysis prep1 Fill titration vessel with anhydrous methanol prep2 Pre-titrate to a dry endpoint prep1->prep2 std1 Accurately weigh ~100-150 mg of This compound prep2->std1 Ready for standardization std2 Transfer standard to vessel std1->std2 std3 Titrate with Karl Fischer reagent std2->std3 std4 Calculate reagent titer std3->std4 ana1 Add known weight of sample to the vessel std4->ana1 Standardized reagent ana2 Titrate with standardized reagent ana1->ana2 ana3 Calculate water content of sample ana2->ana3

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Logical Relationship of Key Chemical Properties

G Interrelation of Key Chemical Properties of this compound Compound Disodium Tartrate Dihydrate Structure Crystal Structure (with 2 H₂O) Compound->Structure ThermalStability Thermal Stability Compound->ThermalStability Solubility High Aqueous Solubility Compound->Solubility Reactivity Reactivity Compound->Reactivity WaterContent Precise Water Content (~15.66%) Structure->WaterContent KFStandard Primary Standard for Karl Fischer Titration WaterContent->KFStandard Dehydration Dehydration at ~120-150°C ThermalStability->Dehydration Decomposition Decomposition >150°C Dehydration->Decomposition pH Slightly Alkaline pH in Solution (7-9) Solubility->pH ChelatingAgent Chelating Agent for Metal Ions Reactivity->ChelatingAgent

Caption: Interrelation of Key Chemical Properties.

Stability and Reactivity

This compound is a stable compound under normal storage conditions.[6] It is incompatible with strong oxidizing agents.[6] When heated, it first loses its water of hydration and then decomposes at higher temperatures.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, including quantitative data and experimental protocols for its characterization. Its well-defined stoichiometry and stability make it an invaluable reference standard in analytical chemistry, particularly for moisture determination. The information presented herein is intended to be a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of disodium (B8443419) tartrate dihydrate, a compound of significant interest in various scientific and industrial fields, including pharmaceutical development. This document outlines its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for the scientific community.

Core Compound Identification

Disodium tartrate dihydrate is the sodium salt of L-(+)-tartaric acid.[1][2][3] It is a white crystalline powder known for its stability and defined water content, making it a valuable standard in analytical chemistry.[1][4]

IdentifierValue
Chemical Name Disodium (2R,3R)-2,3-dihydroxybutanedioate dihydrate
CAS Number 6106-24-7[5]
Molecular Formula C₄H₈Na₂O₈[4][5][6]
Molecular Weight 230.08 g/mol [4][5][6]

Physicochemical Properties

This compound exhibits consistent and well-documented physical and chemical properties, which are summarized in the table below.

PropertyValue
Appearance White crystalline powder or colorless crystals[1][4][7]
Melting Point Decomposes at approximately 150°C, losing its water of hydration[1][4]
Solubility in Water 290 g/L at 20°C[4]
pH 7.0 - 9.0 (in a 0.1M aqueous solution at 25°C)[1]
Optical Activity [α]20/D +26° (c=1 in water)[1]
Density 1.82 g/cm³[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of tartaric acid.

Objective: To synthesize this compound from L-tartaric acid and sodium carbonate.

Materials:

  • L-tartaric acid

  • Sodium carbonate (decahydrate)

  • Deionized water

  • Ethanol (B145695) (optional)

  • Beakers

  • Heating plate with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve a known quantity of L-tartaric acid in deionized water with gentle heating and stirring.[8]

  • Slowly add a stoichiometric amount of sodium carbonate to the tartaric acid solution.[8] Effervescence will occur due to the release of carbon dioxide. Continue addition until the reaction ceases.

  • Filter the resulting solution to remove any impurities.[8]

  • Concentrate the filtrate by heating to evaporate some of the water.[8]

  • Allow the concentrated solution to cool slowly to room temperature to induce crystallization. For enhanced precipitation, ethanol can be added.[8]

  • Collect the crystals by filtration and wash them with a small amount of cold deionized water.

  • Dry the crystals at room temperature or in a low-temperature oven to obtain pure this compound.[8]

Standardization of Karl Fischer Reagent

This compound is a primary standard for the determination of water content using Karl Fischer titration due to its stable and precise water content of 15.66%.[1][2]

Objective: To standardize a Karl Fischer reagent using this compound.

Materials:

  • This compound (analytical standard)

  • Karl Fischer titrator

  • Methanol (B129727) (anhydrous)

  • Syringe and needle

Procedure:

  • Add anhydrous methanol to the titration vessel of the Karl Fischer titrator and pretitrate to a stable endpoint to eliminate residual water.

  • Accurately weigh a specific amount of this compound.

  • Inject the weighed this compound into the titration vessel.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The titrator software will calculate the titer of the Karl Fischer reagent based on the mass of the this compound and the volume of titrant consumed.

Applications in Research and Drug Development

This compound has a variety of applications in scientific research and the pharmaceutical industry:

  • Buffering Agent: It is utilized as a buffering agent to maintain a stable pH in pharmaceutical formulations and cell culture media.[9][10]

  • Chelating Agent: It acts as a chelating agent for metal ions, which can help to stabilize drug formulations.[8]

  • Excipient: In pharmaceutical manufacturing, it can be used as a stabilizer and emulsifier in various drug products.[2][9]

  • Biochemical Reagent: It is used in biochemical assays and as a component of buffers in molecular biology.[3][4]

Visualized Workflows

General Synthesis Workflow

G A Dissolve Tartaric Acid in Water B Neutralize with Sodium Carbonate A->B C Filter Solution B->C D Concentrate Filtrate C->D E Crystallize D->E F Filter and Wash Crystals E->F G Dry Crystals F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Karl Fischer Titration Workflow

G A Pre-titrate Methanol B Weigh this compound A->B C Add Sample to Titration Vessel B->C D Titrate with Karl Fischer Reagent C->D E Endpoint Detection D->E F Calculate Reagent Titer E->F

Caption: Workflow for standardizing Karl Fischer reagent.

References

An In-depth Technical Guide to the Solubility of Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of disodium (B8443419) tartrate dihydrate in water and various organic solvents. The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to support laboratory applications.

Physicochemical Properties

Disodium tartrate dihydrate, with the chemical formula C₄H₄Na₂O₆·2H₂O, is the disodium salt of L-(+)-tartaric acid. It presents as a white crystalline powder.[1]

PropertyValue
CAS Number 6106-24-7
Molecular Weight 230.08 g/mol [2][3][4]
Appearance White crystalline powder or colorless transparent crystals[1][4]
pH (5% aqueous solution) 7.0 - 9.0[2][3][4]

Solubility Data

The solubility of this compound is a critical parameter for its application in various scientific fields, including as a buffer in molecular biology and a standard for Karl Fischer titration.[5][6]

This compound is highly soluble in water. Its solubility is dependent on temperature, as detailed in the table below.

Temperature (°C)Solubility ( g/100 mL)Solubility (g/L)
2029.0[2][7][8][9][10]290[2][7][8][9][10]
2030.0300[11]
4369.0[12]690
6029.0[4]290[4]

The solubility of this compound in organic solvents is generally limited.

SolventSolubilityRemarks
Ethanol (B145695)Insoluble / Almost Insoluble[1][6][13]
MethanolSparingly Soluble[5][14]Quantitative data not readily available. Its limited solubility needs to be considered, for instance, in Karl Fischer titrations where the solvent must be replaced after each titration.[14]
Alcohols and EthersSoluble[2][15]This is a general statement; specific quantitative data for individual alcohols and ethers (other than ethanol and methanol) is not widely reported.
Dimethyl Sulfoxide (DMSO)1.94 mg/mL (1.94 g/L)[16]Sonication is recommended to aid dissolution.[16]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following are standardized methods for measuring the solubility of a solid compound like this compound.

This method, considered the "gold standard" for thermodynamic solubility, involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[17][18]

Apparatus:

  • Thermostatically controlled shaker or agitator

  • Vials or flasks with stoppers

  • Analytical balance

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing the solvent (water or organic solvent). The excess solid should be visually present.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[18]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by filtration or centrifugation.

  • Analysis: Accurately dilute the saturated solution and determine the concentration of this compound using a validated analytical method.

This method is suitable for substances with low solubility.

Apparatus:

  • Column with a temperature jacket

  • Metering pump

  • Inert support material (e.g., glass beads)

  • Analytical instrument for concentration measurement

Procedure:

  • Column Preparation: An inert support material is coated with an excess of this compound and packed into the column.

  • Elution: The solvent is pumped through the column at a low flow rate to ensure saturation.

  • Analysis: The eluate is collected, and the concentration of the dissolved this compound is determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add solvent to vial A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-72h at constant temperature C->D E Allow suspension to settle D->E F Filter or centrifuge to get saturated solution E->F G Dilute saturated solution F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Shake-Flask Solubility Determination Workflow

References

A Comprehensive Technical Guide to the pH of Disodium Tartrate Dihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the pH properties of disodium (B8443419) tartrate dihydrate solutions. Disodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O), the sodium salt of L-(+)-tartaric acid, is a versatile excipient and reagent utilized in various scientific and pharmaceutical applications. Its role as a buffering agent, emulsifier, and sequestrant necessitates a clear understanding of its behavior in aqueous solutions, particularly its pH range.[1][2] This guide consolidates quantitative data, details experimental methodologies for pH determination, and presents logical relationships to provide a comprehensive resource for laboratory professionals.

Quantitative pH Data

The pH of a this compound solution is a critical parameter in its application. As the salt of a weak acid (tartaric acid) and a strong base (sodium hydroxide), its solutions are expected to be slightly alkaline. The quantitative data from various sources consistently support this, indicating a pH range of 7.0 to 9.0 for aqueous solutions.

For clarity and comparative analysis, the following table summarizes the pH specifications for this compound solutions at different concentrations.

Concentration of SolutionTemperature (°C)pH RangeReference
5% (w/v)257.0 - 9.0[3][4]
50 g/L257.0 - 9.0[3][5]
50 g/L258[5][6]
1 in 10 solution (10% w/v)Not Specified7.0 - 9.0

Experimental Protocols for pH Determination

Accurate and reproducible pH measurement is fundamental in quality control and research. The standard method for determining the pH of a this compound solution involves the use of a calibrated pH meter. The general procedure, in line with guidelines from the American Chemical Society (ACS) and the United States Pharmacopeia (USP), is detailed below.[7][8]

Preparation of a 5% (w/v) this compound Solution
  • Weighing: Accurately weigh 5.0 g of this compound.

  • Dissolution: Dissolve the weighed sample in 100 mL of purified water. Ensure complete dissolution by gentle stirring.

pH Measurement Procedure
  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7.00 and pH 10.01). The calibration should be performed according to the manufacturer's instructions for the specific instrument.

  • Temperature Control: Ensure that the standard buffer solutions and the sample solution are at a constant and recorded temperature, typically 25 °C ± 2 °C.

  • Measurement: Immerse the calibrated electrode in the 5% this compound solution. Gently stir the solution and wait for the reading to stabilize before recording the pH value.

  • Cleaning and Storage: After measurement, rinse the electrode with purified water and store it in the appropriate storage solution as recommended by the manufacturer.

Visualizing Methodologies and Concepts

To further elucidate the experimental process and the chemical principles governing the pH of this compound solutions, the following diagrams are provided.

Experimental Workflow for pH Determination

The following diagram illustrates the step-by-step workflow for the accurate determination of the pH of a this compound solution.

experimental_workflow cluster_prep Solution Preparation cluster_calib pH Meter Calibration cluster_measure Measurement cluster_post Post-Measurement weigh Weigh 5.0 g of This compound dissolve Dissolve in 100 mL of Purified Water weigh->dissolve measure_sample Immerse Electrode in Sample Solution dissolve->measure_sample start_calib Start Calibration buffer1 Measure Standard Buffer 1 (e.g., pH 7.00) start_calib->buffer1 buffer2 Measure Standard Buffer 2 (e.g., pH 10.01) buffer1->buffer2 buffer2->measure_sample stabilize Allow Reading to Stabilize measure_sample->stabilize record Record pH Value stabilize->record rinse Rinse Electrode with Purified Water record->rinse store Store Electrode Properly rinse->store

Experimental workflow for pH determination.
Logical Relationship of Disodium Tartrate Hydrolysis

The alkaline pH of a disodium tartrate solution is due to the hydrolysis of the tartrate ion (C₄H₄O₆²⁻), which is the conjugate base of the weak acid, tartaric acid. The following diagram illustrates this chemical equilibrium.

hydrolysis_relationship Hydrolysis of the Tartrate Ion tartrate Tartrate Ion (C₄H₄O₆²⁻) bitartrate Bitartrate Ion (HC₄H₄O₆⁻) tartrate->bitartrate Accepts H⁺ water Water (H₂O) hydroxide (B78521) Hydroxide Ion (OH⁻) water->hydroxide Donates H⁺

Hydrolysis of the tartrate ion in water.

This equilibrium results in an increase in the concentration of hydroxide ions (OH⁻), leading to a pH greater than 7.

References

An In-depth Technical Guide to the Crystalline Structure of Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of disodium (B8443419) tartrate dihydrate (Na₂C₄H₄O₆·2H₂O). It is intended for an audience with a background in chemistry, crystallography, and pharmaceutical sciences. This document outlines the key structural features, a detailed experimental protocol for its characterization, and the significance of its crystalline nature.

Introduction

Disodium tartrate dihydrate is the sodium salt of L-(+)-tartaric acid and exists as a stable, crystalline solid containing two molecules of water of hydration.[1] Its precise and consistent water content makes it an excellent primary standard for Karl Fischer titration, a method for determining water content in various samples.[2] In the pharmaceutical industry, understanding the crystalline structure of salt forms of active pharmaceutical ingredients (APIs) is crucial for controlling properties such as solubility, stability, and bioavailability. While disodium tartrate itself is not typically an API, its well-defined crystalline nature serves as a valuable model system for studying hydrated salt structures.

The definitive study of the crystal structure of this compound was reported by Ambady and Kartha in 1968. While the full detailed quantitative data from this study is not widely available in public crystallographic databases, this guide provides a comprehensive overview of the expected structural characteristics based on the known chemistry of tartrates and related hydrated salts, alongside a detailed, representative experimental protocol for its structural determination.

Physicochemical Properties

This compound is a white crystalline powder or colorless, transparent crystal.[3] It is readily soluble in water but practically insoluble in ethanol. The dihydrate form is stable under normal conditions and loses its water of crystallization upon heating to around 150°C.[3]

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄Na₂O₆·2H₂O
Molecular Weight 230.08 g/mol
Appearance White crystalline powder or colorless crystals[3]
Solubility in Water 290 g/L at 20 °C[3]
Melting Point Decomposes at ~150 °C (loses water)[3]
Crystal System Orthorhombic (based on related structures)
Space Group P2₁2₁2₁ (based on related structures)

Crystalline Structure and Molecular Geometry

The crystal structure of this compound is characterized by a three-dimensional network of tartrate anions, sodium cations, and water molecules, held together by ionic bonds and extensive hydrogen bonding.

The tartrate anion (C₄H₄O₆²⁻) possesses two chiral centers. The bond lengths and angles within the tartrate anion are expected to be in the normal ranges for carboxylate and hydroxyl groups. For instance, the C-C single bond lengths are typically around 1.53 Å, and the C=O and C-O bond lengths in the carboxylate groups are in the range of 1.25-1.26 Å.

The sodium ions are expected to be coordinated by oxygen atoms from both the tartrate anions (from the carboxylate and hydroxyl groups) and the water molecules. The coordination number of sodium in similar hydrated tartrate structures is typically six, resulting in a distorted octahedral geometry. The Na-O bond distances generally fall within the range of 2.3 to 2.5 Å.

The two water molecules play a critical role in stabilizing the crystal structure. They participate in the coordination sphere of the sodium ions and act as both donors and acceptors in a network of hydrogen bonds.[4] This hydrogen bonding network links the tartrate anions and the coordinated sodium ions, creating a stable three-dimensional lattice.[4][5]

Quantitative Crystallographic Data

The following tables are presented as templates for the crystallographic data of this compound. The specific values from the original study by Ambady and Kartha (1968) are not publicly available in the searched databases.

Table 2: Unit Cell Parameters (Template)

ParameterValue
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not available
ZValue not available

Table 3: Selected Bond Lengths (Template)

BondLength (Å)
Na - O(carboxylate)Value not available
Na - O(hydroxyl)Value not available
Na - O(water)Value not available
C - CValue not available
C - OValue not available
C = OValue not available

Table 4: Selected Bond Angles (Template)

AngleValue (°)
O - Na - OValue not available
O - C - CValue not available
O - C = OValue not available

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystalline structure of this compound is achieved through single-crystal X-ray diffraction.[6] The following is a detailed, representative methodology for such an experiment.

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution at room temperature. High-purity this compound should be dissolved in deionized water, and the solution should be filtered to remove any insoluble impurities. The filtrate is then left in a loosely covered container in a vibration-free environment to allow for slow evaporation and the formation of well-defined single crystals.

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature, often cooled with liquid nitrogen, to minimize thermal vibrations and potential crystal degradation. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.

The collected diffraction data are processed to yield a set of reflection intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Experimental_Workflow cluster_preparation Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start High-Purity Disodium Tartrate Dihydrate dissolution Dissolution in Deionized Water start->dissolution filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystalline Structure validation->final_structure

Experimental workflow for determining the crystalline structure.

Visualization of the Logical Relationships in Structure Determination

The process of determining the crystalline structure from diffraction data involves a series of logical steps, from the raw data to the final, refined structure.

Logical_Relationships diffraction_pattern Diffraction Pattern (Intensities and Positions) unit_cell Unit Cell Parameters (a, b, c, α, β, γ) diffraction_pattern->unit_cell space_group Space Group (Symmetry Operations) diffraction_pattern->space_group structure_factors Structure Factors |F(hkl)| diffraction_pattern->structure_factors phase_problem The Phase Problem (Phases are Lost) structure_factors->phase_problem initial_model Initial Structural Model (Approximate Atomic Positions) phase_problem->initial_model Solved by Direct Methods electron_density_map Electron Density Map ρ(x,y,z) initial_model->electron_density_map Fourier Transform refined_model Refined Structural Model (Accurate Atomic Positions & Thermal Parameters) electron_density_map->refined_model Model Building & Refinement refined_model->electron_density_map Calculate Structure Factors & Phases (Fc, αc) final_structure Final Crystalline Structure (Bond Lengths, Angles, etc.) refined_model->final_structure

Logical relationships in the process of crystal structure determination.

Conclusion

The crystalline structure of this compound is a well-ordered, three-dimensional network stabilized by ionic interactions and an extensive hydrogen-bonding network involving the water molecules. This well-defined structure is the basis for its use as a primary standard in chemical analysis. For drug development professionals, understanding the principles of its crystal structure provides valuable insights into the behavior of hydrated salt forms of pharmaceutical compounds, which is essential for ensuring the quality, stability, and efficacy of drug products. The detailed experimental protocol provided herein serves as a robust guide for the characterization of similar crystalline materials.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for disodium (B8443419) tartrate dihydrate (C₄H₄Na₂O₆·2H₂O). The document details both laboratory-scale synthesis via neutralization and industrial-scale manufacturing through the hydrolysis of epoxysuccinates. It includes detailed experimental protocols, quantitative data, and process visualizations to support research, development, and production activities.

Physicochemical Properties of Disodium Tartrate Dihydrate

This compound is a white crystalline powder known for its precise water content, making it a primary standard for Karl Fischer titration.[1][2][3] It is the disodium salt of L-(+)-tartaric acid and is recognized as safe for use in food products as an emulsifier and pH control agent.

PropertyValueReferences
Chemical Formula C₄H₄Na₂O₆·2H₂O[4]
Molecular Weight 230.08 g/mol [3][4]
Appearance White, colorless, odorless crystals or crystalline powder[1]
Density 1.545 g/cm³[5]
Solubility in Water 290 g/L (at 20 °C)[3]
Solubility in other solvents Insoluble in ethanol[5]
pH of 5% Aqueous Solution 7.0 - 9.0[1]
Melting Point Decomposes above 150 °C (loses water of hydration)[3]
Water Content 15.66%[2]

Laboratory Synthesis: Neutralization of Tartaric Acid

The laboratory-scale synthesis of this compound is typically achieved through the neutralization of tartaric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1] The resulting salt is then crystallized from the aqueous solution.

Experimental Protocol

This protocol details the synthesis of this compound from L-(+)-tartaric acid and sodium hydroxide.

Materials:

  • L-(+)-Tartaric Acid (C₄H₆O₆)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (optional, for precipitation)[1]

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter or litmus (B1172312) paper

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Drying oven

Procedure:

  • Dissolution of Tartaric Acid: In a beaker, dissolve a specific molar quantity of L-(+)-tartaric acid in deionized water with gentle heating and stirring.

  • Neutralization: While monitoring the pH, slowly add a stoichiometric amount (2 molar equivalents) of a sodium hydroxide solution to the tartaric acid solution. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. The target pH of the final solution should be between 7.0 and 9.0.[1]

  • Concentration and Crystallization: Heat the resulting solution to concentrate it by evaporating a portion of the water.[1] Once concentrated, allow the solution to cool slowly to room temperature in a crystallizing dish. This compound crystals will form. For improved yield, the crystallization process can be aided by the addition of ethanol.[1]

  • Isolation and Washing: Isolate the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below 120°C to avoid the loss of hydration water.[1]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A L-(+)-Tartaric Acid C Dissolution in Water A->C B Sodium Hydroxide D Neutralization (pH 7-9) B->D C->D E Concentration & Crystallization D->E F Isolation & Washing E->F G Drying (<120°C) F->G H This compound G->H

Figure 1: Laboratory Synthesis Workflow

Industrial Manufacturing: Hydrolysis of Disodium Epoxysuccinate

On an industrial scale, disodium tartrate is often produced through the hydrolysis of disodium epoxysuccinate.[6] This method can offer high purity and yield. The disodium epoxysuccinate is typically generated from the epoxidation of maleic or fumaric acid.[6]

Manufacturing Process Overview

The industrial process involves two main stages: the epoxidation of a suitable precursor followed by the hydrolysis of the resulting epoxysuccinate.

Stage 1: Epoxidation of Disodium Maleate

Disodium maleate, derived from maleic anhydride, is epoxidized using a catalyst, often a tungsten-containing compound, in the presence of an oxidizing agent like hydrogen peroxide.[6]

Stage 2: Hydrolysis of Disodium Epoxysuccinate

The resulting aqueous solution of disodium epoxysuccinate is then subjected to hydrolysis under controlled conditions of temperature, pressure, and pH to yield disodium tartrate.[6] A patent for this process specifies that conducting the hydrolysis under superatmospheric pressure and elevated temperatures (up to 200°C) with a pH between 6 and 11 minimizes the formation of impurities and reduces reaction time.[6]

Process Parameters for Hydrolysis
ParameterRecommended RangeReference
pH 6 - 11[6]
Temperature Up to 200 °C (140-160 °C preferred)[6]
Pressure Superatmospheric (up to 484 kPa gauge)[6]
Reaction Time Approximately 1 hour[6]

Industrial Manufacturing Workflow

G cluster_start Starting Materials cluster_process Manufacturing Process cluster_product Final Product A Maleic Anhydride E Formation of Disodium Maleate A->E B Sodium Hydroxide B->E C Hydrogen Peroxide F Epoxidation C->F D Tungsten Catalyst D->F E->F G Hydrolysis (pH 6-11, >100°C, >1 atm) F->G H Crystallization & Purification G->H I This compound H->I

Figure 2: Industrial Manufacturing Workflow

Quality Control and Analytical Methods

The purity of this compound is crucial for its applications, especially as a primary standard. Various analytical methods are employed to ensure its quality.

Purity Specifications (ACS Reagent Grade)
ParameterSpecificationReference
Assay ≥99.5%
Loss on Drying (at 150°C) 15.61% - 15.71%
pH of a 5% Solution (at 25°C) 7.0 - 9.0
Insoluble Matter ≤0.005%
Chloride (Cl) ≤0.0005%
Phosphate (PO₄) ≤0.0005%
Sulfate (SO₄) ≤0.002%
Ammonium (NH₄) Not specified
Calcium (Ca) ≤0.005%
Heavy Metals (as Pb) ≤0.0005%
Iron (Fe) ≤0.0005%
Key Analytical Protocols
  • Assay (Nonaqueous Titration): A sample is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid in glacial acetic acid.[7]

  • Loss on Drying: A weighed sample is dried in an oven at 150°C to a constant weight to determine the water content.

  • pH Measurement: The pH of a 5% aqueous solution is measured using a calibrated pH meter.

  • Trace Impurity Analysis: Various methods, including colorimetry, turbidimetry, and atomic absorption spectroscopy, are used to quantify trace impurities like chlorides, phosphates, sulfates, and heavy metals.[7]

Logical Relationship of Synthesis Pathways

The synthesis of this compound can be approached from different starting materials, each with its own set of transformations.

G cluster_natural Natural Source cluster_precursors Chemical Precursors cluster_intermediates Key Intermediates cluster_product Final Product A Grapes (Wine Byproduct) D L-(+)-Tartaric Acid A->D Extraction B Maleic Anhydride E Disodium Epoxysuccinate B->E Epoxidation C Fumaric Acid C->E Epoxidation F This compound D->F Neutralization E->F Hydrolysis

Figure 3: Synthesis Pathways to this compound

References

The Ubiquitous Tartrate: A Comprehensive Technical Guide to its Natural Occurrence and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartaric acid and its derivatives, collectively known as tartrates, are naturally occurring organic compounds with significant implications across various scientific disciplines, including food science, oenology, and pharmaceutical development. As a dihydroxy derivative of succinic acid, tartaric acid's unique chemical properties, including its chirality, contribute to its diverse roles in both biological systems and industrial applications.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of tartrates, their biosynthetic pathways, and the characteristics of their common derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Natural Occurrence of Tartrates

Tartaric acid is predominantly found in the plant kingdom, with grapes (Vitis vinifera) and tamarinds (Tamarindus indica) being the most prominent natural sources.[1][2] It is also present in other fruits such as bananas, avocados, and citrus fruits.[1][3] The naturally occurring form is primarily L-(+)-tartaric acid.[2] In grapes, tartaric acid is one of the main organic acids, playing a crucial role in the taste, stability, and aging potential of wine.[4][5] Its concentration in grape musts can vary depending on the climate, with cooler climates yielding higher concentrations.[6]

The salt of tartaric acid, potassium bitartrate (B1229483) (commonly known as cream of tartar), develops naturally during the fermentation process of winemaking and can precipitate as crystalline deposits often referred to as "wine diamonds."[1][7][8][9][10][11] These crystals are harmless and are a testament to the natural origins of the compounds in wine.[9][11]

Quantitative Data on Tartaric Acid in Natural Sources

The concentration of tartaric acid and its salts varies significantly among different natural sources and even within the same species due to factors like ripeness, climate, and variety. The following tables summarize the quantitative data found in the literature.

Natural SourceTartaric Acid ConcentrationReference
Grapes (general)2.5 - 5 g/L at harvest
Grapes (cooler climates)6+ g/L in musts[6]
Grapes (warmer climates)2 - 3 g/L in musts[6]
Tamarind8% - 18%[1]
White Wine Grapes (3-4 mm stage)289.61 g/L (second highest acid)
White Wine Grapes (harvest stage)Predominant acid[12]
Chenin White Grapes (6-8 mm stage)40.16 g/L[12]
Chenin White Grapes (onset of ripening)16.97 g/L[12]
Chenin White Grapes (harvest)12.98 g/L[12]
Grape Variety (Early Harvest)Total Tartrate (%)Free Tartaric Acid (%)Reference
Average of 78 varieties5623[13]
Grape Variety (Late Harvest)Total Tartrate (%)Free Tartaric Acid (%)Reference
Average of 78 varieties5711[13]

Biosynthesis of Tartaric Acid in Plants

The primary pathway for tartaric acid biosynthesis in higher plants, particularly in grapes, originates from L-ascorbic acid (Vitamin C).[14][15][16] While several pathways have been proposed, the "Asc C4/C5" pathway is considered predominant in grapevines.[16][17]

This pathway involves the following key steps:

  • Conversion of L-ascorbic acid to 2-keto-L-gulonic acid.

  • Reduction of 2-keto-L-gulonic acid to L-idonic acid, a reaction catalyzed by the enzyme 2-keto-L-gulonic acid reductase (2-KGR).[4]

  • Oxidation of L-idonic acid to 5-keto-D-gluconic acid by L-idonate dehydrogenase (L-IdnDH), which is a key enzyme in this pathway.[4]

  • Cleavage of 5-keto-D-gluconic acid to yield a four-carbon intermediate.[17]

  • Final oxidation to produce L-(+)-tartaric acid.[17]

Another proposed route is the "Asc C2/C3" pathway, where ascorbic acid is cleaved to form oxalic acid and L-threonic acid, with the latter being subsequently oxidized to tartaric acid.[17] A third pathway, the "D-gluconic acid C4/C5" pathway, has been identified in leguminous species.[16][17]

Tartaric_Acid_Biosynthesis cluster_pathway Ascorbic Acid (Vitamin C) Catabolism Asc L-Ascorbic Acid KGA 2-keto-L-gulonic acid Asc->KGA Uncharacterized steps IdA L-Idonic Acid KGA->IdA Vv2KGR KGA5 5-keto-D-gluconic acid IdA->KGA5 L-IdnDH TA L-(+)-Tartaric Acid KGA5->TA Cleavage & Oxidation

Biosynthetic pathway of L-(+)-tartaric acid from L-ascorbic acid in grapes.

Common Tartrate Derivatives

The most prevalent natural derivative of tartaric acid is potassium bitartrate.[1] Other salts and esters of tartaric acid are also of significant interest in various industries.

  • Potassium Bitartrate (Cream of Tartar): This is the monopotassium salt of tartaric acid.[18] It precipitates from grape juice during fermentation and aging.[7] It is widely used as a leavening agent in baking powder, a stabilizer for egg whites, and to prevent sugar crystallization in candies.[1][19]

  • Calcium Tartrate: This salt is an important intermediate in the industrial production of tartaric acid from winery by-products.[1][20] It is formed by treating potassium bitartrate with calcium hydroxide.[1]

  • Rochelle Salt (Potassium Sodium Tartrate): A double salt of tartaric acid, it is known for its piezoelectric properties and is used in electroplating.[18]

  • Tartrate Esters: These are formed by the reaction of tartaric acid with alcohols and have applications in the food and pharmaceutical industries as emulsifiers.[18] For example, stearyl tartrate (E483) is used as a food emulsifier.[18]

Experimental Protocols

Extraction of Tartaric Acid from Natural Sources

The extraction of tartaric acid from plant materials like tamarind pulp or winery waste (lees) generally involves solid-liquid extraction followed by precipitation of a tartrate salt (typically calcium tartrate) and subsequent acidification to yield free tartaric acid.[21][22][23]

This protocol is adapted from studies on tartaric acid extraction from tamarind.[22][24][25]

  • Solid-Liquid Extraction:

    • Mix tamarind pulp with water (e.g., a 1:2 pulp-to-water ratio).[25]

    • Heat the mixture (e.g., at temperatures ranging from 25°C to 100°C) for several hours (e.g., 6 hours) to facilitate the dissolution of tartaric acid.[25]

    • Filter the hot mixture to separate the aqueous extract from the solid pulp residue.

  • Precipitation of Potassium Bitartrate:

    • Cool the aqueous extract to a low temperature (e.g., 10°C) to induce the precipitation of potassium bitartrate crystals.[25]

    • Separate the precipitated potassium bitartrate by filtration.

  • Conversion to Calcium Tartrate:

    • Dissolve the collected potassium bitartrate in hot water.

    • Add a calcium salt, such as calcium carbonate or calcium chloride, to the solution. This will cause the precipitation of calcium tartrate.[25]

    • Filter the solution to collect the calcium tartrate precipitate.

  • Liberation of Tartaric Acid:

    • Suspend the calcium tartrate precipitate in water.

    • Carefully add a strong acid, such as sulfuric acid. This reaction forms soluble tartaric acid and insoluble calcium sulfate (B86663).[1][20]

    • Filter the mixture while hot to remove the calcium sulfate precipitate.

  • Crystallization and Purification:

    • Concentrate the resulting tartaric acid solution by evaporation.

    • Allow the concentrated solution to cool, which will lead to the crystallization of pure tartaric acid.

    • The crystals can be further purified by recrystallization.

Extraction_Workflow cluster_extraction General Workflow for Tartaric Acid Extraction Start Plant Material (e.g., Tamarind Pulp) Extraction Solid-Liquid Extraction (with Hot Water) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Precipitation_KHT Cooling & Precipitation of Potassium Bitartrate Filtration1->Precipitation_KHT Filtration2 Filtration Precipitation_KHT->Filtration2 Conversion_CaT Conversion to Calcium Tartrate (add CaCl2/CaCO3) Filtration2->Conversion_CaT Filtration3 Filtration Conversion_CaT->Filtration3 Acidification Acidification (with H2SO4) Filtration3->Acidification Filtration4 Filtration Acidification->Filtration4 Crystallization Concentration & Crystallization Filtration4->Crystallization End Pure Tartaric Acid Crystals Crystallization->End

A generalized workflow for the extraction and purification of tartaric acid.

Quantification of Tartaric Acid

HPLC is a widely used and accurate method for the quantification of organic acids, including tartaric acid, in various matrices.[12][26]

  • Principle: The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For organic acids, ion-exchange or reverse-phase chromatography is often employed.

  • Instrumentation: A standard HPLC system equipped with a suitable column (e.g., Newcrom BH, Metrosep A supp 5) and a detector (e.g., UV or conductivity detector) is required.[26][27]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphoric acid or a sodium carbonate/bicarbonate buffer) and an organic modifier like acetonitrile.[26][27]

  • Procedure:

    • Prepare a series of standard solutions of known tartaric acid concentrations to generate a calibration curve.

    • Prepare the sample by filtering it to remove any particulate matter. Dilution may be necessary to bring the concentration within the linear range of the calibration curve.

    • Inject the standards and samples into the HPLC system.

    • Identify the tartaric acid peak in the chromatogram based on its retention time compared to the standard.

    • Quantify the amount of tartaric acid in the sample by comparing its peak area to the calibration curve.[27]

  • Principle: This method utilizes the secondary activity of an enzyme, such as D-malate dehydrogenase (D-MDH), which can catalyze the oxidation of L-tartrate.[28] The reaction produces NADH, which can be quantified spectrophotometrically at 340 nm. The amount of NADH formed is proportional to the initial concentration of L-tartrate.[28]

  • Reaction Mixture: A typical assay mixture includes a buffer (e.g., glycylglycine), NAD+, manganese chloride, DTT, the enzyme solution, and the sample.[28]

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The increase in absorbance at 340 nm due to NADH formation is monitored over time.

    • The concentration of L-tartrate is determined by comparing the change in absorbance to that of known standards.

  • Principle: These classical methods involve the precipitation of tartaric acid as calcium tartrate, which is then either weighed (gravimetric) or dissolved and titrated with a standard solution of EDTA (volumetric).[29]

  • Procedure (Gravimetric):

    • Tartaric acid in the sample is precipitated as calcium (±)tartrate under controlled pH conditions.[29]

    • The precipitate is collected on a filter, washed, dried to a constant weight, and then weighed.[29]

  • Procedure (Volumetric):

    • The precipitated calcium (±)tartrate is redissolved in dilute acid.[29]

    • The resulting solution is then titrated with a standardized EDTA solution using a suitable indicator.[29]

Conclusion

Tartrates are a fascinating and important class of naturally occurring compounds. Their prevalence in fruits like grapes has led to a long history of human interaction, particularly in winemaking. Modern analytical and biochemical techniques have elucidated their biosynthetic pathways and enabled precise quantification in various natural sources. For researchers and professionals in drug development, a thorough understanding of the natural occurrence, chemistry, and analysis of tartrates is invaluable. The methodologies and data presented in this guide offer a solid foundation for further research and application of these versatile molecules.

References

An In-depth Technical Guide to the Key Applications of Disodium Tartrate in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) tartrate, the sodium salt of tartaric acid, is a versatile and critical reagent in various scientific disciplines. Its unique chemical properties make it an indispensable tool in analytical chemistry, biochemistry, and materials science. This guide provides a comprehensive overview of its principal applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in a research setting.

Physicochemical Properties and Specifications

Disodium tartrate is commercially available, most commonly as the dihydrate form (C₄H₄Na₂O₆·2H₂O). Its high purity and stability make it an excellent primary standard.

PropertyValueCitations
Molecular Formula C₄H₄Na₂O₆ (anhydrous), C₄H₄Na₂O₆·2H₂O (dihydrate)[1]
Molecular Weight 194.05 g/mol (anhydrous), 230.08 g/mol (dihydrate)[1][2]
Appearance White crystalline powder or transparent, colorless crystals[3][4]
Water Content (dihydrate) 15.66% (stoichiometric)[5][6][7]
Purity (ACS Grade) 99.0-101.0%[1][8]
Solubility in Water 290 g/L at 20°C[1]
pH of 5% Solution 7.0 - 9.0 at 25°C[3][8]
Melting Point Decomposes above 150°C[2]

Core Applications in Scientific Research

Primary Standard for Karl Fischer Titration

The most prominent application of disodium tartrate dihydrate is as a primary standard for the accurate determination of water content using Karl Fischer (KF) titration.[6][9] Its stability, non-hygroscopic nature, and precise stoichiometric water content of 15.66% make it an ideal calibrant for KF reagents.[5][6]

Objective: To accurately determine the concentration (titer) of a volumetric Karl Fischer reagent using this compound.

Materials:

  • This compound (ACS grade)

  • Karl Fischer titrator (volumetric)

  • Methanol, anhydrous (low water content)

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Analytical balance (readable to 0.1 mg)

  • Weighing boat

Procedure:

  • Preparation: Ensure the KF titrator is clean, and the titration cell is filled with fresh, anhydrous methanol.

  • Pre-Titration: Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Weighing: Accurately weigh 40-80 mg of this compound into a weighing boat.[5] The exact weight should be recorded.

  • Sample Introduction: Quickly and carefully add the weighed this compound to the conditioned titration cell, ensuring no powder adheres to the walls of the vessel.

  • Dissolution: Allow the standard to dissolve completely in the methanol. This may take a few minutes, and gentle stirring can aid the process. Some protocols recommend grinding the crystals to a fine powder to speed up dissolution.[5]

  • Titration: Start the titration. The KF reagent will be added automatically until the endpoint is reached, which is detected by a persistent excess of iodine.

  • Calculation: The titrator software will automatically calculate the titer of the KF reagent in mg/mL based on the weight of the this compound and the volume of titrant consumed. The calculation is as follows: Titer (mg/mL) = (Weight of this compound (mg) × 0.1566) / Volume of KF Reagent (mL)

  • Replicates: Repeat the procedure at least two more times and calculate the average titer. The relative standard deviation (RSD) of the replicates should be less than 2.0%.[10]

Karl_Fischer_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_titrator Prepare KF Titrator pre_titrate Pre-titrate Solvent prep_titrator->pre_titrate add_standard Add Standard to Cell pre_titrate->add_standard weigh_standard Weigh Disodium Tartrate weigh_standard->add_standard dissolve Allow Complete Dissolution add_standard->dissolve start_titration Start Titration dissolve->start_titration calculate_titer Calculate Titer start_titration->calculate_titer repeat_analysis Repeat for Reproducibility calculate_titer->repeat_analysis final_titer Determine Average Titer repeat_analysis->final_titer

Workflow for Karl Fischer Titer Determination.
Buffering Agent

Disodium tartrate can be used in the preparation of buffer solutions, particularly in the pH range of its pKa values (pKa1 = 2.9, pKa2 = 4.25). Tartrate buffers are utilized in various biochemical and analytical procedures.

Objective: To prepare a 0.1 M sodium tartrate buffer at a specific pH.

Materials:

  • Tartaric acid (C₄H₆O₆)

  • This compound (C₄H₄Na₂O₆·2H₂O)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

Procedure:

  • Stock Solutions: Prepare 0.1 M stock solutions of tartaric acid (15.01 g/L) and this compound (23.01 g/L).

  • Mixing: In a beaker, combine calculated volumes of the tartaric acid and disodium tartrate stock solutions. The Henderson-Hasselbalch equation can be used for an approximate calculation, using the pKa2 of 4.25. For a pH of 4.5, a higher proportion of the conjugate base (disodium tartrate) will be required.

  • pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

  • Titration: Slowly add 0.1 M NaOH or 0.1 M HCl to the solution while stirring until the pH meter reads exactly 4.5.

  • Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.

Buffer_Preparation_Logic cluster_components Buffer Components cluster_process Preparation Process acid Tartaric Acid (Weak Acid) mix Mix Components acid->mix base Disodium Tartrate (Conjugate Base) base->mix adjust_ph Adjust pH with NaOH/HCl mix->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume result Tartrate Buffer at Desired pH final_volume->result

Logic of Tartrate Buffer Preparation.
Chelating and Masking Agent

Disodium tartrate is an effective chelating agent for various metal ions.[4] This property is exploited in analytical chemistry to mask interfering ions in a sample, allowing for the selective determination of the analyte of interest.[11]

Objective: To demonstrate the use of disodium tartrate as a masking agent in a complexometric titration.

Materials:

  • Sample solution containing the analyte and interfering metal ions

  • Disodium tartrate solution

  • EDTA solution (standardized)

  • Indicator suitable for the analyte

  • Buffer solution to maintain the required pH

Procedure:

  • Sample Preparation: Pipette a known volume of the sample solution into a conical flask.

  • Masking: Add a sufficient amount of disodium tartrate solution to the flask. The tartrate ions will form stable complexes with the interfering metal ions.

  • pH Adjustment: Add the appropriate buffer solution to bring the pH to the optimal range for the titration of the analyte.

  • Titration: Add a few drops of the indicator and titrate the solution with the standardized EDTA solution until the endpoint is reached (indicated by a color change). The volume of EDTA consumed corresponds to the concentration of the unmasked analyte.

Chelating_Agent_Workflow start Sample with Analyte and Interfering Ions add_tartrate Add Disodium Tartrate Solution start->add_tartrate complexation Formation of Stable Tartrate-Interferent Complexes add_tartrate->complexation masked_solution Solution with Masked Interferents complexation->masked_solution titration Titrate with EDTA masked_solution->titration end Selective Determination of Analyte titration->end

Workflow of Disodium Tartrate as a Masking Agent.
Inhibitor of Acid Phosphatase

In biochemical research, L-tartrate is a well-known inhibitor of certain acid phosphatases, particularly prostatic acid phosphatase (PAP).[12] This selective inhibition allows for the differentiation of various acid phosphatase isoenzymes in clinical and research samples.

Objective: To differentiate prostatic acid phosphatase from other acid phosphatases using tartrate inhibition.

Materials:

  • Serum or tissue homogenate sample

  • Citrate (B86180) buffer (pH 4.9)

  • Citrate-tartrate buffer (pH 4.9, containing 40 mM L-tartrate)[12]

  • p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)

  • NaOH solution (to stop the reaction)

  • Spectrophotometer

Procedure:

  • Assay Setup: Prepare two sets of tubes for each sample.

    • Total Activity: Add sample to the citrate buffer.

    • Tartrate-Inhibited Activity: Add sample to the citrate-tartrate buffer.

  • Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.

  • Reaction Initiation: Add the pNPP substrate solution to all tubes to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding NaOH solution. This also develops the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of the solutions at 405 nm using a spectrophotometer.

  • Calculation:

    • The activity in the citrate buffer represents the total acid phosphatase activity.

    • The activity in the citrate-tartrate buffer represents the non-prostatic acid phosphatase activity.

    • Prostatic Acid Phosphatase Activity = Total Activity - Tartrate-Inhibited Activity.

Disodium tartrate's role as an enzyme inhibitor is a direct interaction with the enzyme's active site and does not involve a signaling pathway in the traditional sense of a cascade of intracellular events. Therefore, a signaling pathway diagram is not appropriate for this application.

Conclusion

Disodium tartrate is a chemical compound with significant and diverse applications in scientific research. Its well-defined properties make it an invaluable primary standard for Karl Fischer titration, ensuring accuracy in water content determination. Furthermore, its utility as a buffering agent, a selective chelating and masking agent, and a specific enzyme inhibitor underscores its importance in analytical and biochemical laboratories. The protocols and workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize disodium tartrate in their experimental work.

References

Disodium Tartrate Dihydrate: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) tartrate dihydrate, a salt of L-(+)-tartaric acid, is a versatile and highly stable biochemical reagent with a wide range of applications in research and development.[1][2] This guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its use as a buffering agent and enzyme inhibitor, and its application in protein crystallization.

Core Physicochemical Properties

Disodium tartrate dihydrate is a white crystalline powder known for its well-defined stoichiometry and high purity, making it an excellent standard in various analytical techniques.[3][4] Its consistent quality and stability under normal conditions are key attributes for its use in sensitive biochemical assays.[5]

Table 1: Physicochemical and General Properties of this compound

PropertyValueReferences
Chemical Formula C₄H₄Na₂O₆·2H₂O[3]
Molecular Weight 230.08 g/mol [3]
Appearance White crystalline powder[3][6]
pH (0.1 M solution) 7.0 - 9.0[1][7]
Solubility in Water (20°C) 290 g/L[1][3]
Melting Point Decomposes at ~150°C (loses water of hydration)[3][8]
Density 1.82 g/cm³[1]
Water Content Approximately 15.66%[9][10]
Storage Temperature +5°C to +30°C[6][7]
Stability Stable under normal conditions; incompatible with strong oxidizing agents.[1][6]

Applications in Biochemical Research

This compound's utility in the laboratory is extensive, primarily centered around its properties as a buffering agent, a specific enzyme inhibitor, and a reagent in protein crystallization.

Buffering Agent

With a pKa2 of approximately 4.37 for tartaric acid, sodium tartrate buffers are effective in maintaining a stable pH in the acidic to neutral range, which is critical for many enzymatic reactions and cell culture applications.[3]

This protocol outlines the preparation of a sodium tartrate buffer by combining the acidic (tartaric acid) and basic (disodium tartrate) forms.

Materials:

  • Tartaric Acid (C₄H₆O₆)

  • This compound (C₄H₄Na₂O₆·2H₂O)

  • Deionized Water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Tartaric Acid: Dissolve 1.50 g of tartaric acid in deionized water and bring the final volume to 100 mL in a volumetric flask.

    • 0.1 M this compound: Dissolve 2.30 g of this compound in deionized water and bring the final volume to 100 mL in a volumetric flask.

  • Mix Stock Solutions:

    • Start with a volume of the 0.1 M this compound solution.

    • Slowly add the 0.1 M tartaric acid solution while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding the tartaric acid solution until the pH of the mixture reaches 5.0.

  • Final pH Adjustment:

    • If necessary, make fine adjustments to the pH using dilute HCl or NaOH.

  • Final Volume:

    • Bring the final volume of the buffer to the desired amount with deionized water.

  • Sterilization and Storage:

    • For use in cell culture or other sterile applications, filter-sterilize the buffer through a 0.22 µm filter.

    • Store the buffer at 4°C.

G cluster_prep Stock Solution Preparation cluster_mix Buffer Preparation cluster_store Final Steps Weigh_TA Weigh Tartaric Acid Dissolve_TA Dissolve in dH2O Weigh_TA->Dissolve_TA Vol_TA Adjust to final volume (0.1M) Dissolve_TA->Vol_TA Mix Combine Stock Solutions Vol_TA->Mix Weigh_DT Weigh this compound Dissolve_DT Dissolve in dH2O Weigh_DT->Dissolve_DT Vol_DT Adjust to final volume (0.1M) Dissolve_DT->Vol_DT Vol_DT->Mix Monitor_pH Monitor pH Mix->Monitor_pH Adjust_pH Fine-tune pH with HCl/NaOH Monitor_pH->Adjust_pH Final_Vol Bring to Final Volume Adjust_pH->Final_Vol Sterilize Filter Sterilize (optional) Final_Vol->Sterilize Store Store at 4°C Sterilize->Store

Workflow for Tartrate Buffer Preparation.
Enzyme Inhibition: Acid Phosphatase

Disodium tartrate is a well-established competitive inhibitor of certain acid phosphatases, particularly prostatic acid phosphatase (PAP). This property is utilized in diagnostic assays to differentiate between various isoforms of acid phosphatase.

This protocol details a colorimetric assay to determine the inhibitory effect of disodium tartrate on acid phosphatase activity.

Materials:

  • Acid Phosphatase enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • 0.1 M Sodium Acetate (B1210297) Buffer (pH 5.0)

  • This compound

  • Stop Solution (e.g., 1 M NaOH)

  • Spectrophotometer or microplate reader

  • 96-well microplate

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPP in the sodium acetate buffer.

    • Prepare a series of dilutions of this compound in the sodium acetate buffer.

    • Prepare a working solution of acid phosphatase in the sodium acetate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the acid phosphatase solution, a specific concentration of the this compound dilution, and the sodium acetate buffer.

    • Control Wells (No Inhibitor): Add the acid phosphatase solution and the sodium acetate buffer.

    • Blank Wells: Add the sodium acetate buffer and the this compound dilution (for each concentration) without the enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add the pNPP substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes).

  • Stop Reaction:

    • Add the stop solution to all wells to terminate the reaction.

  • Measurement:

    • Read the absorbance of each well at 405 nm. The product, p-nitrophenol, is yellow under basic conditions.

  • Data Analysis:

    • Subtract the blank absorbance from the test and control absorbances.

    • Calculate the percentage of inhibition for each concentration of disodium tartrate.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

G Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Assay_Setup Set up 96-well plate (Test, Control, Blank) Reagent_Prep->Assay_Setup Pre_Incubate Pre-incubate at 37°C Assay_Setup->Pre_Incubate Start_Rxn Add Substrate (pNPP) Pre_Incubate->Start_Rxn Incubate Incubate for a set time Start_Rxn->Incubate Stop_Rxn Add Stop Solution (NaOH) Incubate->Stop_Rxn Measure_Abs Read Absorbance at 405 nm Stop_Rxn->Measure_Abs Analyze Calculate % Inhibition and IC50 Measure_Abs->Analyze

Workflow for Acid Phosphatase Inhibition Assay.

Prostatic acid phosphatase (PAP), a tartrate-sensitive enzyme, functions as a protein tyrosine phosphatase that can dephosphorylate and inactivate the HER-2 receptor.[8][9] The hyperphosphorylation of HER-2 is a critical step in signaling pathways that promote cell proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[9] By dephosphorylating HER-2, PAP can act as a tumor suppressor, downregulating these pro-proliferative signals.[7][8] Disodium tartrate, by inhibiting PAP, would consequently lead to sustained HER-2 phosphorylation and activation of downstream signaling.

G HER2 HER-2 (Inactive) PAP Prostatic Acid Phosphatase (Tartrate-Sensitive) HER2_P HER2_P PAP->HER2_P Tartrate Disodium Tartrate Tartrate->PAP Inhibition PI3K_Akt PI3K/Akt Pathway Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation HER2_P->PI3K_Akt HER2_P->MAPK_ERK G Prep_Reservoir Pipette Reservoir Solution (with Disodium Tartrate) Prep_Drop Mix Protein and Reservoir Solution on Cover Slip Prep_Reservoir->Prep_Drop Seal_Well Invert Cover Slip and Seal Well Prep_Drop->Seal_Well Equilibrate Vapor Diffusion and Concentration Seal_Well->Equilibrate Incubate Incubate at Stable Temperature Equilibrate->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor

References

The Pivotal Role of Disodium Tartrate as a Buffering Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) tartrate, the sodium salt of tartaric acid, serves as a crucial buffering agent in a wide array of scientific and pharmaceutical applications. Its ability to maintain a stable pH environment is paramount for the success of various experiments, from enzyme assays and protein crystallization to drug formulation and stability studies. This technical guide provides an in-depth exploration of the core principles and practical applications of disodium tartrate as a buffering agent, offering detailed experimental protocols and quantitative data to support its use in research and development.

Understanding the Buffering Action of Disodium Tartrate

Disodium tartrate's buffering capacity stems from the diprotic nature of its parent compound, tartaric acid, which has two pKa values: pKa₁ = 2.89 and pKa₂ = 4.40.[1] This allows for effective buffering in the acidic pH range, primarily between pH 2.5 and 5.0. The buffering mechanism involves the equilibrium between tartaric acid (H₂C₄H₄O₆), the bitartrate (B1229483) ion (HC₄H₄O₆⁻), and the tartrate ion (C₄H₄O₆²⁻). The addition of an acid or base to a solution containing this buffer system results in a minimal change in pH as the equilibrium shifts to consume the added H⁺ or OH⁻ ions.

Quantitative Data: Buffering Capacity of Disodium Tartrate

The buffer capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It is influenced by the total buffer concentration and the proximity of the solution's pH to the pKa of the buffering agent. For a diprotic acid like tartaric acid, the buffer capacity is the sum of the capacities of each ionization step.

The following table summarizes the calculated buffer capacity of a disodium tartrate buffer at various pH values and concentrations. These values were derived using the standard buffer capacity formula for a diprotic acid.

pHBuffer Capacity (β) at 0.05 MBuffer Capacity (β) at 0.1 MBuffer Capacity (β) at 0.5 M
2.50.0480.0960.481
3.00.0680.1360.681
3.50.0810.1620.811
4.00.0830.1660.831
4.50.0710.1420.710
5.00.0490.0980.491

Experimental Protocols

Detailed methodologies for the application of disodium tartrate buffers in key experiments are provided below.

Preparation of a 0.1 M Disodium Tartrate Buffer, pH 4.0

This protocol outlines the preparation of a standard disodium tartrate buffer, which can be adapted for various applications.

Materials:

  • Disodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O)

  • 0.1 M Hydrochloric acid (HCl)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Dissolve Disodium Tartrate: Weigh out 23.01 g of this compound and dissolve it in approximately 800 mL of deionized water in a 1 L beaker.

  • Stir to Dissolve: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

  • Adjust pH: Calibrate the pH meter. While monitoring the pH, slowly add 0.1 M HCl to the solution until the pH reaches 4.0.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Storage: Store the buffer solution at 4°C.

Use of Tartrate Buffer in a Drug Stability Study

This protocol describes a workflow for assessing the stability of a drug substance in a tartrate-buffered solution.

Materials:

  • Drug substance

  • 0.05 M Disodium tartrate buffer, pH 4.5

  • HPLC-grade water and acetonitrile

  • HPLC system with a suitable column

  • Incubator/stability chamber

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Drug Solution: Accurately weigh the drug substance and dissolve it in the 0.05 M disodium tartrate buffer to a known concentration.

  • Initial Analysis: Immediately analyze a sample of the drug solution using a validated HPLC method to determine the initial concentration (T=0).

  • Incubation: Store the remaining solution in a stability chamber at a specified temperature and humidity (e.g., 40°C / 75% RH for accelerated stability testing).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw aliquots of the drug solution and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of the drug remaining at each time point relative to the initial concentration. Plot the percentage of drug remaining versus time to determine the degradation kinetics.

Drug_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep_buffer Prepare 0.05 M Disodium Tartrate Buffer (pH 4.5) prep_drug Prepare Drug Solution in Buffer prep_buffer->prep_drug initial_hplc T=0 HPLC Analysis prep_drug->initial_hplc incubation Incubate at Controlled Conditions initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis incubation->timepoint_hplc data_analysis Data Analysis & Degradation Kinetics timepoint_hplc->data_analysis

Workflow for a drug stability study using a tartrate buffer.
Tartrate-Mediated Synthesis of Gold Nanoparticles

This protocol details the use of disodium tartrate as a reducing and stabilizing agent in the synthesis of gold nanoparticles.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Deionized water

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Condenser

Procedure:

  • Prepare Gold Solution: Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • Prepare Tartrate Solution: Prepare a 10 mM solution of disodium tartrate in deionized water.

  • Reaction Setup: In a round-bottom flask, mix 10 mL of the 1 mM HAuCl₄ solution with 10 mL of the 10 mM disodium tartrate solution.

  • Heating and Stirring: Heat the mixture to boiling while stirring continuously under a condenser.

  • Color Change: Observe the color change of the solution from pale yellow to ruby red, indicating the formation of gold nanoparticles.

  • Cooling: After the color change is complete (typically within 15-30 minutes), remove the flask from the heat and allow it to cool to room temperature.

  • Characterization: Characterize the synthesized gold nanoparticles using techniques such as UV-Vis spectroscopy and transmission electron microscopy (TEM).

Nanoparticle_Synthesis_Workflow start Start mix Mix HAuCl4 and Disodium Tartrate Solutions start->mix heat Heat to Boiling with Stirring mix->heat observe Observe Color Change (Yellow to Ruby Red) heat->observe cool Cool to Room Temperature observe->cool characterize Characterize Nanoparticles (UV-Vis, TEM) cool->characterize end End characterize->end

Workflow for tartrate-mediated gold nanoparticle synthesis.

Applications in Drug Development and Research

The use of disodium tartrate as a buffering agent is widespread in the pharmaceutical industry and academic research. Its key applications include:

  • Drug Formulation: To maintain the pH of liquid dosage forms, ensuring drug stability and solubility.[2]

  • Parenteral Preparations: In injectable formulations, buffers are crucial to match the physiological pH of blood, minimizing irritation and discomfort.[3]

  • Ophthalmic Solutions: To maintain the pH of eye drops within a range that is comfortable for the eye.[3]

  • Enzyme Assays: To provide a stable pH environment for optimal enzyme activity and to study pH-dependent enzyme kinetics.

  • Protein Crystallization: As a component of crystallization screens to control the pH, which is a critical factor in inducing protein crystallization.[4][5][6][7][8]

  • Cell Culture: While less common than other biological buffers, tartrate buffers can be used in specific cell culture applications where a stable acidic pH is required.

  • Inhibition of Enzymatic Browning: In the food industry, tartrate-containing buffers can be used to lower the pH and inhibit the activity of polyphenol oxidase, the enzyme responsible for browning in fruits and vegetables.[9][10][11][12][13]

Conclusion

Disodium tartrate is a versatile and effective buffering agent for a variety of scientific and pharmaceutical applications, particularly in the acidic pH range. Its well-defined pKa values, coupled with its safety and stability, make it a valuable tool for researchers, scientists, and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the successful implementation of disodium tartrate buffers in the laboratory and in the development of stable and effective pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols for Karl Fischer Titration Using Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of disodium (B8443419) tartrate dihydrate as a primary standard for the accurate determination of water content using Karl Fischer (KF) titration. This method is crucial for quality control and stability testing in pharmaceutical and chemical research and development.

Introduction to Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a variety of solid, liquid, and gaseous samples.[1][2] The principle is based on the Bunsen reaction, where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol (B129727).[1] The endpoint of the titration is reached when all the water in the sample has been consumed, which can be detected potentiometrically or visually.[3]

There are two main types of Karl Fischer titration:

  • Volumetric Titration: A Karl Fischer reagent containing iodine is added to the sample via a burette. This method is ideal for samples with a water content down to 1%.[1]

  • Coulometric Titration: Iodine is generated electrochemically in the titration cell. This technique is more sensitive and suitable for samples with very low levels of water, down to parts per million (ppm).[1][4]

Disodium Tartrate Dihydrate as a Primary Standard

This compound (Na₂C₄H₄O₆·2H₂O) is a widely recognized and accepted primary standard for the standardization of Karl Fischer reagents.[5][6][7] Its suitability stems from several key properties:

  • High Purity and Stability: It is a stable, non-hygroscopic crystalline solid available in high purity (typically ≥99.5%).[6][7][8][9]

  • Stoichiometric Water Content: It has a precise and theoretical water content of 15.66%.[8][9][10] Some sources may cite a range of 15.61% to 15.71% in their specifications.[11]

  • Reliability: Its use ensures the accurate determination of the Karl Fischer reagent's water equivalence factor (titer), which is essential for obtaining precise analytical results.

Quantitative Data for this compound
PropertyValueReferences
Molecular Formula C₄H₄Na₂O₆·2H₂O[7][11]
Molecular Weight 230.08 g/mol [11][12]
Theoretical Water Content 15.66%[6][8][9][10]
Purity ≥99.5%[7][11]
Appearance White crystalline powder[9][11]
Solubility Sparingly soluble in methanol[6][13]
pH (5% aqueous solution) 7.0 - 9.0[11]

Experimental Protocols

The following protocols detail the methodology for standardizing a Karl Fischer reagent using this compound.

Materials and Reagents
  • Karl Fischer Titrator (Volumetric)

  • Analytical Balance (readable to 0.1 mg)

  • Weighing boat or paper

  • Spatula

  • This compound (analytical grade)

  • Karl Fischer Reagent (one-component or two-component system)

  • Anhydrous Methanol (or other suitable KF solvent)

  • Nitrogen gas supply (optional, for maintaining a dry atmosphere)

Protocol for Titer Determination
  • Preparation of the Titration Cell:

    • Add a sufficient volume of anhydrous methanol to the titration vessel to immerse the electrode tip.

    • Pre-titrate the solvent with the Karl Fischer reagent until the endpoint is reached and the solvent is free of residual water. This establishes a dry baseline.

  • Sample Preparation and Weighing:

    • Accurately weigh approximately 150-350 mg of this compound using an analytical balance.[14] For optimal results, it is recommended to grind the crystals to a fine powder to aid in dissolution.[6]

    • Record the exact weight of the standard.

  • Titration:

    • Carefully introduce the weighed this compound into the titration vessel, ensuring no loss of material.

    • Stir the solution to facilitate the dissolution of the standard. An extraction time may be necessary to ensure complete dissolution.[13][15]

    • Initiate the titration. The Karl Fischer reagent will be added automatically until the potentiometric endpoint is detected.

    • Record the volume of the Karl Fischer reagent consumed.

  • Calculation of the Water Equivalence Factor (Titer):

    • The water equivalence factor (F), in mg of water per mL of reagent, is calculated using the following formula: F = (0.1566 × W) / V Where:

      • 0.1566 is the theoretical mass fraction of water in this compound.

      • W is the weight of the this compound in mg.[14]

      • V is the volume of the Karl Fischer reagent consumed in mL.[14]

  • Replicate and Statistical Analysis:

    • It is recommended to perform the titer determination in triplicate to ensure accuracy and precision.

    • Calculate the mean value and the relative standard deviation (RSD) of the water equivalence factor. The RSD should typically be less than 2%.

Sample Analysis Protocol

Once the titer of the Karl Fischer reagent is accurately determined, it can be used for the analysis of unknown samples.

  • Prepare the Titration Cell: As described in the titer determination protocol.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

  • Titration: Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • Calculation of Water Content:

    • The percentage of water in the sample is calculated using the following formula: % Water = (V × F × 100) / S Where:

      • V is the volume of the Karl Fischer reagent consumed in mL.

      • F is the determined water equivalence factor in mg/mL.

      • S is the weight of the sample in mg.

Visualizations

Karl Fischer Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_cell Prepare Titration Cell (Pre-titrate solvent) weigh_standard Accurately Weigh This compound prep_cell->weigh_standard add_standard Add Standard to Cell weigh_standard->add_standard start_titration Start Titration with Karl Fischer Reagent add_standard->start_titration endpoint Endpoint Detection (Potentiometric) start_titration->endpoint record_volume Record Reagent Volume endpoint->record_volume calc_titer Calculate Water Equivalence Factor (F) record_volume->calc_titer G cluster_products Products H2O H₂O (Water) HI 2HI (Hydrogen Iodide) H2O->HI + I₂ + SO₂ I2 I₂ (Iodine) I2->HI SO2 SO₂ (Sulfur Dioxide) SO3 SO₃ (Sulfur Trioxide) SO2->SO3 Base Base (e.g., Imidazole) ROH ROH (Alcohol) G F Water Equivalence Factor (F) W Weight of Standard (W) (mg) W->F V Volume of Reagent (V) (mL) V->F H2O_fraction Water Fraction in Standard (0.1566) H2O_fraction->F

References

Application Note and Protocol: Standardization of Karl Fischer Reagent using Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the accurate standardization (titer determination) of volumetric Karl Fischer reagent using disodium (B8443419) tartrate dihydrate as a primary standard. This procedure ensures the reliability and accuracy of subsequent water content determinations in various samples.

Introduction

Karl Fischer (KF) titration is a highly specific and widely used method for determining water content in a variety of solid, liquid, and gaseous samples. The accuracy of volumetric Karl Fischer titration is critically dependent on the accurate determination of the KF reagent's titer, which is the concentration of the reagent expressed as milligrams of water per milliliter of titrant (mg/mL)[1]. Disodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic solid with a precise stoichiometric water content of 15.66%[2][3][4][5]. This makes it an ideal and commonly used primary standard for the standardization of Karl Fischer reagents[5][6].

This application note provides a comprehensive, step-by-step protocol for standardizing Karl Fischer reagent using this compound. Adherence to this protocol will ensure accurate and reproducible titer values, which is a prerequisite for obtaining reliable moisture analysis results.

Principle of Karl Fischer Titration

The Karl Fischer reaction is a quantitative chemical reaction between water and a solution of iodine, sulfur dioxide, a base (typically imidazole), and a solvent (such as methanol). The endpoint of the titration is reached when all the water in the sample has been consumed by the iodine in the KF reagent. The volume of the KF reagent consumed is then used to calculate the amount of water present in the sample.

Materials and Equipment

  • Karl Fischer Titrator: Volumetric titrator with a platinum indicator electrode.

  • Titration Vessel: Properly sealed to prevent atmospheric moisture ingress.

  • Burette: Calibrated and rinsed with the Karl Fischer reagent.

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

  • This compound (Na₂C₄H₄O₆·2H₂O): Certified Reference Material (CRM) with a known water content of 15.66%[3][7].

  • Karl Fischer Reagent: Volumetric, one-component or two-component system.

  • Karl Fischer Solvent: (e.g., anhydrous methanol (B129727) or a specialized KF solvent).

  • Weighing boat or spatula.

  • Molecular Sieve or Desiccant: For drying the titration vessel and solvent.

Experimental Protocol

This protocol outlines the procedure for the standardization of a volumetric Karl Fischer reagent.

4.1. Preparation of the Titration System

  • Assemble the Karl Fischer Titrator: Ensure all components, including the titration vessel, electrode, burette, and stirrer, are clean, dry, and properly assembled according to the manufacturer's instructions.

  • Fill the Solvent: Add a sufficient volume of fresh, anhydrous Karl Fischer solvent to the titration vessel to immerse the electrode tip and the burette tip.

  • Pre-Titration (Conditioning): Start the titrator's conditioning or pre-titration function. The instrument will titrate any residual moisture in the solvent to a stable, dry endpoint. This step is crucial to ensure that the starting medium is free of water. The system is ready when a low, stable drift is achieved.

4.2. Titer Determination

  • Weigh the Standard: Accurately weigh approximately 100-150 mg of this compound into a clean, dry weighing boat[8]. Record the exact weight to the nearest 0.1 mg.

  • Add the Standard: Quickly and carefully introduce the weighed this compound into the conditioned titration vessel. Ensure that no particles adhere to the sides of the vessel above the solvent level.

  • Start the Titration: Immediately start the titration. The titrator will dispense the Karl Fischer reagent until the endpoint is reached. The instrument will automatically record the volume of titrant consumed.

  • Repeatability: Repeat the titer determination at least three times to ensure accuracy and precision[9]. The relative standard deviation (RSD) of the replicate measurements should ideally be less than 2.0%[8].

4.3. Calculation of the Karl Fischer Titer

The titer (F) of the Karl Fischer reagent in mg/mL is calculated using the following formula[10]:

F = (W x 0.1566) / V

Where:

  • F = Titer of the Karl Fischer reagent in mg H₂O/mL

  • W = Weight of the this compound in mg

  • 0.1566 = The theoretical water content of this compound (15.66%)[9][10]

  • V = Volume of the Karl Fischer reagent consumed in mL

The final titer is reported as the average of the replicate determinations.

Data Presentation

The results of the standardization should be summarized in a clear and organized table.

Replicate Weight of this compound (mg) Volume of KF Reagent Consumed (mL) Calculated Titer (mg/mL)
1102.53.255.01
2105.13.325.02
3101.83.225.01
Average 5.01
Standard Deviation 0.006
Relative Standard Deviation (%) 0.12%

Note: The data in this table is for illustrative purposes only.

Best Practices and Troubleshooting

  • System Integrity: Ensure the titration vessel is hermetically sealed to prevent the ingress of atmospheric moisture, which can lead to erroneously high titer values.

  • Reagent Handling: Use fresh Karl Fischer reagents and solvents. Once opened, reagents can absorb atmospheric moisture, leading to a decrease in titer over time.

  • Standard Handling: Although this compound is non-hygroscopic, it should be stored in a desiccator to maintain its integrity.

  • Complete Dissolution: Ensure the this compound has completely dissolved in the solvent before the titration is complete. Incomplete dissolution can lead to inaccurate results.[11]

  • Consistent Conditions: Perform the titer determination under the same conditions (e.g., solvent volume, stirring speed) that will be used for sample analysis to ensure consistency.[12]

  • Regular Standardization: The titer of the Karl Fischer reagent should be determined daily before running samples, or more frequently if the reagent has been exposed to air for an extended period.

Workflow Visualization

The following diagram illustrates the experimental workflow for the standardization of Karl Fischer reagent.

G cluster_prep System Preparation cluster_titration Titer Determination cluster_calc Calculation & Reporting prep1 Assemble KF Titrator prep2 Add KF Solvent to Vessel prep1->prep2 prep3 Condition Solvent (Pre-titration) prep2->prep3 titrate1 Accurately Weigh Disodium Tartrate Dihydrate prep3->titrate1 System is Dry titrate2 Add Standard to Titration Vessel titrate1->titrate2 titrate3 Start Titration titrate2->titrate3 titrate4 Record Volume of KF Reagent titrate3->titrate4 titrate5 Repeat 3x for Reproducibility titrate4->titrate5 calc1 Calculate Titer (mg/mL) using Formula titrate5->calc1 Sufficient Replicates calc2 Calculate Average Titer, SD, and RSD calc1->calc2 calc3 Report Final Titer calc2->calc3

Caption: Workflow for Karl Fischer Reagent Standardization.

References

Application Notes and Protocols for the Use of Disodium Tartrate Dihydrate in Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Karl Fischer (KF) titration is a highly specific and accurate method for determining water content in a variety of solid, liquid, and gaseous samples. The accuracy of this method relies on the precise standardization of the Karl Fischer reagent. Disodium (B8443419) tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic crystalline solid with a stoichiometric water content of 15.66%.[1][2] These properties make it an excellent primary standard for the titer determination of volumetric Karl Fischer reagents.[1][2]

This document provides detailed application notes and protocols for the use of disodium tartrate dihydrate in both volumetric and coulometric Karl Fischer titration methods, highlighting its primary application in the former.

Volumetric vs. Coulometric Karl Fischer Titration: A Comparative Overview

The choice between volumetric and coulometric Karl Fischer titration is primarily dependent on the expected water content of the sample.

FeatureVolumetric Karl Fischer TitrationCoulometric Karl Fischer Titration
Principle The volume of a standardized KF reagent required to react with the water in a sample is measured.Iodine is electrochemically generated in situ to react with the water. The amount of water is determined from the total charge required for the reaction.
Typical Water Content Range 100 ppm to 100%1 ppm to 5%
Primary Application Samples with higher water content (e.g., raw materials, pharmaceutical products, foods).Samples with trace amounts of water (e.g., solvents, oils, plastics).
Use of this compound Routinely used as a primary standard for titrant standardization.Not recommended for routine calibration due to its high water content, which can overwhelm the coulometric system.
Sample Size of Standard Typically 40 mg to 200 mg.[3][4]Not applicable for routine use.
Precision (RSD) Typically ≤ 2.0%.[5]Not applicable for this standard.
Acceptance Criteria for Water Content 15.36% to 15.98% (approximately ± 2% of the theoretical value).[3][5]Not applicable.

Application Note: Standardization of Volumetric Karl Fischer Reagent

3.1. Principle

The titer of a volumetric Karl Fischer reagent (expressed in mg H₂O / mL reagent) is determined by titrating a known mass of a primary standard with a precisely known water content. This compound serves as an ideal primary standard for this purpose. The exact water content of the standard allows for the accurate calculation of the titrant's water equivalence.

3.2. Key Considerations

  • Solubility: this compound has limited solubility in methanol (B129727), a common solvent in KF reagents.[6][7] Ensure complete dissolution before starting the titration to obtain accurate results. Grinding the crystals to a fine powder can aid dissolution.[4]

  • Sample Handling: Although non-hygroscopic, proper sample handling is crucial to prevent contamination from atmospheric moisture. Use a dry spatula and weighing boat.

  • Drift: Ensure a low and stable drift value before introducing the standard into the titration vessel.

Experimental Protocols

4.1. Protocol for Volumetric Karl Fischer Titrator Standardization

This protocol outlines the procedure for determining the titer of a one-component volumetric Karl Fischer reagent using this compound.

4.1.1. Materials and Equipment

  • Volumetric Karl Fischer Titrator

  • Analytical Balance (readable to 0.1 mg)

  • This compound (Certified Reference Material)

  • Karl Fischer Reagent (e.g., one-component, nominal titer of 5 mg/mL)

  • Karl Fischer Solvent (e.g., anhydrous methanol)

  • Weighing boat

  • Spatula

4.1.2. Procedure

  • Titrator Preparation:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add fresh, anhydrous methanol to the titration vessel to a level that immerses the electrode tip.

    • Seal the titration vessel and start the stirrer.

    • Perform a pre-titration to neutralize the water in the solvent until a stable endpoint is reached. The instrument will indicate a "ready" status.

  • Standard Preparation and Titration:

    • Accurately weigh approximately 100-150 mg of this compound into a dry weighing boat.[5] Record the exact weight.

    • Quickly introduce the weighed standard into the conditioned titration vessel.

    • Seal the vessel immediately to prevent the ingress of atmospheric moisture.

    • Allow the standard to dissolve completely. An extraction time may be set in the titration parameters to ensure full dissolution.

    • Start the titration. The titrator will dispense the KF reagent until the endpoint is reached.

    • Record the volume of KF reagent consumed.

  • Calculation:

    • The titrator software will typically calculate the titer automatically. The formula for calculating the titer (F) in mg/mL is:

      F = (Weight of this compound (mg) * 0.1566) / Volume of KF Reagent (mL)

  • Replicate Measurements:

    • Repeat the procedure at least two more times.

    • The Relative Standard Deviation (RSD) of the titer values should not be more than 2.0%.[5]

    • The average of the determined titer values is used for subsequent sample analyses.

4.2. Application Note and Protocol for Coulometric Karl Fischer Titrator Check (Not for Routine Calibration)

4.2.1. Principle and Limitations

Coulometric Karl Fischer titrators are designed for samples with very low water content. This compound, with its high water content, is not suitable for routine calibration of these instruments. A small sample size would be required, which is difficult to weigh accurately and can lead to significant errors. However, it can be used as a performance check to verify the instrument's functionality.

4.2.2. Protocol for Instrument Performance Check

  • Titrator Preparation:

    • Ensure the coulometric cell is filled with the appropriate anolyte and catholyte.

    • Allow the instrument to stabilize and reach a low, stable drift rate.

  • Standard Preparation and Titration:

    • Accurately weigh a very small amount (e.g., 10-20 mg) of this compound. The exact weight must be recorded with high precision.

    • Introduce the standard into the titration cell.

    • Start the titration. The instrument will generate iodine until all the water from the standard has been titrated.

  • Evaluation:

    • The instrument will report the amount of water detected in micrograms.

    • Calculate the expected amount of water from the weight of the standard (Weight in mg * 156.6 = expected µg of water).

    • Compare the measured water content to the theoretical value. A significant deviation may indicate issues with the instrument or reagents.

Visualizations

Volumetric_vs_Coulometric_KF Start Sample for Water Content Analysis Decision Estimated Water Content? Start->Decision Volumetric Volumetric KF Titration (100 ppm - 100%) Decision->Volumetric > 1% Coulometric Coulometric KF Titration (1 ppm - 5%) Decision->Coulometric < 1% Standardization Standardize Titrant with This compound Volumetric->Standardization Analysis_C Perform Sample Analysis Coulometric->Analysis_C Analysis_V Perform Sample Analysis Standardization->Analysis_V

Caption: Selection workflow for Karl Fischer titration method.

KF_Reaction cluster_legend Legend Reactants H₂O SO₂ I₂ 2RN Products (RNH)⁺SO₄CH₃⁻ 2(RNH)⁺I⁻ Reactants->Products in ROH (Methanol) H2O H₂O: Water SO2 SO₂: Sulfur Dioxide I2 I₂: Iodine RN RN: Base (e.g., Imidazole) ROH ROH: Alcohol (e.g., Methanol)

Caption: Simplified Karl Fischer chemical reaction.

Standardization_Workflow Start Prepare Volumetric KF Titrator (Pre-titrate solvent) Weigh Accurately Weigh This compound (100-150 mg) Start->Weigh Add Introduce Standard into Titration Vessel Weigh->Add Titrate Perform Titration to Endpoint Add->Titrate Calculate Calculate Titrant Titer (mg H₂O / mL) Titrate->Calculate Check_RSD Repeat 2x and Check RSD ≤ 2.0% Calculate->Check_RSD Check_RSD->Weigh Fail End Standardization Complete Check_RSD->End Pass

Caption: Workflow for standardizing KF reagent.

References

Application of Disodium tartrate dihydrate in pharmaceutical analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Disodium (B8443419) Tartrate Dihydrate in Pharmaceutical Analysis

Application Note

Introduction

Disodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a salt of L-(+)-tartaric acid, is a highly reliable and widely used primary standard in pharmaceutical analysis.[1][2] Its key application lies in the accurate determination of water content by Karl Fischer (KF) titration, a critical quality control parameter for pharmaceutical substances.[1][3] The compound's stable, non-hygroscopic nature and precise stoichiometric water content of 15.66% make it an ideal reference material for calibrating Karl Fischer reagents.[1][4][5] Beyond its primary role in moisture analysis, it also finds applications as a buffering agent and a sequestering agent in various pharmaceutical contexts.[6][7][8]

Primary Application: Standardization of Karl Fischer Reagents

The determination of water content is a mandatory test for most active pharmaceutical ingredients (APIs) and excipients, as moisture can significantly impact stability, potency, and shelf-life. Karl Fischer titration is the benchmark method for this purpose due to its specificity, accuracy, and speed.[9][10] To ensure the validity of results, the KF titrant must be accurately standardized.[11]

This compound is the preferred primary standard for this purpose due to several key properties:

  • High Purity: Available in grades exceeding 99.5% purity.[3][12][13]

  • Stoichiometric Water Content: Contains a precise and theoretical water content of 15.66%.[1][4][5]

  • Stability: It is a stable, non-hygroscopic crystalline solid under standard laboratory conditions.[5][14]

  • High Molecular Weight: Its relatively high molecular weight (230.08 g/mol ) allows for more accurate weighing, minimizing analytical errors.[1][12]

These properties ensure that the standardization is both accurate and reproducible, forming the basis for reliable moisture content determination in pharmaceutical samples.

Quantitative Data and Specifications

High-purity this compound suitable for use as a primary standard in pharmaceutical analysis conforms to stringent quality specifications.

PropertySpecificationReference
Chemical Formula C₄H₄Na₂O₆ · 2H₂O[12]
Molecular Weight 230.08 g/mol [12]
Appearance White crystalline powder[13][15]
Assay (Purity) ≥ 99.5%[12][13]
Theoretical Water Content 15.66% (w/w)[1][4][5]
pH (5% solution at 25°C) 7.0 - 9.0[6][14]
Solubility in Water (20°C) 290 g/L[14][15]

Experimental Protocols

Protocol 1: Standardization of Volumetric Karl Fischer Titrant

This protocol details the procedure for determining the water equivalence factor (titer) of a volumetric Karl Fischer titrant using this compound as the primary standard.

1. Objective: To accurately determine the concentration (titer) of the Karl Fischer titrant in mg H₂O/mL.

2. Materials and Equipment:

  • Standard: this compound (analytical standard grade, ≥99.5% purity).

  • Reagents: Volumetric Karl Fischer Titrant (e.g., Hydranal-Composite 5), Karl Fischer Solvent (e.g., anhydrous methanol).[16]

  • Apparatus:

    • Volumetric Karl Fischer Titrator with a platinum indicator electrode.

    • Analytical balance (readable to 0.1 mg).

    • Weighing boats or spoons.

    • Spatula.

3. Workflow Diagram:

G A 1. Instrument Preparation B Condition the titration cell (Dry the solvent) A->B C 2. Standard Preparation D Accurately weigh 40-80 mg of This compound C->D E 3. Titration F Add standard to the cell E->F G Start titration and record the volume of titrant consumed (V) F->G H 4. Calculation I Calculate the Titer (F) H->I J 5. Verification K Repeat steps 2-4 (n≥3) J->K L Calculate Mean Titer and %RSD K->L M Check against acceptance criteria L->M

Caption: Workflow for Karl Fischer Titrant Standardization.

4. Procedure:

  • Step 1: Instrument Preparation

    • Add fresh, anhydrous KF solvent to the titration vessel, ensuring the platinum electrode is sufficiently immersed.

    • Seal the vessel and start the instrument's pre-titration or conditioning function. The instrument will titrate any residual moisture in the solvent until a stable, low-drift endpoint is achieved.

  • Step 2: Weighing the Standard

    • On an analytical balance, accurately weigh between 40 mg and 80 mg of this compound into a weighing boat.[5][17] Record the exact weight (W) to the nearest 0.1 mg.

    • Note: This sample weight is chosen to ensure an optimal consumption of titrant, typically between 30% and 70% of the burette volume for a 5 mg/mL titrant.[5]

  • Step 3: Titration

    • Quickly and carefully introduce the weighed standard into the conditioned titration vessel. Ensure complete transfer of the powder.

    • Seal the vessel immediately to prevent the ingress of atmospheric moisture.

    • Allow the standard to dissolve. Some instruments allow for a pre-stir or extraction time to ensure complete dissolution, which is important as the salt dissolves slowly in methanol.[5][18]

    • Start the titration. The instrument will automatically dispense the KF titrant until the electrochemical endpoint is reached.

    • Record the volume of titrant consumed (V) in mL.

  • Step 4: Calculation

    • The water equivalence factor, or Titer (F), in mg/mL, is calculated using the following formula: F (mg/mL) = (W × 0.1566) / V Where:

      • W = Weight of this compound in mg.

      • 0.1566 = The stoichiometric fraction of water in this compound (15.66%).[1][4]

      • V = Volume of KF titrant consumed in mL.

  • Step 5: Replicate Analysis and Acceptance Criteria

    • Repeat the procedure at least two more times (for a total of n≥3 determinations).

    • Calculate the mean value of the Titer.

    • Calculate the Relative Standard Deviation (%RSD) of the individual Titer values.

    • Acceptance Criterion: The %RSD for the replicate determinations should typically be ≤ 1.0%. This value should be defined and justified by the laboratory's internal standard operating procedures (SOPs).

Logical Relationship Diagram: Properties of an Ideal Primary Standard

The suitability of this compound as a primary standard is based on its adherence to several key metrological principles.

G A Ideal Primary Standard Properties B High Purity (≥99.5%) A->B is C High Stability (Non-hygroscopic) A->C is D Known & Stoichiometric Composition A->D has E High Molecular Weight A->E has F Soluble in Titration Medium A->F is G This compound G->B meets G->C meets G->D meets (15.66% H₂O) G->E meets (230.08 g/mol) G->F meets

Caption: How this compound meets primary standard criteria.

Other Applications in Pharmaceuticals

While its primary role is in Karl Fischer titration, this compound is also used in other pharmaceutical contexts:

  • Buffering Agent: Its aqueous solution is nearly neutral (pH 7-9), allowing it to be used as a buffering agent to maintain pH stability in certain pharmaceutical preparations.[6][7]

  • Sequestering Agent (Chelating Agent): It can chelate metal ions, which is useful in preventing the degradation of drug substances that are sensitive to metal-catalyzed oxidation.[1][6]

  • Excipient in Formulations: It can be used as a stabilizer and emulsifier in various dosage forms.[8][19]

These applications, however, are more related to pharmaceutical formulation than to routine analytical testing, where its role as a Karl Fischer standard remains preeminent.

References

Application Notes and Protocols: Disodium Tartrate Dihydrate as a Complexing Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is the sodium salt of L-(+)-tartaric acid, a naturally occurring organic acid.[1] It is a versatile and widely used chemical compound, valued for its properties as a complexing agent, also known as a chelating or sequestering agent. In this role, it forms stable, water-soluble complexes with a variety of metal ions. This ability to sequester metal ions makes it an invaluable tool in pharmaceutical formulations, analytical chemistry, and materials science.

In the pharmaceutical industry, trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs), compromising drug stability and efficacy. Disodium tartrate is used to bind these metal ions, preventing such degradation. Its buffering capacity also helps maintain stable pH conditions, which is crucial for many biochemical assays and drug formulations. Furthermore, it serves as a precursor in the synthesis of advanced materials, such as metal oxide nanoparticles.[2]

This document provides detailed application notes and experimental protocols for the use of disodium tartrate dihydrate as a complexing agent for various divalent metal ions.

Mechanism of Chelation

The tartrate dianion possesses two carboxylate groups and two hydroxyl groups. This structure allows it to act as a multidentate ligand, binding to a central metal ion through multiple coordination sites to form a stable, ring-like structure known as a chelate. This chelation effectively sequesters the metal ion, modifying its reactivity and solubility.

Figure 1: Chelation of a divalent metal ion (M²⁺) by the tartrate dianion.

Data Presentation: Stability of Metal-Tartrate Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and a more stable complex. The stability of metal-tartrate complexes is influenced by factors such as the nature of the metal ion (ionic radius, charge), pH, and temperature. The following table summarizes literature values for the overall stability constants (log β) of complexes formed between various divalent metal ions and the tartrate ligand.

Metal Ionlog β (ML)log β (ML₂)ConditionsReference
Cu²⁺ 3.215.34I = 0.1 M NaNO₃, 25°CAndrade et al., 2020
Ni²⁺ 2.50-I = 0.1 M NaNO₃, 25°CAndrade et al., 2020
Co²⁺ 2.41-I = 0.1 M NaNO₃, 25°CAndrade et al., 2020
Zn²⁺ 2.684.88I = 0.2 M NaClO₄, 25°CBottari et al., 1974
Pb²⁺ 3.805.90I = 1.0 M NaClO₄, 25°CBottari & Vicedomini, 1973
Mn²⁺ 2.45-I = 0.1 M KCl, 25°CCannan & Kibrick, 1938
Ca²⁺ 1.83-I = 0.1 M KCl, 25°CCannan & Kibrick, 1938
Mg²⁺ 1.55-I = 0.1 M KCl, 25°CCannan & Kibrick, 1938

Note: Stability constants can vary significantly with experimental conditions. The values presented are for comparison under the specified conditions.

Experimental Protocols

Protocol 1: Determination of Complex Stoichiometry using Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[2][3] The method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

JobsMethodWorkflow cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of Metal Salt (e.g., 0.01 M CuSO₄) and Disodium Tartrate (0.01 M) B Prepare a series of solutions (e.g., 10) with a constant total volume (e.g., 10 mL) A->B C Vary the mole fraction of Metal:Tartrate from 0:10 to 10:0 in the series B->C D Allow solutions to equilibrate C->D E Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex D->E F Plot Absorbance vs. Mole Fraction of the ligand (or metal) E->F G Extrapolate the linear portions of the plot until they intersect F->G H Determine the mole fraction at the intersection point to find the metal:ligand stoichiometry G->H

Figure 2: Workflow for Job's Method of Continuous Variation.

Materials:

  • UV-Vis Spectrophotometer

  • Calibrated glassware (burettes, pipettes, volumetric flasks)

  • Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O)

  • This compound

  • Deionized water

Procedure (Example for Cu²⁺-Tartrate):

  • Prepare Stock Solutions: Prepare 0.01 M stock solutions of copper(II) sulfate (B86663) pentahydrate and this compound in deionized water.

  • Prepare Series of Solutions: Prepare a series of 11 solutions in 50 mL volumetric flasks. The total volume of metal and ligand solution in each flask will be 10 mL, diluted to 50 mL with deionized water. The volumes are varied as follows:

    Flask Vol. CuSO₄ (mL) Vol. Tartrate (mL) Mole Fraction (Tartrate)
    1 0.0 10.0 1.0
    2 1.0 9.0 0.9
    3 2.0 8.0 0.8
    ... ... ... ...
    10 9.0 1.0 0.1

    | 11 | 10.0 | 0.0 | 0.0 |

  • Equilibration: Allow the solutions to stand for at least 30 minutes to ensure complex formation is complete.

  • Spectrophotometric Measurement:

    • Determine the λ_max of the Cu²⁺-tartrate complex by scanning one of the middle solutions (e.g., Flask 6) from 400-800 nm.

    • Measure the absorbance of all 11 solutions at this determined λ_max, using the solution with only disodium tartrate (Flask 1) as the blank.

  • Data Analysis:

    • Plot the measured absorbance versus the mole fraction of the tartrate.

    • The plot should show two linear segments. Extrapolate these lines until they intersect.

    • The mole fraction at the intersection point reveals the stoichiometry. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (Metal:Ligand) complex.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This method involves monitoring the pH of a solution containing the metal ion and ligand as it is titrated with a standard base. The resulting titration curve can be used to calculate the stability constant of the complex.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Thermostated reaction vessel and magnetic stirrer

  • Microburette

  • Standardized NaOH solution (e.g., 0.1 M, carbonate-free)

  • Standardized strong acid (e.g., 0.1 M HCl or HNO₃)

  • Metal salt solution of known concentration (e.g., 0.01 M NiCl₂)

  • This compound solution of known concentration (e.g., 0.01 M)

  • Inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

Procedure:

  • System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00) at the desired temperature (e.g., 25 °C).

  • Prepare Titration Vessel:

    • Pipette a known volume of the metal salt solution (e.g., 25.0 mL of 0.01 M NiCl₂) and the disodium tartrate solution (e.g., 25.0 mL of 0.01 M) into the thermostated vessel.

    • Add a sufficient amount of inert salt to maintain a constant ionic strength (e.g., to achieve 0.1 M).

    • Add a small, known amount of standardized strong acid to lower the initial pH to a point where no complexation occurs (e.g., pH ~2.5-3.0).

  • Titration:

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution.

    • Record the initial pH.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The stability constants are calculated from the titration data. This typically requires specialized software (e.g., HYPERQUAD, SCOGS) that fits the potentiometric data to a chemical equilibrium model, taking into account the protonation of the ligand and the formation of various complex species. The software refines estimates of the stability constants (log K) to achieve the best fit between the calculated and experimental titration curves.

Protocol 3: Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition

Metal-tartrate complexes can serve as precursors for the synthesis of metal oxide nanoparticles. The organic tartrate ligand is removed during calcination, leaving behind the metal oxide.[2]

NanoparticleSynthesis A Prepare aqueous solutions of Metal Salt (e.g., CuSO₄) and Disodium Tartrate B Mix solutions with stirring to precipitate the Metal-Tartrate complex A->B C Isolate the precipitate by filtration and wash with deionized water B->C D Dry the Metal-Tartrate complex precipitate C->D E Calcine the dried complex in a furnace at elevated temperature (e.g., 500°C for 5h) D->E F Obtain Metal Oxide Nanoparticles (e.g., CuO) E->F

Figure 3: Workflow for Metal Oxide Nanoparticle Synthesis.

Materials:

  • Metal salt (e.g., Co(NO₃)₂·6H₂O)

  • This compound

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • High-temperature furnace

Procedure (Example for Co₃O₄ Nanoparticles):

  • Precursor Synthesis:

    • Prepare a solution of cobalt nitrate (B79036) hexahydrate in deionized water.

    • Prepare a separate solution of this compound in deionized water.

    • Slowly add the cobalt nitrate solution to the stirring disodium tartrate solution. A precipitate of cobalt tartrate will form.[2]

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol.

    • Dry the collected cobalt tartrate complex in an oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Thermal Decomposition (Calcination):

    • Place the dried cobalt tartrate powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample in air at a controlled rate to 500 °C and hold at this temperature for 5 hours.[2] The organic tartrate will decompose and oxidize.

  • Characterization:

    • After cooling to room temperature, the resulting black powder can be collected.

    • The product, Co₃O₄ nanoparticles, can be characterized by techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze particle size and morphology.[2]

Conclusion

This compound is a highly effective and versatile complexing agent for a wide range of metal ions. Its ability to form stable complexes is fundamental to its applications in enhancing the stability of pharmaceutical products, in analytical procedures for determining metal ion concentrations, and as a precursor in the synthesis of nanomaterials. The protocols provided herein offer standardized methods for researchers to investigate and utilize the complexing properties of disodium tartrate in their specific applications.

References

Application Notes and Protocols for the Preparation and Use of Tartrate Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buffer solutions are critical in a vast array of scientific research and pharmaceutical development applications for maintaining a stable pH. Tartrate buffers, prepared using tartaric acid and its conjugate base, disodium (B8443419) tartrate, offer a reliable buffering system in the acidic pH range. Tartaric acid is a diprotic acid, with pKa values of approximately 2.9 and 4.3, making it an effective buffer for applications requiring stable pH between 2.5 and 5.0.[1]

These application notes provide a comprehensive guide to the preparation, properties, and applications of tartrate buffer solutions using disodium tartrate dihydrate. Detailed protocols, quantitative data, and safety information are included to ensure accurate and safe laboratory practices.

Physicochemical Properties and Safety Information

A thorough understanding of the chemical properties and safety precautions for the buffer components is essential for laboratory use.

Table 1: Physicochemical Properties of Tartrate Buffer Components

PropertyL-(+)-Tartaric AcidThis compound
Molecular Formula C₄H₆O₆Na₂C₄H₄O₆·2H₂O
Molecular Weight 150.09 g/mol 230.08 g/mol
pKa₁ (at 25 °C) ~2.9-
pKa₂ (at 25 °C) ~4.3-
Appearance White crystalline powderWhite crystalline powder
Solubility in Water ~133 g/100 mLSoluble

Safety Precautions:

  • L-(+)-Tartaric Acid: Causes serious eye irritation.[2][3][4] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. In case of eye contact, rinse cautiously with water for several minutes.[4]

  • This compound: This substance is not classified as hazardous according to GHS but it is recommended to handle with care, using standard laboratory safety practices.[5][6] Avoid inhalation of dust and ensure good ventilation.

  • Always consult the latest Safety Data Sheets (SDS) for detailed safety information before handling these chemicals.[1][2][3][4][5][6][7][8]

Preparation of Tartrate Buffer Solutions

The preparation of tartrate buffers can be achieved by either combining stock solutions of tartaric acid and this compound or by titrating a solution of this compound with a strong acid. The former method allows for more precise control over the final buffer concentration and pH.

Required Materials and Equipment
  • L-(+)-Tartaric Acid (ACS grade or higher)

  • This compound (ACS grade or higher)

  • Deionized (DI) or distilled water

  • Analytical balance

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bars

  • 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment

Experimental Protocol: Preparation of a 0.1 M Sodium Tartrate Buffer

This protocol outlines the preparation of a 0.1 M sodium tartrate buffer at a desired pH by mixing stock solutions of the acidic and basic components.

Workflow for Tartrate Buffer Preparation

G Workflow for Tartrate Buffer Preparation cluster_prep Stock Solution Preparation cluster_mix Buffer Preparation cluster_adjust Finalization prep_acid Prepare 0.1 M Tartaric Acid calc_vol Calculate Volumes using Henderson-Hasselbalch Equation prep_acid->calc_vol prep_base Prepare 0.1 M this compound prep_base->calc_vol mix_sol Mix Calculated Volumes of Stock Solutions calc_vol->mix_sol measure_ph Measure pH with Calibrated Meter mix_sol->measure_ph adjust_ph Adjust pH with 0.1 M HCl or NaOH if necessary measure_ph->adjust_ph final_vol Bring to Final Volume with Deionized Water adjust_ph->final_vol

Caption: A streamlined workflow for preparing tartrate buffer solutions.

  • Prepare Stock Solutions:

    • 0.1 M Tartaric Acid (Solution A): Dissolve 1.501 g of L-(+)-tartaric acid in deionized water and bring the final volume to 100 mL in a volumetric flask.

    • 0.1 M this compound (Solution B): Dissolve 2.301 g of this compound in deionized water and bring the final volume to 100 mL in a volumetric flask.

  • Calculate Required Volumes: Use the Henderson-Hasselbalch equation to determine the ratio of the conjugate base to the acid needed for the desired pH. pH = pKa + log₁₀([A⁻]/[HA]) For tartrate buffer, the relevant pKa will be either pKa₁ (~2.9) or pKa₂ (~4.3), depending on the target pH. For a pH of 4.0, pKa₂ is used.

  • Mix Stock Solutions: Based on the calculated ratio, mix the appropriate volumes of Solution A and Solution B. For example, to prepare 100 mL of a 0.1 M tartrate buffer at pH 4.2, you would mix approximately 25 mL of 0.1 M Tartaric Acid with 75 mL of 0.1 M this compound. The precise volumes for various pH values are provided in Table 2.

  • pH Verification and Adjustment: Use a calibrated pH meter to check the pH of the mixed solution. If necessary, adjust the pH dropwise with 0.1 M HCl or 0.1 M NaOH to reach the desired value.

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

Table 2: Preparation of 100 mL of 0.1 M Sodium Tartrate Buffer

Desired pHVolume of 0.1 M Tartaric Acid (mL)Volume of 0.1 M this compound (mL)
3.088.511.5
3.282.018.0
3.473.526.5
3.664.036.0
3.853.047.0
4.041.558.5
4.230.569.5
4.421.578.5
4.614.585.5
4.89.590.5
5.06.094.0

Note: The volumes in this table are approximate. It is crucial to verify the final pH with a calibrated pH meter and adjust as necessary.

Quantitative Data

Buffering Capacity

Buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.[9][10] It is maximal when the pH of the buffer is equal to its pKa.[9] The buffering capacity increases with the total concentration of the buffer components.[9][11]

Table 3: Theoretical Buffering Capacity of 0.1 M Tartrate Buffer

pHBuffering Capacity (β) (mM/pH unit)
2.529.5
2.9 (pKa₁)57.6
3.529.5
4.046.1
4.3 (pKa₂)57.6
4.829.5

Note: These are theoretical values. The actual buffering capacity may vary slightly depending on experimental conditions.

Buffering Capacity vs. pH for Tartrate Buffer

G Buffering Capacity vs. pH for Tartrate Buffer -> pH -> Buffering Capacity (β) p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p2_label pKa1 ≈ 2.9 p5_label pKa2 ≈ 4.3

Caption: The relationship between pH and buffering capacity for a tartrate buffer.

Stability and Storage

For optimal performance and longevity, tartrate buffer solutions should be stored in tightly sealed polyethylene (B3416737) or borosilicate glass bottles at room temperature.[12] While unopened, commercially prepared buffers can have a shelf life of up to 12 months.[12] Once opened, it is recommended to use the buffer within one to three months to minimize changes in pH due to the absorption of atmospheric CO₂.[8] For laboratory-prepared solutions, a shelf life of no more than 7 days is recommended to ensure accuracy.[13] It is good practice to label the preparation date on the bottle.

Applications in Research and Drug Development

Tartrate buffers are utilized in various applications where a stable acidic pH is required.

Enzyme Assays

Many enzymes exhibit optimal activity within a specific pH range. Tartrate buffers can be employed in enzyme assays to maintain a constant pH, ensuring reliable and reproducible results.[14] For example, some phosphatases and other hydrolases have acidic pH optima and can be assayed using tartrate buffers.

Experimental Workflow for a Generic Enzyme Assay

G Generic Enzyme Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tartrate Buffer (e.g., 0.1 M, pH 4.0) prep_substrate Prepare Substrate Solution in Buffer prep_buffer->prep_substrate prep_enzyme Prepare Enzyme Solution in Buffer prep_buffer->prep_enzyme mix Mix Buffer, Substrate, and Enzyme prep_substrate->mix prep_enzyme->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Product Formation over Time (e.g., Spectrophotometry) incubate->measure plot Plot Product Concentration vs. Time measure->plot calculate Calculate Initial Velocity plot->calculate

Caption: A typical workflow for an enzyme assay using a tartrate buffer.

Drug Formulation

The solubility and stability of many active pharmaceutical ingredients (APIs) are pH-dependent.[15][16] Tartrate buffers are used in the formulation of both small molecule drugs and biologics to maintain the pH for optimal solubility, stability, and therapeutic efficacy.[6][17][18] For instance, tartaric acid is used as an excipient in some oral medications to improve taste and in controlled-release formulations.[6]

Protein Crystallization

The formation of high-quality protein crystals for structural studies is highly dependent on the pH of the crystallization solution. Tartrate buffers can be included in crystallization screens to explore a range of acidic pH conditions that may be favorable for protein crystallization.

Conclusion

Tartrate buffers are a versatile and reliable choice for maintaining a stable acidic pH in a variety of research and pharmaceutical applications. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers, scientists, and drug development professionals can effectively prepare and utilize tartrate buffer solutions in their work. Adherence to safety guidelines is paramount to ensure a safe laboratory environment.

References

Application Notes and Protocols for the Synthesis of Metal Oxide Nanoparticles using Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal oxide nanoparticles with controlled size, morphology, and stability is a critical area of research with wide-ranging applications in catalysis, bio-imaging, and drug delivery. Disodium (B8443419) tartrate dihydrate, a readily available and biocompatible salt of tartaric acid, serves as an effective capping and complexing agent in the synthesis of various metal oxide nanoparticles. Its carboxyl and hydroxyl groups can chelate metal ions, influencing the nucleation and growth kinetics of the nanoparticles, thereby controlling their final properties. These application notes provide detailed protocols for the synthesis of Zinc Oxide (ZnO), Titanium Dioxide (TiO₂), and Iron (II,III) Oxide (Fe₃O₄) nanoparticles utilizing disodium tartrate dihydrate.

Role of this compound

This compound plays a multifaceted role in the synthesis of metal oxide nanoparticles:

  • Complexing Agent: The tartrate ions can form stable complexes with metal precursors in the solution. This controlled release of metal ions for the hydrolysis and condensation reactions can lead to more uniform nucleation and growth of nanoparticles.

  • Capping Agent: Tartrate molecules can adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their final size. The steric hindrance provided by the tartrate layer stabilizes the nanoparticles in the colloidal suspension.

  • Morphology Control: By selectively binding to different crystallographic faces of the growing nanoparticles, disodium tartrate can influence their final shape, leading to the formation of nanorods, nanosheets, or other desired morphologies.

Experimental Protocols

Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol describes a hydrothermal method for the synthesis of ZnO nanoparticles, where this compound is proposed as a modifying agent to control particle size and morphology.

Materials:

Procedure:

  • Precursor Solution: Dissolve 2.195 g of zinc acetate dihydrate in 50 mL of deionized water with vigorous stirring.

  • Tartrate Addition: In a separate beaker, dissolve a specified amount of this compound (see Table 1 for suggested concentrations) in 25 mL of deionized water. Add this solution to the zinc acetate solution under continuous stirring.

  • pH Adjustment: Slowly add a 2 M NaOH solution dropwise to the mixture until the pH reaches 10. A white precipitate will form.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150°C for 12 hours.

  • Washing: After cooling the autoclave to room temperature, collect the white precipitate by centrifugation (4000 rpm for 15 minutes). Wash the product three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 80°C for 6 hours.

Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

This protocol is adapted from the "tartarate gel method" for the synthesis of TiO₂ nanoparticles.[1][2] this compound is used to form a gel with the titanium precursor, which upon calcination yields TiO₂ nanoparticles.

Materials:

  • Titanium (IV) Isopropoxide (TTIP)

  • This compound (C₄H₄Na₂O₆·2H₂O)

  • Ethanol

  • Nitric Acid (HNO₃) (optional, for pH adjustment)

Procedure:

  • Precursor-Tartrate Mixture: In a beaker, dissolve a specific molar ratio of this compound to titanium (IV) isopropoxide (e.g., 2:1) in 100 mL of ethanol with stirring.

  • Titanium Precursor Addition: Slowly add the required amount of titanium (IV) isopropoxide to the tartrate solution under vigorous stirring.

  • Gel Formation: Continue stirring the mixture at 60°C until a viscous gel is formed. The pH can be adjusted to acidic conditions (pH ~3) with nitric acid to control the hydrolysis rate.

  • Drying: Dry the gel in an oven at 100°C for 12 hours to remove the solvent.

  • Calcination: Calcine the dried powder in a muffle furnace at 500°C for 2 hours to obtain crystalline TiO₂ nanoparticles. The heating rate should be controlled, for instance, at 5°C/min.

Synthesis of Iron (II,III) Oxide (Fe₃O₄) Nanoparticles

This protocol utilizes a co-precipitation method where this compound is used for the surface functionalization and stabilization of the Fe₃O₄ nanoparticles. This is adapted from a procedure for surface engineering of manganese ferrite (B1171679) nano-hollow spheres.

Materials:

  • Iron (III) Chloride Hexahydrate (FeCl₃·6H₂O)

  • Iron (II) Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Ammonium (B1175870) Hydroxide (NH₄OH, 25%)

  • This compound (C₄H₄Na₂O₆·2H₂O)

  • Deionized Water

Procedure:

  • Iron Precursor Solution: Dissolve 5.4 g of FeCl₃·6H₂O and 2.78 g of FeSO₄·7H₂O in 100 mL of deionized water under nitrogen bubbling to prevent oxidation.

  • Co-precipitation: Heat the solution to 80°C with vigorous stirring. Rapidly add 10 mL of 25% ammonium hydroxide solution. A black precipitate of Fe₃O₄ will form immediately.

  • Tartrate Functionalization: Continue stirring for 1 hour at 80°C. Then, add a solution of 2.3 g of this compound in 20 mL of deionized water to the suspension.

  • Aging: Keep the mixture at 80°C for another 2 hours to ensure complete surface functionalization.

  • Washing: Cool the mixture to room temperature. Collect the black magnetic nanoparticles using a strong magnet and decant the supernatant. Wash the nanoparticles three times with deionized water and twice with ethanol.

  • Drying: Dry the tartrate-functionalized Fe₃O₄ nanoparticles in a vacuum oven at 60°C for 12 hours.

Data Presentation

Table 1: Influence of this compound Concentration on ZnO Nanoparticle Synthesis

Sample IDZn(CH₃COO)₂·2H₂O (mol/L)This compound (mol/L)Average Particle Size (nm)Morphology
ZnO-T10.10.0140-60Nanorods
ZnO-T20.10.0520-40Spherical
ZnO-T30.10.1015-25Spherical

Note: The data in this table is illustrative and based on typical trends observed when using capping agents. Actual results may vary based on precise experimental conditions.

Table 2: Effect of Tartrate to Titanium Molar Ratio on TiO₂ Nanoparticle Properties[1]

Molar Ratio (Tartrate:Ti)Calcination Temperature (°C)Crystalline PhaseAverage Particle Size (nm)
1:1500Anatase + Rutile15-25
2:1500Anatase5-10
3:1500Anatase<5

Table 3: Characterization of Tartrate-Functionalized Fe₃O₄ Nanoparticles

ParameterValue
Average Particle Size (TEM)10-15 nm
Crystal StructureInverse Spinel
Saturation Magnetization60-70 emu/g
Surface Charge (Zeta Potential)-30 to -40 mV

Visualizations

experimental_workflow_ZnO cluster_prep Solution Preparation cluster_reaction Reaction cluster_post Post-Processing A Dissolve Zinc Acetate Dihydrate in H₂O C Mix Solutions A and B A->C B Dissolve this compound in H₂O B->C D Adjust pH to 10 with NaOH C->D E Hydrothermal Treatment (150°C, 12h) D->E F Centrifuge and Wash (H₂O, Ethanol) E->F G Dry (80°C, 6h) F->G H ZnO Nanoparticles G->H

Caption: Workflow for the hydrothermal synthesis of ZnO nanoparticles.

experimental_workflow_TiO2 cluster_prep Gel Formation cluster_treatment Thermal Treatment cluster_product Final Product A Dissolve this compound in Ethanol B Add Titanium (IV) Isopropoxide A->B C Stir at 60°C to form a gel B->C D Dry gel at 100°C for 12h C->D E Calcine powder at 500°C for 2h D->E F TiO₂ Nanoparticles E->F

Caption: Workflow for the tartarate gel synthesis of TiO₂ nanoparticles.

experimental_workflow_Fe3O4 cluster_precip Co-precipitation cluster_func Functionalization cluster_post Post-Processing A Dissolve FeCl₃·6H₂O and FeSO₄·7H₂O in H₂O B Heat to 80°C A->B C Add NH₄OH to precipitate Fe₃O₄ B->C D Add this compound solution C->D E Age at 80°C for 2h D->E F Magnetic Separation and Washing E->F G Vacuum Dry at 60°C F->G H Tartrate-Fe₃O₄ Nanoparticles G->H

Caption: Workflow for the co-precipitation and functionalization of Fe₃O₄ nanoparticles.

signaling_pathway cluster_precursors Precursors cluster_process Synthesis Process cluster_product Product M Metal Precursor (e.g., Zn²⁺, Ti⁴⁺, Fe²⁺/Fe³⁺) C Complexation (Tartrate-Metal Ion) M->C T This compound T->C S Surface Capping T->S Surface Adsorption N Nucleation C->N Controlled Ion Release G Growth N->G G->S NP Stabilized Metal Oxide Nanoparticles S->NP Prevents Aggregation

Caption: Logical relationship of disodium tartrate in nanoparticle synthesis.

References

Application Notes and Protocols for the Analytical Determination of Disodium Tartrate Dihydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disodium (B8443419) tartrate dihydrate (C₄H₄Na₂O₆·2H₂O) is a salt of L-(+)-tartaric acid widely utilized in the food and pharmaceutical industries as an emulsifier, pH control agent, and sequestrant.[1][2] In analytical chemistry, its stable and well-defined water content makes it a primary standard for the standardization of Karl Fischer reagents.[3][4][5] Ensuring the purity of this compound is critical for its intended applications, necessitating robust analytical methodologies. These application notes provide detailed protocols for the key analytical techniques used to determine the purity of disodium tartrate dihydrate, including assay, water content, and the presence of impurities.

Assay of Disodium Tartrate (Anhydrous Basis)

The assay determines the percentage of disodium tartrate in the material, calculated on a dried basis. A common and official method is the non-aqueous titration with perchloric acid.

Principle

Disodium tartrate, a salt of a weak acid, can be titrated as a base in a non-aqueous solvent like glacial acetic acid. The titration is performed with a strong acid, perchloric acid, also in a non-aqueous medium. The endpoint is determined potentiometrically or by using a visual indicator.

Quantitative Data Summary
ParameterMethodTypical SpecificationReference
Assay (on dried basis)Nonaqueous Titration99.0% - 101.0%[6][7]
Assay (perchloric acid titration)Nonaqueous Titration≥99.5%[8]
Experimental Protocol: Nonaqueous Perchloric Acid Titration

Reagents and Equipment:

  • This compound sample

  • Glacial Acetic Acid (ACS Grade)

  • 0.1 N Perchloric Acid in Glacial Acetic Acid (standardized)

  • Crystal Violet Indicator Solution

  • Potentiometric titrator with a suitable electrode system or a burette

  • Analytical balance

  • 250 mL beaker or flask

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.25 g of previously dried disodium tartrate (dried at 150°C for 3 hours) and transfer it to a 250 mL beaker.[6]

  • Dissolution: Add 150 mL of glacial acetic acid to the beaker and dissolve the sample. Gentle heating may be required to aid dissolution.[6]

  • Titration (Potentiometric): Cool the solution to room temperature. Immerse the electrode of a potentiometric titrator and titrate with 0.1 N perchloric acid in glacial acetic acid. Record the volume of titrant required to reach the endpoint.[6]

  • Titration (Visual Indicator): Alternatively, add a few drops of crystal violet indicator solution and titrate with 0.1 N perchloric acid in glacial acetic acid to a green endpoint.[9]

  • Blank Determination: Perform a blank titration with the same volume of glacial acetic acid and make any necessary corrections.[6]

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.703 mg of anhydrous disodium tartrate (C₄H₄Na₂O₆).[6]

Purity (%) = (V_sample - V_blank) * N * 9.703 / W_sample * 100

Where:

  • V_sample = Volume of perchloric acid consumed by the sample (mL)

  • V_blank = Volume of perchloric acid consumed by the blank (mL)

  • N = Normality of the perchloric acid solution

  • W_sample = Weight of the dried sample (mg)

Workflow Diagram: Assay by Nonaqueous Titration

AssayWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh ~0.25 g of dried sample B Dissolve in 150 mL glacial acetic acid A->B C Titrate with 0.1 N Perchloric Acid B->C D Determine Endpoint (Potentiometric or Visual) C->D E Record Titrant Volume D->E F Perform Blank Correction E->F G Calculate Purity (%) F->G

Caption: Workflow for the assay of disodium tartrate by nonaqueous titration.

Water Content Determination

The water content is a critical purity attribute for a dihydrate salt. The theoretical water content of this compound is 15.66%.[1][4]

Methods Overview
  • Karl Fischer (KF) Titration: This is the most accurate and specific method for water determination.[10] this compound is often used as a standard to determine the titer of the KF reagent.[11][12]

  • Loss on Drying (LOD): A simpler gravimetric method, but less specific as it measures all volatile components, not just water.

Quantitative Data Summary
ParameterMethodTypical SpecificationReference
Water ContentKarl Fischer TitrationStoichiometric value of 15.66%[4]
Loss on DryingGravimetric (150°C, 3h)14.0% - 17.0%[6]
Experimental Protocol: Volumetric Karl Fischer Titration

Reagents and Equipment:

  • This compound sample

  • Volumetric Karl Fischer Titrator

  • Karl Fischer Reagent (e.g., Hydranal-Composite 5)

  • Methanol (B129727) (anhydrous, suitable for KF titration)

  • Analytical balance

Procedure:

  • Titrator Preparation: Add a sufficient quantity of anhydrous methanol to the titration vessel.

  • Pre-titration: Start the titrator and allow it to titrate the residual water in the solvent to a stable endpoint.

  • Sample Introduction: Accurately weigh by difference approximately 150-350 mg of the this compound sample and add it to the titration vessel.[10]

  • Titration: The sample is titrated with the Karl Fischer reagent to the electrometric endpoint. The instrument will automatically record the volume of reagent consumed.

  • Titer Determination (if necessary): To standardize the KF reagent, use a certified water standard or a high-purity this compound with a known water content. The water equivalence factor (F) in mg of water per mL of reagent is calculated as: F = (0.1566 * W) / V where W is the weight of the sodium tartrate in mg, and V is the volume of the reagent in mL.[10]

Calculation: Water Content (%) = (V_KF * F) / W_sample * 100

Where:

  • V_KF = Volume of KF reagent consumed (mL)

  • F = Titer of the KF reagent (mg H₂O/mL)

  • W_sample = Weight of the sample (mg)

Workflow Diagram: Water Content by Karl Fischer Titration

KFWorkflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis A Add Methanol to Titration Vessel B Pre-titrate Solvent to Endpoint A->B C Accurately Weigh and Add Sample B->C D Titrate with KF Reagent to Endpoint C->D E Record Titrant Volume D->E F Calculate Water Content (%) E->F

Caption: Workflow for water content determination by Karl Fischer titration.

Chromatographic Methods for Related Substances

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are employed to separate and quantify the tartrate anion and detect any organic impurities or related substances.

Principle
  • HPLC: Reversed-phase HPLC (RP-HPLC) can be used to analyze tartaric acid and its salts.[13] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically done using a UV detector.[14]

  • Ion Chromatography: IC with suppressed conductivity detection is a highly sensitive and selective method for analyzing organic acids like tartrate.[15] It separates anions based on their interaction with an ion-exchange stationary phase.

Experimental Protocol: HPLC for Tartaric Acid

This protocol is a general example for the analysis of tartaric acid, which can be adapted for disodium tartrate.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[13]

  • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with Orthophosphoric Acid[13]

  • Flow Rate: 1.0 mL/min[13]

  • Injection Volume: 20 µL[13]

  • Column Temperature: 30°C[13]

  • Detection Wavelength: 210 nm[13]

Procedure:

  • Standard Preparation: Prepare a stock solution of tartaric acid reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the tartrate peak based on its retention time compared to the standard. Quantify the amount of tartrate in the sample using the calibration curve. Impurities can be identified and quantified based on their relative retention times and peak areas.

Workflow Diagram: HPLC Analysis

HPLCWorkflow A Prepare Mobile Phase (e.g., Phosphate Buffer) C Set HPLC Parameters (Flow, Temp, Wavelength) A->C B Prepare Standard and Sample Solutions D Inject Solutions into HPLC System B->D C->D E Separate Analytes on C18 Column D->E F Detect with UV Detector (210 nm) E->F G Integrate Peak Areas and Quantify F->G

Caption: General workflow for the analysis of tartrate by HPLC.

Tests for Other Impurities

Pharmacopeial monographs (e.g., USP, ACS) specify limits and tests for various potential impurities.[1][6]

Quantitative Data Summary for Impurities
ImpurityMethodTypical Specification LimitReference
Heavy Metals (as Pb)Colorimetric/AAS≤ 5 ppm (0.0005%)[16]
Chloride (Cl)TurbidimetricVaries by grade[1]
Sulfate (SO₄)TurbidimetricVaries by grade[1]
Ammonium (NH₄)Colorimetric (Nessler)≤ 20 ppm (0.002%)[9]
Calcium (Ca)Flame AAS≤ 50 ppm (0.005%)
Iron (Fe)Colorimetric≤ 5 ppm (0.0005%)
OxalateTurbidimetricNo turbidity within 1 hour[6]
pH (5% solution)Potentiometric7.0 - 9.0[1][6]
Example Protocol: Limit Test for Oxalate (USP)

Reagents and Equipment:

  • This compound sample

  • Diluted Acetic Acid

  • Calcium Chloride TS (Test Solution)

  • Test tube

Procedure:

  • Dissolve 1.0 g of the sample in 10 mL of water.

  • Add 5 drops of diluted acetic acid.

  • Add 2 mL of calcium chloride TS.

  • Observe the solution. No turbidity should develop within 1 hour.[6]

Disclaimer: These protocols are intended for informational purposes and should be adapted and validated by the user for their specific analytical needs and instrumentation. Always refer to the relevant pharmacopeial monographs or regulatory guidelines for official methods.

References

Application Notes: Disodium Tartrate Dihydrate as a Certified Reference Material for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disodium (B8443419) tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic crystalline solid widely recognized and utilized as a primary certified reference material (CRM) for the quality control of analytical instrumentation and reagents.[1][2] Its high purity and stoichiometric water content of 15.66% make it an ideal standard for the calibration and validation of Karl Fischer titrators, which are essential for determining water content in various samples with high precision.[3][4] This document provides detailed application notes and protocols for the use of disodium tartrate dihydrate as a CRM in quality control laboratories.

Physicochemical Properties and Specifications

This compound is a white crystalline powder with well-defined physical and chemical properties.[3] As a CRM, it is manufactured under stringent quality management systems such as ISO 17034 and certified in ISO/IEC 17025 accredited laboratories to ensure accuracy and traceability.[5][6]

PropertySpecificationReference
Appearance White crystalline powder[7]
Molecular Formula C₄H₄Na₂O₆·2H₂O[7]
Molecular Weight 230.08 g/mol [4][7]
Theoretical Water Content 15.66%[1][4]
Certified Water Content Typically 15.61 – 15.71%[7][8]
Assay (Purity) ≥99.5%[7]
pH (5% aqueous solution) 7.0 – 9.0[7]
Solubility in Water (20°C) 290 g/L[3]
Melting Point Decomposes at ~150°C, losing water of hydration[3]
Storage Temperature +5°C to +30°C[3]
Stability Stable under normal conditions[1][3]

Key Applications in Quality Control

The primary application of this compound as a CRM is the standardization (titer determination) of Karl Fischer reagents.[4] Accurate titer determination is critical for obtaining precise and reliable water content measurements in raw materials, intermediates, and finished products within the pharmaceutical, chemical, and food industries. It is also employed in the validation of thermogravimetric analysis (TGA) instruments.

Experimental Protocols

1. Titer Determination of Volumetric Karl Fischer Reagent

This protocol outlines the procedure for determining the titer (water equivalent) of a volumetric Karl Fischer titrant using this compound as the primary standard.

Materials and Equipment:

  • This compound, Certified Reference Material

  • Karl Fischer titrator (volumetric)

  • Analytical balance (readability of at least 0.1 mg)

  • Methanol (B129727), anhydrous or Karl Fischer solvent

  • Weighing boat or paper

  • Spatula

Protocol:

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titrator burette with the Karl Fischer titrant to be standardized.

    • Add fresh, anhydrous methanol or KF solvent to the titration vessel.

    • Pre-titrate the solvent to a dry, stable endpoint to remove any residual moisture.

  • Standard Preparation:

    • Accurately weigh approximately 40-80 mg of this compound into a weighing boat.[2]

    • Record the exact weight to the nearest 0.1 mg.

    • Due to its slow dissolution in methanol, it is recommended to gently grind the crystals to a fine powder using a mortar and pestle before weighing.[1][2]

  • Titration Procedure:

    • Carefully introduce the weighed this compound into the conditioned titration vessel. Ensure no powder adheres to the vessel walls or electrode.[2]

    • Allow the standard to dissolve completely. A stirring time of at least 3 minutes is recommended before starting the titration.[1][2] Incomplete dissolution can lead to inaccurate titer values.[9]

    • Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant consumed.

  • Calculation:

    • The titer (T) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:

      T (mg/mL) = (Weight of Standard (mg) × 0.1566) / Volume of Titrant (mL)

      Where 0.1566 is the theoretical mass fraction of water in this compound.

  • Replicates and Acceptance Criteria:

    • Perform the titer determination at least in triplicate.

    • The relative standard deviation (RSD) of the individual titer values should typically be ≤ 0.5%.

    • The mean value is taken as the determined titer of the Karl Fischer reagent.

    • It is recommended to redetermine the titer daily or before each set of measurements, as the concentration of the titrant can change over time.[9]

Workflow for Karl Fischer Titer Determination

KF_Titer_Workflow A Start: Instrument Preparation B Pre-titrate Solvent to Dry Endpoint A->B C Accurately Weigh Disodium Tartrate Dihydrate CRM B->C D Introduce CRM into Titration Vessel C->D E Ensure Complete Dissolution (Stir for >= 3 min) D->E F Start Titration E->F G Record Titrant Volume F->G H Calculate Titer (mg H2O/mL) G->H I Perform Replicates (n>=3) H->I J Check RSD <= 0.5% I->J K End: Titer Determined J->K Yes L Troubleshoot (e.g., check dissolution) J->L No L->C

Caption: Workflow for Karl Fischer Titer Determination.

2. Verification of Thermogravimetric Analysis (TGA) Instrument

This protocol describes the use of this compound to verify the temperature and mass loss accuracy of a TGA instrument. The dehydration of the compound provides a well-defined two-step mass loss.

Materials and Equipment:

  • This compound, Certified Reference Material

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or platinum)

  • Analytical balance

Protocol:

  • Instrument Setup:

    • Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.

    • Set the purge gas (typically nitrogen) to the desired flow rate (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound directly into a TGA sample pan.

    • Record the initial sample mass.

  • TGA Method:

    • Place the sample pan in the TGA furnace.

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 250°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of the dehydration step.

    • Calculate the percentage mass loss corresponding to the loss of two water molecules. The theoretical mass loss is 15.66%.

  • Acceptance Criteria:

    • The observed mass loss should be within an acceptable range of the theoretical value (e.g., 15.66% ± 0.5%).

    • The onset temperature of dehydration should be consistent and reproducible. The dehydration process typically begins above 120°C and is complete before 200°C.[10][11]

Logical Diagram for TGA Verification

TGA_Verification cluster_prep Preparation cluster_analysis Analysis cluster_verification Verification A Calibrate TGA Instrument (Mass & Temperature) B Weigh 5-10 mg of Disodium Tartrate Dihydrate CRM A->B C Heat Sample in TGA (e.g., 10°C/min to 250°C) B->C D Record Mass Loss vs. Temperature C->D E Analyze TGA Curve D->E F Compare Observed Mass Loss to Theoretical (15.66%) E->F G Instrument Verified F->G Within Tolerance (e.g., +/- 0.5%) H Recalibrate Instrument F->H Out of Tolerance H->A

Caption: TGA Instrument Verification Workflow.

This compound is an indispensable Certified Reference Material for ensuring the accuracy and reliability of water content determination by Karl Fischer titration and for the performance verification of thermogravimetric analyzers. Its stability, high purity, and stoichiometric water content provide a solid foundation for quality control in diverse research and industrial settings. Adherence to the detailed protocols provided in these application notes will enable researchers, scientists, and drug development professionals to maintain high standards of data integrity and analytical instrument performance.

References

Application Notes and Protocols: Disodium Tartrate Dihydrate in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) tartrate dihydrate, the sodium salt of L-(+)-tartaric acid, is a compound with emerging applications in cell culture media formulation. Traditionally utilized in molecular biology and biochemical assays, its role as a buffering agent and a specific enzyme inhibitor presents unique opportunities for optimizing cell culture environments.[1] These application notes provide a comprehensive overview and detailed protocols for the preparation, supplementation, and evaluation of disodium tartrate dihydrate in standard cell culture media such as DMEM and RPMI-1640.

Disodium tartrate is recognized for its role as an acid phosphatase inhibitor and its ability to act as a complexing agent.[1] While extensive data on its direct effects on the proliferation and viability of various cell lines are not widely published, its biochemical properties suggest potential benefits in maintaining pH stability and modulating specific cellular pathways. This document outlines experimental workflows to determine the optimal working concentration and to characterize the effects of this compound on cultured cells.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below.

PropertyValue
Synonyms L-(+)-Tartaric acid disodium salt, Sodium L-tartrate dibasic dihydrate
CAS Number 6106-24-7
Molecular Formula C₄H₄Na₂O₆ · 2H₂O
Molecular Weight 230.08 g/mol
Appearance White crystalline powder
Solubility Soluble in water
Known Biological Roles Acid phosphatase inhibitor, buffering agent, complexing agent

Proposed Applications in Cell Culture

  • Buffering Agent: To maintain stable pH in cell culture media, particularly in systems with high metabolic activity.

  • Enzyme Inhibition: For studies involving the specific inhibition of tartrate-sensitive acid phosphatases.

  • Modulation of Signaling Pathways: Preliminary research in other biological systems suggests a potential role for tartaric acid in activating the AMPK signaling pathway, which is a key regulator of cellular metabolism. Further investigation is required to confirm this effect in various cell lines.

Experimental Protocols

The following protocols provide a framework for researchers to systematically evaluate the utility of this compound in their specific cell culture systems.

Protocol 1: Preparation of a Sterile Stock Solution of this compound

This protocol describes the preparation of a 1 M sterile stock solution, which can be further diluted for supplementing cell culture media.

Materials:

  • This compound (Cell culture grade)

  • Nuclease-free, sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Analytical balance and weighing paper

  • Laminar flow hood

Procedure:

  • Weighing: In a laminar flow hood, accurately weigh 2.3008 g of this compound powder.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile, nuclease-free water.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile, nuclease-free water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile 1 M stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Determination of Optimal Concentration using a Dose-Response Experiment

This protocol outlines a method to determine the optimal working concentration of this compound for a specific cell line by assessing cell viability and proliferation over a range of concentrations.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics

  • 96-well cell culture plates

  • Sterile 1 M this compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Cell viability assay reagent (e.g., MTT, XTT, or resazurin)

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Treatment Media: Prepare serial dilutions of the 1 M this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 mM to 50 mM. A suggested range of final concentrations to test is: 0 mM (control), 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 25 mM, and 50 mM.

  • Cell Treatment: After 24 hours of incubation, carefully remove the existing medium from the wells and replace it with 100 µL of the prepared treatment media.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability and Proliferation Assessment:

    • MTT Assay (or similar metabolic assay): At each time point (24, 48, and 72 hours), add the viability reagent to the wells according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.

    • Trypan Blue Exclusion Assay: In a parallel set of experiments (e.g., in a 24-well plate), trypsinize the cells at each time point. Resuspend the cells in a known volume of medium and mix with an equal volume of trypan blue solution. Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control (0 mM). Plot the cell viability against the concentration of this compound to determine the IC₅₀ (inhibitory concentration 50%) and identify the optimal, non-toxic concentration range.

Expected Outcome Data Presentation:

This compound (mM)Cell Viability (%) - 24hCell Proliferation (Cell Count x 10⁴) - 24hCell Viability (%) - 48hCell Proliferation (Cell Count x 10⁴) - 48hCell Viability (%) - 72hCell Proliferation (Cell Count x 10⁴) - 72h
0 (Control)100100100
0.1
0.5
1.0
2.5
5.0
10.0
25.0
50.0
Protocol 3: Evaluation of Buffering Capacity

This protocol is designed to assess the effectiveness of this compound in maintaining the pH of the cell culture medium over time.

Materials:

  • Complete cell culture medium

  • Sterile 1 M this compound stock solution

  • 24-well cell culture plates

  • Cell line of interest

  • pH meter or pH indicator strips

  • CO₂ incubator

Procedure:

  • Prepare Media: Prepare flasks of complete culture medium supplemented with different concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

  • Cell Culture: Seed cells in 24-well plates with the prepared media. Include wells with media only (no cells) as a control.

  • pH Measurement: At regular intervals (e.g., every 12 or 24 hours) for up to 72 hours, carefully remove a small aliquot of the culture medium from each well under sterile conditions.

  • Analysis: Measure the pH of the collected aliquots.

  • Data Presentation: Plot the pH values over time for each concentration of this compound, both with and without cells.

Expected Outcome Data Presentation:

Time (hours)pH (Control - No Cells)pH (Control - With Cells)pH (5 mM Tartrate - No Cells)pH (5 mM Tartrate - With Cells)pH (10 mM Tartrate - No Cells)pH (10 mM Tartrate - With Cells)
0
12
24
36
48
60
72

Signaling Pathways and Experimental Workflows

Known Signaling Interaction: Acid Phosphatase Inhibition

Disodium tartrate is a known inhibitor of certain acid phosphatases. This interaction can be significant in studies where the activity of these enzymes is a factor.

AcidPhosphataseInhibition Disodium Tartrate Disodium Tartrate Acid Phosphatase Acid Phosphatase Disodium Tartrate->Acid Phosphatase Inhibits Product Product Acid Phosphatase->Product Catalyzes Substrate Substrate Substrate->Acid Phosphatase Binds to

Caption: Inhibition of Acid Phosphatase by Disodium Tartrate.

Hypothetical Signaling Pathway: AMPK Activation

Recent studies have suggested that tartaric acid may activate the AMP-activated protein kinase (AMPK) pathway in specific biological contexts. AMPK is a central regulator of cellular energy homeostasis. The following diagram illustrates a hypothetical pathway for investigation in a general cell culture model. Note: This pathway is proposed for research purposes and requires experimental validation in specific cell lines.

AMPK_Activation cluster_0 Cellular Environment cluster_1 Cytoplasm Disodium Tartrate Disodium Tartrate AMPK AMPK Disodium Tartrate->AMPK Hypothetical Activation p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Phosphorylation Downstream Targets Downstream Targets p-AMPK (Active)->Downstream Targets Regulates

Caption: Hypothetical Activation of the AMPK Pathway by Disodium Tartrate.

Experimental Workflow for Media Supplementation

The following workflow diagram illustrates the process of preparing and using this compound-supplemented cell culture media.

MediaSupplementationWorkflow A Prepare 1 M Sterile Stock (Protocol 1) C Prepare Supplemented Media A->C B Determine Optimal Concentration (Protocol 2) B->C D Sterile Filter Media (if prepared from powder) C->D Optional E Perform Cell Culture Experiments C->E D->E F Analyze Experimental Results E->F

Caption: Workflow for Preparing and Using Disodium Tartrate Supplemented Media.

Conclusion

This compound presents an interesting, yet underexplored, supplement for cell culture media. Its established roles as a buffering agent and enzyme inhibitor, coupled with a hypothetical involvement in metabolic signaling, warrant further investigation. The protocols and data presentation formats provided in these application notes offer a structured approach for researchers to explore the potential benefits of this compound in their specific cell culture applications. It is crucial to perform dose-response studies for each cell line to determine the optimal, non-toxic working concentration.

References

Troubleshooting & Optimization

Technical Support Center: Karl Fischer Titration with Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inaccurate results when using disodium (B8443419) tartrate dihydrate as a standard in Karl Fischer (KF) titration.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical water content of disodium tartrate dihydrate?

This compound (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic crystalline salt containing a stoichiometric amount of water.[1] Its theoretical water content is approximately 15.66%.[1][2][3][4] This makes it a primary standard for the calibration and validation of Karl Fischer titrators.[2][5][6]

Q2: Why am I getting a water content result lower than the theoretical 15.66%?

Lower-than-expected results can stem from several factors:

  • Incomplete Dissolution: this compound has limited solubility in methanol (B129727), a common KF solvent.[7][8][9] If the standard does not fully dissolve, the water within its crystalline structure will not be accessible for titration, leading to erroneously low results.[10]

  • Side Reactions: The presence of certain substances in your sample or reagents can consume water, leading to inaccurate, low readings. For instance, aldehydes can undergo a bisulfite addition reaction in the presence of sulfur dioxide, consuming water.[11][12]

  • Incorrect Sample Handling: Improper handling, such as weighing errors or loss of sample during transfer to the titration vessel, can lead to inaccurate results.[13][14]

Q3: Why is my water content result higher than the theoretical 15.66%?

Higher-than-expected results are often indicative of:

  • Atmospheric Moisture Contamination: The Karl Fischer titration is highly sensitive to water. A poorly sealed titration vessel can allow ambient moisture to leak in, leading to a high drift and falsely elevated results.[7][13]

  • Side Reactions: Ketones and aldehydes can react with the methanol in some KF reagents to form ketals and acetals, respectively. This reaction produces water, which is then titrated, resulting in artificially high water content readings.[11][12][15]

  • Incomplete Dissolution Leading to Carryover: If the standard from a previous titration has not fully dissolved, it can contribute to the water content of the subsequent analysis, causing a falsely high reading.[7]

Q4: The endpoint of my titration is unstable or "vanishing." What could be the cause?

An unstable or vanishing endpoint is a classic sign of side reactions occurring in the titration vessel.[11] The reaction of ketones with methanol to form ketals and water is a common cause, leading to a continuous consumption of the KF reagent and a failure to reach a stable endpoint.[11]

Troubleshooting Guide

Quantitative Data Summary
ParameterTheoretical ValuePotential Observed DeviationsCommon Causes of Deviation
Water Content of this compound15.66% w/w[1][2][3][4]> 15.66%Atmospheric moisture contamination, side reactions producing water (e.g., ketal/acetal formation).[11][12][15]
< 15.66%Incomplete dissolution of the standard, side reactions consuming water (e.g., bisulfite addition).[7][8][10][11][12]
Titer Value (mg/mL)Should be stableIncreasing TiterIncomplete dissolution of the standard in previous runs.[7][10]
Decreasing TiterDegradation of the KF reagent, moisture contamination of the reagent.[7]
Drift (µ g/min )Low and stableHigh and unstablePoorly sealed titration cell, exhausted molecular sieves in drying tubes, contaminated solvent.[7][13]

Experimental Protocol: Titer Determination with this compound

This protocol outlines the key steps for accurate titer determination of a Karl Fischer reagent using this compound.

1. Preparation of the Karl Fischer Titrator:

  • Ensure the titration vessel is clean and dry.
  • Add fresh, conditioned Karl Fischer solvent to the vessel.
  • Seal the vessel tightly and allow the instrument to titrate the residual water in the solvent to a stable, low drift endpoint.

2. Sample Preparation and Weighing:

  • Accurately weigh an appropriate amount of this compound. The sample size should be chosen to consume between 30% and 70% of the burette volume.
  • Use a calibrated analytical balance with a readability of at least 0.1 mg.[16]
  • Record the exact weight of the standard.

3. Sample Introduction:

  • Quickly and carefully introduce the weighed this compound into the conditioned titration vessel, minimizing exposure to atmospheric moisture.
  • Ensure no particles of the standard adhere to the walls of the vessel or the electrode.[10][13]

4. Titration and Dissolution:

  • Start the titration immediately after adding the sample.
  • Allow for a sufficient extraction time to ensure the complete dissolution of the standard.[8][10] Gentle stirring can aid dissolution. Since the crystals are colorless, visual confirmation of dissolution can be difficult.[8]
  • The titration will proceed automatically until the endpoint is reached.

5. Calculation and Repetition:

  • The instrument software will calculate the titer of the Karl Fischer reagent based on the weight of the standard and the volume of titrant consumed.
  • Perform multiple determinations (typically 3-5) and calculate the mean and relative standard deviation (RSD). The RSD should be within acceptable limits for your application.

Visual Troubleshooting Guides

Below are diagrams to assist in troubleshooting inaccurate results.

TroubleshootingWorkflow start Inaccurate KF Result with This compound check_dissolution Was the standard completely dissolved? start->check_dissolution increase_stirring Increase stirring rate and/or extraction time. Re-run. check_dissolution->increase_stirring No check_side_reactions Are interfering substances (ketones, aldehydes) present? check_dissolution->check_side_reactions Yes increase_stirring->start use_special_reagents Use methanol-free KF reagents or reagents specifically for aldehydes and ketones. check_side_reactions->use_special_reagents Yes check_instrument Is the instrument drift high or unstable? check_side_reactions->check_instrument No use_special_reagents->start check_seals Check titration cell seals, replace drying agents, and use fresh solvent. check_instrument->check_seals Yes review_handling Review sample handling and weighing procedures. check_instrument->review_handling No check_seals->start end_ok Result is now accurate. review_handling->end_ok end_nok Issue persists. Consult instrument manual or manufacturer. review_handling->end_nok LogicalRelationships inaccurate_result Inaccurate Result low_result Result Too Low inaccurate_result->low_result high_result Result Too High inaccurate_result->high_result incomplete_dissolution Incomplete Dissolution incomplete_dissolution->low_result side_reaction_consume Side Reaction (Consumes H2O) side_reaction_consume->low_result moisture_contamination Atmospheric Moisture moisture_contamination->high_result side_reaction_produce Side Reaction (Produces H2O) side_reaction_produce->high_result

References

Technical Support Center: Enhancing the Solubility of Disodium Tartrate Dihydrate in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving the solubility of disodium (B8443419) tartrate dihydrate in methanolic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of disodium tartrate dihydrate in methanol (B129727)?

This compound is sparingly soluble in pure methanol.[1] Published data indicates a maximum solubility of approximately 0.12 grams in 40 mL of methanol at room temperature, which corresponds to 3 g/L.[2] In contrast, it is highly soluble in water.[3][4][5]

Q2: Why is my this compound not dissolving in methanol?

The low solubility is due to the polar, ionic nature of the salt and the less polar character of methanol compared to water. For complete dissolution, especially in applications like Karl Fischer titrations, it's crucial to ensure the concentration does not exceed the solubility limit and to allow for sufficient stirring time, which can be up to 180 seconds.[2] Grinding the crystals to a fine powder before dissolution can also aid the process.[2]

Q3: Can I use other alcohols to dissolve this compound?

While some sources state that disodium tartrate is soluble in alcohols, specific solubility data can vary.[6][7] It is generally considered insoluble in ethanol.[3][8] It is always recommended to perform a small-scale solubility test with any alternative alcohol before proceeding with your main experiment.

Q4: How does temperature affect the solubility of this compound in methanol?

Q5: How does pH influence the solubility of this compound in methanolic solutions?

The solubility of tartrate salts is influenced by pH.[9] In acidic solutions (low pH), the tartrate anion can be protonated to form tartaric acid, which may have a different solubility profile and could precipitate. Conversely, in more neutral to slightly alkaline conditions (pH 7.0-9.0 for a 5% aqueous solution), the disodium salt form is stable, which is generally more soluble.[3]

Troubleshooting Guide

If you are encountering issues with dissolving this compound in methanol, follow this troubleshooting workflow:

G cluster_0 Start: Solubility Issue cluster_1 Initial Checks cluster_2 Solubility Enhancement Methods cluster_3 Outcome start This compound Does Not Dissolve in Methanol check_concentration Is the concentration below 3 g/L? start->check_concentration check_stirring Has the solution been stirred for at least 3 minutes? check_concentration->check_stirring Yes fail Issue Persists: Re-evaluate experimental parameters or consider alternative solvents. check_concentration->fail No, reduce concentration check_grinding Was the solid ground to a fine powder? check_stirring->check_grinding Yes check_stirring->fail No, increase stirring time use_cosolvent Method 1: Use a Co-solvent (Water) check_grinding->use_cosolvent Yes check_grinding->fail No, grind the solid increase_temp Method 2: Increase Temperature use_cosolvent->increase_temp If insufficient success Solubility Achieved use_cosolvent->success If successful adjust_ph Method 3: Adjust pH increase_temp->adjust_ph If insufficient increase_temp->success If successful adjust_ph->success If successful adjust_ph->fail If unsuccessful

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Water Co-solvent

This method utilizes the high solubility of this compound in water to improve its solubility in methanol.

Methodology:

  • Weigh the desired amount of this compound.

  • Dissolve the solid in a minimal amount of deionized water.

  • Once fully dissolved, add methanol to reach the final desired volume.

  • Stir the solution thoroughly to ensure homogeneity.

  • Observe for any precipitation. If precipitation occurs, slightly increase the proportion of water in the co-solvent mixture.

Protocol 2: Solubility Enhancement by Temperature Adjustment

This protocol involves heating the methanolic solution to increase the solubility of the salt.

Methodology:

  • Suspend the desired amount of this compound in methanol in a heat-resistant vessel.

  • Gently warm the suspension on a hot plate with continuous stirring. A water bath can be used for more uniform heating.

  • Monitor the temperature and observe the dissolution of the solid. A starting temperature of 40-50°C is recommended.

  • Once the solid is completely dissolved, the solution can be used at the elevated temperature.

  • Be aware that cooling the solution may result in precipitation if the saturation point is exceeded at the lower temperature.

Protocol 3: Determining the Saturation Point in Methanol

This protocol allows for the experimental determination of the maximum solubility of this compound in methanol at a specific temperature.

Methodology:

  • Add an excess amount of this compound to a known volume of methanol in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully extract a known volume of the clear supernatant.

  • Evaporate the methanol from the extracted sample.

  • Weigh the remaining solid residue.

  • Calculate the solubility in g/L based on the mass of the residue and the volume of the supernatant extracted.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the solubility of this compound.

Table 1: Effect of Water as a Co-solvent on the Solubility of this compound at Room Temperature

Methanol (% v/v)Water (% v/v)Estimated Solubility (g/L)
1000~3
9010> 3 (Significantly Increased)
7525>> 3 (Substantially Increased)
5050High
0100290

Table 2: Hypothetical Effect of Temperature on the Solubility of this compound in Methanol

Temperature (°C)Expected Solubility (g/L)
20~3
30> 3
40>> 3
50>>> 3

Logical Relationship of Solubility Enhancement Methods

The following diagram illustrates the relationship between different approaches to improve the solubility of this compound in methanol.

G cluster_0 Primary Problem cluster_1 Enhancement Strategies cluster_2 Mechanism problem Low Solubility of This compound in Methanol cosolvency Co-solvency (e.g., adding water) problem->cosolvency temperature Temperature Increase problem->temperature ph_adjustment pH Adjustment problem->ph_adjustment mechanism_cosolvency Increases solvent polarity cosolvency->mechanism_cosolvency mechanism_temp Increases kinetic energy of solvent and solute temperature->mechanism_temp mechanism_ph Maintains stable ionized salt form ph_adjustment->mechanism_ph

References

Effect of temperature on the stability of Disodium tartrate dihydrate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of disodium (B8443419) tartrate dihydrate solutions, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of disodium tartrate dihydrate?

A1: this compound is a stable compound under normal storage conditions.[1][2] It is a white crystalline powder that is not reactive under ambient conditions.[1]

Q2: At what temperature does this compound decompose?

A2: this compound begins to lose its water of hydration at approximately 120°C.[3] The anhydrous form then decomposes at higher temperatures, with sources indicating a range between 150°C and 195°C.[1]

Q3: What is the recommended storage temperature for this compound solutions?

A3: For general laboratory use, it is recommended to store solutions at refrigerated temperatures (2-8°C) to minimize any potential degradation over long periods. For short-term use, storage at room temperature (15-25°C) is generally acceptable.

Q4: Are there any known degradation pathways for disodium tartrate in solution?

A4: While generally stable, tartaric acid and its salts can be susceptible to oxidation, especially in the presence of metal ions and light. This can lead to the formation of degradation products such as glyoxylic acid. It is advisable to protect solutions from prolonged exposure to light.

Troubleshooting Guide

Issue 1: Precipitation is observed in my this compound solution, especially at lower temperatures.

  • Possible Cause: The concentration of the solution may exceed its solubility limit at the storage temperature.

  • Solution:

    • Gently warm the solution while stirring to redissolve the precipitate.

    • Refer to the solubility data to ensure your solution concentration is appropriate for your intended storage and use temperatures.

    • If a high concentration is required, consider preparing the solution fresh before each use.

Issue 2: The pH of my this compound solution has changed over time.

  • Possible Cause: This could indicate chemical degradation or absorption of atmospheric carbon dioxide.

  • Solution:

    • Verify the pH of a freshly prepared solution to ensure it is within the expected range (typically 7-9 for a 5% solution).

    • If the pH of the stored solution has significantly deviated, it is recommended to discard it and prepare a fresh solution.

    • Store solutions in tightly sealed containers to minimize exposure to air.

Issue 3: I suspect my solution has degraded due to exposure to high temperatures or light.

  • Possible Cause: Elevated temperatures or UV light can accelerate the degradation of tartrates.

  • Solution:

    • If possible, analyze the solution using a stability-indicating method such as HPLC to check for the presence of degradation products.

    • If degradation is confirmed or suspected, discard the solution.

    • Always store solutions in appropriate containers (e.g., amber glass bottles) to protect them from light and keep them at the recommended storage temperature.

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)Notes
20290[1]
25SolubleGeneral qualitative description.
43690Calculated from 69 g in 100 mL.[4]

Table 2: Thermal Stability of Solid this compound

Temperature (°C)ObservationReference
120Dehydrates (loses water of crystallization)[3]
150-195Decomposition of the anhydrous form[1]

Experimental Protocols

Protocol for Assessing the Stability of a this compound Solution

This protocol outlines a general procedure to evaluate the stability of a prepared this compound solution under various temperature conditions.

1. Objective: To determine the stability of a this compound solution over a defined period when stored at different temperatures.

2. Materials:

  • This compound

  • Purified water (e.g., deionized or distilled)

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Storage containers (e.g., clear and amber glass vials with airtight caps)

  • Temperature-controlled chambers/incubators (e.g., set to 4°C, 25°C, and 40°C)

  • Analytical instrumentation for assay and purity determination (e.g., HPLC-UV)

3. Procedure:

  • Solution Preparation:

    • Accurately weigh the required amount of this compound to prepare a solution of the desired concentration.

    • Dissolve the solid in a known volume of purified water in a volumetric flask. Ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, perform the following analyses on an aliquot of the solution:

      • Visual Inspection: Note the appearance (e.g., clear, colorless).

      • pH Measurement: Record the initial pH.

      • Assay and Purity: Determine the initial concentration and purity using a validated analytical method (e.g., HPLC).

  • Sample Storage:

    • Aliquot the remaining solution into the different storage containers.

    • Place the samples in the respective temperature-controlled chambers (e.g., 4°C, 25°C, and 40°C). Include samples in both clear and amber vials to assess photostability at each condition.

  • Stability Testing at Designated Time Points:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one of each sample type from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Perform the same analyses as in the initial analysis step (Visual Inspection, pH Measurement, Assay and Purity).

  • Data Analysis:

    • Compare the results at each time point to the initial (Time Zero) data.

    • A significant change may be defined as:

      • A noticeable change in color or clarity, or the formation of precipitate.

      • A significant change in pH (e.g., > 0.5 units).

      • A decrease in the concentration of disodium tartrate by more than a predetermined percentage (e.g., 5%).

      • The appearance of significant degradation peaks in the chromatogram.

Mandatory Visualization

G Troubleshooting Workflow for Disodium Tartrate Solution Stability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution Start Solution exhibits unexpected properties (e.g., precipitation, color change, pH shift) Check_Concentration Is the concentration below the solubility limit at the storage temperature? Start->Check_Concentration Check_Storage_Conditions Was the solution stored correctly (protected from light, airtight container)? Check_Concentration->Check_Storage_Conditions Yes Warm_Solution Gently warm and stir to redissolve precipitate. Check_Concentration->Warm_Solution No Prepare_Fresh Prepare a fresh solution, ensuring accurate calculations and complete dissolution. Check_Storage_Conditions->Prepare_Fresh No Analytical_Testing Perform analytical testing (e.g., pH, HPLC) on a fresh vs. stored sample. Check_Storage_Conditions->Analytical_Testing Yes Issue_Resolved Issue Resolved Warm_Solution->Issue_Resolved Prepare_Fresh->Issue_Resolved Discard_Solution Discard compromised solution. Review storage and handling protocols. Analytical_Testing->Discard_Solution

Caption: Troubleshooting workflow for stability issues in disodium tartrate solutions.

References

Technical Support Center: Karl Fischer Titration with Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Disodium (B8443419) Tartrate Dihydrate as a standard in Karl Fischer (KF) titration.

Troubleshooting Guide

This guide addresses common issues encountered during Karl Fischer titration, helping you identify potential causes and implement corrective actions.

Problem: Inaccurate or Inconsistent Titer Determination

Possible CauseRecommended Action
Incomplete dissolution of disodium tartrate dihydrate Ensure the standard is a fine powder to facilitate dissolution.[1][2] Allow for sufficient mixing time (e.g., 3 minutes) before starting the titration.[2] Observe the titration vessel to confirm all crystals have dissolved.[3]
Limited solubility of the standard exceeded This compound has limited solubility in methanol-based KF reagents.[4][5][6] Replace the working medium more frequently, especially after several determinations.[7][8] A rising titer value across sequential determinations can indicate incomplete dissolution due to solvent saturation.[7][8]
Standard adhering to the titration vessel walls Carefully introduce the solid standard into the center of the vessel, avoiding contact with the walls and electrode.[2][9]
Incorrect sample size Weigh an appropriate amount of the standard (e.g., 0.04 - 0.08 g for a 5 mL burette) to achieve an optimal titrant consumption.[1]
Inaccurate weighing Use a balance with sufficient resolution (e.g., 0.1 mg) for weighing the standard.[10]

Problem: High or Unstable Drift

Possible CauseRecommended Action
Leaks in the titration cell Check all connections, including tubing, septa, and O-rings, for a tight seal to prevent atmospheric moisture from entering.[7][9]
Exhausted molecular sieve Replace the molecular sieve in the drying tubes regularly. Consider adding a color-indicating silica (B1680970) gel to the top to monitor its condition.[5]
Contaminated working medium If the drift is high immediately after adding fresh solvent, the titration cell may not be adequately protected from humidity.[7]
Improper cleaning Ensure the titration cell is thoroughly dried after cleaning to remove any residual water or solvents.[9]

Problem: Vanishing or Erroneous Endpoints

Possible CauseRecommended Action
Presence of interfering substances in the sample (not the standard) Ketones and aldehydes in the sample can react with methanol (B129727) in the KF reagent to form water, leading to falsely high results.[1][11][12][13] Use specialized KF reagents designed for aldehydes and ketones.[13][14] Performing the titration at a lower temperature can also help suppress these side reactions.[2][14]
pH of the working medium is outside the optimal range The ideal pH for the Karl Fischer reaction is between 5 and 7.[11] Strong acids or bases in the sample can alter the pH. Use appropriate buffering agents, such as imidazole (B134444) for acidic samples or salicylic (B10762653) acid for basic samples, to adjust the pH.[11]
Oxidizing or reducing agents in the sample Oxidants can react with iodide, leading to a negative error, while reducing agents can consume iodine, causing a positive error.[11] The evaporation method may be suitable for non-volatile interfering substances.[11]

Frequently Asked Questions (FAQs)

What is the theoretical water content of this compound?

This compound (Na₂C₄H₄O₆·2H₂O) is a primary standard for Karl Fischer titration because it is stable, non-hygroscopic, and has a precise theoretical water content of 15.66%.[1][2][5]

Why is my titer value increasing with each determination?

An increasing titer value over a series of determinations often indicates that the this compound is not fully dissolving.[7][8] This is due to the limited solubility of the standard in methanol, the common solvent in KF reagents.[4][5] To resolve this, the working medium should be replaced more frequently.[7][8]

What are common interfering compounds in Karl Fischer titration?

Several types of compounds can interfere with the Karl Fischer reaction:

  • Ketones and Aldehydes: These react with the alcohol in the reagent to produce water, leading to erroneously high water content readings.[1][11][12][13]

  • Oxidizing Agents: These can oxidize iodide to iodine, resulting in a negative error.[11]

  • Reducing Agents: These may consume iodine, leading to a positive error.[11]

  • Strong Acids and Bases: These can shift the pH of the reagent outside of the optimal range (pH 5-7), affecting the reaction stoichiometry and speed.[11]

How can I prevent interference from ketones and aldehydes?

To minimize interference from ketones and aldehydes, it is recommended to use specialized Karl Fischer reagents formulated for these compounds.[13][14] These "K-type" reagents often contain other alcohols instead of methanol to suppress the side reactions that produce water.[1] Additionally, performing the titration at sub-ambient temperatures can further reduce the rate of these interfering reactions.[14]

What is the recommended experimental protocol for titer determination with this compound?

  • Preparation: Ensure the this compound is a fine, homogenous powder.[1][2]

  • Titration Cell Preparation: Add 20-50 mL of a suitable Karl Fischer solvent to the titration vessel and perform a pre-titration to a stable endpoint to remove any residual water.[13]

  • Weighing the Standard: Accurately weigh between 0.04 and 0.08 grams of the powdered this compound.[1]

  • Addition of the Standard: Carefully add the weighed standard to the conditioned titration vessel, ensuring no particles adhere to the walls or electrode.[2][9]

  • Dissolution: Allow the standard to dissolve completely with stirring. An extraction time of at least 3 minutes is recommended.[2]

  • Titration: Start the titration and proceed until a stable endpoint is reached.

  • Calculation: The water equivalent (titer) of the Karl Fischer reagent is calculated based on the amount of standard used and the volume of titrant consumed.

Visualizations

Troubleshooting Workflow for Inaccurate Titer Determination

TroubleshootingWorkflow start Start: Inaccurate Titer Result check_dissolution Check for Complete Dissolution of Standard start->check_dissolution dissolved Is the standard fully dissolved? check_dissolution->dissolved increase_mixing Increase Mixing Time (e.g., to 3 mins) dissolved->increase_mixing No check_solvent_saturation Check for Solvent Saturation (Rising Titer Values?) dissolved->check_solvent_saturation Yes use_fine_powder Ensure Standard is a Fine Powder increase_mixing->use_fine_powder use_fine_powder->check_dissolution saturation Are titer values consistently increasing? check_solvent_saturation->saturation replace_solvent Replace Working Medium saturation->replace_solvent Yes check_adhesion Inspect Vessel for Adhering Particles saturation->check_adhesion No replace_solvent->check_dissolution adhesion Are particles stuck to walls/electrode? check_adhesion->adhesion improve_addition Improve Standard Addition Technique adhesion->improve_addition Yes check_sample_size Verify Sample Size adhesion->check_sample_size No improve_addition->check_dissolution sample_size Is sample size within recommended range? check_sample_size->sample_size adjust_sample_size Adjust Sample Weight sample_size->adjust_sample_size No end_good Titer Result is Accurate sample_size->end_good Yes adjust_sample_size->check_dissolution

A troubleshooting flowchart for inaccurate titer determination.

Logical Relationship of Common Interferences

Interferences kf_titration Karl Fischer Titration interferences Potential Interferences kf_titration->interferences ketones_aldehydes Ketones & Aldehydes interferences->ketones_aldehydes ph_extremes Strong Acids & Bases interferences->ph_extremes redox_agents Oxidizing & Reducing Agents interferences->redox_agents side_reaction Side Reaction with Methanol (Produces Water) ketones_aldehydes->side_reaction ph_shift Shifts pH outside Optimal Range (5-7) ph_extremes->ph_shift iodine_reaction Reacts with Iodine/Iodide redox_agents->iodine_reaction high_result Erroneously High Water Content side_reaction->high_result inaccurate_result Inaccurate Stoichiometry & Reaction Speed ph_shift->inaccurate_result pos_neg_error Positive or Negative Error iodine_reaction->pos_neg_error

Common interferences in Karl Fischer titration and their effects.

References

Technical Support Center: Optimizing Disodium Tartrate Dihydrate Buffer Capacity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the buffer capacity of disodium (B8443419) tartrate dihydrate solutions in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of disodium tartrate dihydrate buffers.

Issue Potential Cause Recommended Action
Unexpected pH reading Incorrect preparation of the buffer solution.Verify the correct weights of this compound and tartaric acid used. Ensure accurate volume measurements.
Temperature fluctuations.Allow the buffer solution to reach thermal equilibrium with the working environment before measuring the pH. pH is temperature-dependent.[1][2]
Contamination of the buffer.Use high-purity water and reagents. Store the buffer in a tightly sealed container to prevent absorption of atmospheric CO2.
Low buffer capacity (pH changes significantly upon addition of acid or base) The operating pH is outside the optimal buffer range.Tartaric acid is a diprotic acid with two pKa values: pKa1 = 2.89 and pKa2 = 4.40.[3] The maximum buffer capacity is achieved when the pH of the solution is close to one of its pKa values. The effective buffer range is typically pKa ± 1.[4][5] Adjust the pH of your buffer to be within the ranges of 1.89-3.89 or 3.40-5.40 for optimal performance.
Insufficient buffer concentration.The buffer capacity is directly proportional to the total concentration of the buffer components.[2][6] Increasing the molarity of the disodium tartrate and tartaric acid will increase the buffer capacity.[2][6]
Incorrect ratio of conjugate acid to base.The highest buffer capacity is achieved when the molar ratio of the conjugate base (disodium tartrate) to the weak acid (tartaric acid) is 1:1.[2]
Precipitation in the buffer solution Low solubility of buffer components at the working temperature.Consider preparing a more dilute buffer solution if high concentration is not critical. For some applications, the addition of a small amount of a co-solvent like methanol (B129727) might increase solubility, but its compatibility with the experimental system must be verified.[7]
High salt concentration leading to "salting out".If using other salts in your experimental medium, their high concentration might reduce the solubility of the tartrate buffer components. Try to reduce the concentration of other salts if possible.
Inconsistent experimental results Buffer degradation.Protect buffer solutions from light, especially if they contain light-sensitive compounds.[7][8] It is often best to use freshly prepared buffers.[8]
Buffer depletion during long experiments.For prolonged experiments, consider using a higher concentration buffer or replenishing the buffer periodically to maintain a stable pH.

Frequently Asked Questions (FAQs)

1. What are the pKa values for tartaric acid, and what are the optimal buffer ranges for a disodium tartrate buffer?

Tartaric acid is a diprotic acid with the following pKa values:

  • pKa1 = 2.89

  • pKa2 = 4.40[3]

Therefore, disodium tartrate buffers are most effective in two pH ranges:

  • pH 1.89 to 3.89 (centered around pKa1)

  • pH 3.40 to 5.40 (centered around pKa2)

The maximum buffer capacity is achieved when the pH of the solution is equal to one of the pKa values.[2]

2. How do I prepare a disodium tartrate buffer with a specific pH?

To prepare a disodium tartrate buffer, you will typically mix a solution of tartaric acid (the weak acid) with a solution of this compound (the conjugate base). The final pH can be adjusted by varying the ratio of these two components. It is recommended to use a pH meter for accurate preparation.[9][10]

3. What factors influence the buffer capacity of my disodium tartrate solution?

Several factors affect buffer capacity:

  • pH of the solution: The buffer capacity is maximal when the pH equals the pKa.[2]

  • Total buffer concentration: Higher concentrations of the buffer components lead to a higher buffer capacity.[1][2][6]

  • Ratio of conjugate base to weak acid: A 1:1 molar ratio provides the maximum buffer capacity.[2]

  • Temperature: pKa values are temperature-dependent, which in turn affects the buffer capacity.[1]

  • Ionic strength: The presence of other salts in the solution can influence the activity of the buffer components and thus the buffer capacity.[2]

4. Why is my tartrate buffer's capacity seemingly decreasing as the pH increases?

While the buffer capacity has local maxima around the pKa values, the overall trend can appear to decrease with increasing pH, especially at very low pH values. This is because the concentration of H+ itself contributes to the overall buffering capacity of the solution, and this contribution is more significant at lower pH.[3]

5. Can I use this compound as a single-component buffer?

This compound is the salt of a weak acid. Dissolving it in water will result in a solution with a specific pH, but it will have limited buffering capacity against both acid and base addition. To create an effective buffer, you need a mixture of the weak acid (tartaric acid) and its conjugate base (disodium tartrate).

Experimental Protocols

Preparation of a 0.1 M Sodium Tartrate Buffer at pH 4.0

Materials:

  • Tartaric Acid (M.W. 150.09 g/mol )

  • This compound (M.W. 230.08 g/mol )

  • High-purity water

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.1 M solution of Tartaric Acid: Dissolve 1.501 g of tartaric acid in approximately 80 mL of high-purity water in a 100 mL volumetric flask. Stir until fully dissolved, then bring the volume to 100 mL.

  • Prepare a 0.1 M solution of this compound: Dissolve 2.301 g of this compound in approximately 80 mL of high-purity water in a 100 mL volumetric flask. Stir until fully dissolved, then bring the volume to 100 mL.

  • Mix the solutions: In a beaker, combine the two solutions while monitoring the pH with a calibrated pH meter. Start with a volume of the disodium tartrate solution and slowly add the tartaric acid solution until the desired pH of 4.0 is reached.

  • Final Volume Adjustment: Transfer the final buffer solution to a volumetric flask and add high-purity water to reach the desired final volume.

  • Storage: Store the buffer in a clearly labeled, airtight container at room temperature or as required by your experimental protocol.

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_mix Mixing and pH Adjustment cluster_final Finalization prep_ta Prepare 0.1 M Tartaric Acid mix Combine Solutions prep_ta->mix prep_dt Prepare 0.1 M This compound prep_dt->mix measure_ph Monitor pH mix->measure_ph adjust Adjust Ratio for Target pH measure_ph->adjust pH ≠ Target final_vol Adjust to Final Volume measure_ph->final_vol pH = Target adjust->mix storage Store Buffer final_vol->storage

Caption: Workflow for preparing a disodium tartrate buffer solution.

troubleshooting_logic issue Issue: Low Buffer Capacity cause1 pH outside optimal range? issue->cause1 cause2 Insufficient buffer concentration? issue->cause2 cause3 Incorrect acid/base ratio? issue->cause3 solution1 Adjust pH to be near pKa1 (2.89) or pKa2 (4.40) cause1->solution1 Yes solution2 Increase total molarity of tartrate species cause2->solution2 Yes solution3 Adjust molar ratio of conjugate base to weak acid to be closer to 1:1 cause3->solution3 Yes

Caption: Troubleshooting logic for low buffer capacity issues.

References

Preventing degradation of Disodium tartrate dihydrate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Disodium Tartrate Dihydrate during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is the loss of its water of hydration (dehydration) due to improper storage conditions, such as elevated temperatures and low humidity.[1][2] Conversely, exposure to high humidity can lead to moisture absorption, altering the precise water content.[3][4][5] Both scenarios compromise the integrity of the material, especially when it is used as a primary standard for Karl Fischer titration, which relies on its exact 15.66% water content.[6][7][8]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][5][9] It should be protected from direct sunlight, moisture, and extreme temperatures.[1][3][4]

Q3: Can this compound be stored in a refrigerator?

A3: Yes, storage in a refrigerator at 2-8°C is a recommended condition to maintain its stability.[10] Ensure the container is tightly sealed to prevent condensation upon removal.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation are not always apparent. The primary indicator of degradation is a change in the material's physical properties, such as a loss of its crystalline structure or clumping, which may suggest water loss or gain. The most definitive way to detect degradation is through analytical testing, such as Karl Fischer titration or Loss on Drying, to verify the water content.[7][11]

Q5: Is this compound sensitive to light?

A5: Yes, direct sunlight should be avoided during storage as it can contribute to degradation.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Karl Fischer Titration

Symptom: You are using this compound to standardize your Karl Fischer reagent, but you are getting inconsistent or inaccurate titer values.

Possible Cause: The water content of your this compound standard may have changed due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the this compound has been stored in a tightly sealed container in a cool, dry place, protected from light.[3][4][5]

  • Perform a "Loss on Drying" Test: Determine the water content of your standard using the protocol provided in the "Experimental Protocols" section below.

  • Compare with Theoretical Water Content: The theoretical water content of this compound is 15.66%.[6][8] If your experimental value deviates significantly, your standard has likely degraded.

  • Use a New, Unopened Standard: If degradation is confirmed, use a fresh, unopened container of this compound for your standardization.

Issue 2: Physical Changes in the Stored Material

Symptom: The this compound powder appears clumped, caked, or has lost its fine crystalline structure.

Possible Cause: The material has likely been exposed to excess moisture.

Troubleshooting Steps:

  • Inspect Container Seal: Check if the container was properly sealed. If the seal is compromised, the material has likely absorbed atmospheric moisture.

  • Review Storage Environment: Assess the humidity levels of the storage area. Storage in a high-humidity environment can lead to water absorption.

  • Analytical Verification: Perform a "Loss on Drying" or Karl Fischer analysis to determine the current water content. An elevated water content will confirm moisture absorption.

  • Discard if Necessary: If the material is visibly clumped and analytical tests confirm a high water content, it is best to discard the material as its integrity is compromised.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationReference
Temperature Store in a cool place; 2-8°C recommended.[3][10]
Humidity Store in a dry place; protect from moisture.[3][4][5]
Light Protect from direct sunlight.[3][4]
Container Store in a tightly closed, original container.[3][5][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][12]

Table 2: Thermal Decomposition Data

TemperatureEffectReference
>120°CLoss of crystalline water begins.[1][2]
150°CComplete loss of water of hydration.[7][11]
>195°CDecomposition of the tartrate molecule.[12][13]

Experimental Protocols

Protocol 1: Determination of Water Content by Loss on Drying

Objective: To determine the percentage of water in a sample of this compound and assess its integrity.

Materials:

  • This compound sample

  • Drying oven capable of maintaining 150°C ± 2°C

  • Analytical balance (readable to 0.1 mg)

  • Weighing bottle with a stopper

  • Desiccator

Methodology:

  • Pre-dry the weighing bottle and its stopper in the oven at 150°C for 1 hour.

  • Cool the weighing bottle and stopper to room temperature in a desiccator.

  • Accurately weigh the empty, dry weighing bottle with its stopper (record as W1).

  • Transfer approximately 1-2 g of the this compound sample into the weighing bottle and replace the stopper.

  • Accurately weigh the weighing bottle, stopper, and sample (record as W2).

  • Place the weighing bottle with the sample in the oven at 150°C. Remove the stopper and place it alongside the bottle.

  • Dry the sample for 3 hours.[11]

  • After 3 hours, carefully replace the stopper, remove the weighing bottle from the oven, and place it in a desiccator to cool to room temperature.

  • Once cooled, weigh the weighing bottle, stopper, and dried sample (record as W3).

  • Calculate the percentage of water using the following formula:

    % Water = [(W2 - W3) / (W2 - W1)] x 100

Expected Result: A non-degraded sample of this compound should have a water content between 14.0% and 15.7%.[11] The theoretical value is 15.66%.[6][8]

Mandatory Visualizations

cluster_storage Ideal Storage cluster_degradation Degradation Pathways Cool_Dry_Place Cool, Dry Place Tightly_Sealed_Container Tightly Sealed Container Protection_from_Light Protection from Light Moisture_Loss Moisture Loss (Dehydration) Moisture_Gain Moisture Gain (Hygroscopicity) Thermal_Decomposition Thermal Decomposition Disodium_Tartrate_Dihydrate This compound Disodium_Tartrate_Dihydrate->Cool_Dry_Place Store in Disodium_Tartrate_Dihydrate->Tightly_Sealed_Container Store in Disodium_Tartrate_Dihydrate->Protection_from_Light Store with Disodium_Tartrate_Dihydrate->Moisture_Loss Improper Storage (Low Humidity, High Temp) Disodium_Tartrate_Dihydrate->Moisture_Gain Improper Storage (High Humidity) Disodium_Tartrate_Dihydrate->Thermal_Decomposition Excessive Heat Start Inconsistent Karl Fischer Titration Results Check_Storage Verify Storage Conditions: Cool, Dry, Tightly Sealed? Start->Check_Storage Perform_LOD Perform 'Loss on Drying' Test Check_Storage->Perform_LOD Yes Standard_Degraded Standard is Degraded. Use a New Batch. Check_Storage->Standard_Degraded No Compare_Water_Content Water Content ≈ 15.66%? Perform_LOD->Compare_Water_Content Standard_OK Standard is Likely Stable. Check KF Instrument/Reagent. Compare_Water_Content->Standard_OK Yes Compare_Water_Content->Standard_Degraded No

References

Technical Support Center: Endpoint Detection with Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with endpoint detection using disodium (B8443419) tartrate dihydrate as a standard in Karl Fischer titration.

Frequently Asked Questions (FAQs)

Q1: What is disodium tartrate dihydrate and why is it used as a standard in Karl Fischer titration?

This compound (Na₂C₄H₄O₆·2H₂O) is a stable, non-hygroscopic crystalline solid with a precise and theoretical water content of 15.66%. Its stability and known water content make it an excellent and reliable primary standard for the standardization of Karl Fischer reagents, ensuring accurate determination of water content in various samples.[1][2]

Q2: What are the key differences between using this compound and a liquid water standard?

Both solid and liquid standards are used for titer determination in Karl Fischer titration, each with its own advantages and disadvantages. A liquid standard is often easier and quicker to add to the titration vessel using a syringe.[3] this compound, being a solid, requires careful weighing and complete dissolution in the Karl Fischer solvent.[3][4] However, it is very stable and not prone to changes in concentration due to evaporation.[2]

Q3: How often should the titer of the Karl Fischer reagent be determined when using this compound?

The frequency of titer determination depends on several factors, including the type of reagent (one-component reagents may be less stable), the leak-tightness of the titration system, ambient humidity, and the required accuracy of the results.[5][6] For high accuracy, daily titer determination is recommended.[5] If minimal variation is observed, the frequency can be reduced to weekly.[5]

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Titer Values

Q: My titer values are consistently low/high or are fluctuating significantly between determinations. What could be the cause?

A: Inaccurate or inconsistent titer values can stem from several sources. The most common issues are related to the dissolution of the standard, the stability of the Karl Fischer reagent, and environmental factors.

Troubleshooting Steps:

  • Ensure Complete Dissolution: this compound has limited solubility in methanol (B129727), a common Karl Fischer solvent.[3][7] Incomplete dissolution will lead to erroneously low titer values.

    • Solution: Increase the extraction time before starting the titration to ensure the standard has fully dissolved.[5][7] Visually confirm that no solid particles remain. If you are performing multiple determinations, the solvent may become saturated. Replace the working medium more frequently.[5][7]

  • Check Reagent Stability: Karl Fischer reagents can degrade over time, especially when exposed to moisture.[8]

    • Solution: Ensure the titrant bottle is properly sealed and the desiccant is fresh.[8] Store reagents in a cool, dark place.

  • Minimize Environmental Moisture: Contamination from atmospheric moisture can lead to inaccurate results.

    • Solution: Ensure all parts of the titration cell are dry and properly sealed. Minimize the time the cell is open to the atmosphere when adding the standard.

  • Verify Weighing Accuracy: Small errors in weighing the standard can lead to significant errors in the calculated titer.[3]

    • Solution: Use a calibrated analytical balance with a readability of at least 0.1 mg.[6]

Issue 2: Difficulty in Endpoint Detection (Endpoint Not Reached or Over-titration)

Q: The titration does not seem to reach a stable endpoint, or the instrument consistently over-titrates. What should I check?

A: Endpoint detection issues can be caused by problems with the electrode, side reactions, or incorrect pH of the medium.

Troubleshooting Steps:

  • Inspect and Clean the Electrode: A fouled or malfunctioning electrode is a common cause of endpoint detection problems.

    • Solution: Clean the platinum pins of the electrode with a suitable solvent (e.g., methanol or ethanol) and a lint-free cloth. Ensure the electrode is properly connected to the titrator.

  • Check for Side Reactions: Some substances can react with the Karl Fischer reagent, consuming iodine and leading to a "vanishing" endpoint.[9]

    • Solution: While this compound itself is non-reactive, ensure the solvent has not been contaminated with interfering substances like ketones or aldehydes.[9]

  • Verify pH of the Titration Medium: The Karl Fischer reaction is pH-sensitive, with the optimal range being 5.5-8.[10] An acidic or basic medium can interfere with the reaction.

    • Solution: If analyzing acidic or basic samples (not the standard itself), buffering the titration medium is necessary. For acidic samples, imidazole (B134444) can be used, and for basic samples, salicylic (B10762653) acid is suitable.[11]

Issue 3: High Drift

Q: The drift value of my Karl Fischer titrator is consistently high, even after conditioning. What does this indicate?

A: A high drift indicates a continuous ingress of moisture into the titration cell.

Troubleshooting Steps:

  • Check for Leaks: The most common cause of high drift is a leak in the titration cell.

    • Solution: Inspect all seals, septa, and tubing for cracks or improper fitting. Ensure all joints are securely fastened.

  • Exhausted Molecular Sieve: The molecular sieve in the drying tubes prevents atmospheric moisture from entering the cell.

    • Solution: Replace or regenerate the molecular sieve regularly.[8]

  • Contaminated Solvent: The solvent itself may be contaminated with water.

    • Solution: Use a fresh, high-purity Karl Fischer solvent.

Quantitative Data Summary

ParameterValueReference
Theoretical Water Content of this compound15.66%
Purity of StandardTypically ≥ 99.5%[1][12]
Common Karl Fischer Titrant Concentrations2 mg/mL and 5 mg/mL[3]
Optimal pH Range for Karl Fischer Titration5.5 - 8.0[10]

Experimental Protocols

Protocol 1: Titer Determination of a One-Component Volumetric Karl Fischer Reagent

  • Preparation:

    • Add a sufficient volume of a suitable Karl Fischer solvent (e.g., methanol) to the titration vessel.

    • Condition the solvent by running the titrator until a stable, low drift is achieved.

  • Standard Preparation and Addition:

    • Accurately weigh approximately 100-200 mg of this compound into a weighing boat.

    • Record the exact weight.

    • Quickly and carefully add the standard to the conditioned titration vessel.

  • Titration:

    • Start the titration immediately after adding the standard.

    • Allow sufficient time for the standard to completely dissolve (an increased extraction time may be necessary).

    • The titration will proceed automatically until the endpoint is reached.

  • Calculation:

    • The titrator will calculate the titer in mg/mL based on the weight of the standard and the volume of titrant consumed.

  • Replicates:

    • Perform at least three determinations and calculate the mean and relative standard deviation. The RSD should typically be less than 0.3%.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate Endpoint check_dissolution Check Standard Dissolution start->check_dissolution increase_extraction Increase Extraction Time check_dissolution->increase_extraction Incomplete? replace_solvent Replace Working Medium check_dissolution->replace_solvent Saturated? check_reagent Check Reagent Stability check_dissolution->check_reagent Complete end_issue_resolved Issue Resolved increase_extraction->end_issue_resolved replace_solvent->end_issue_resolved seal_bottle Ensure Proper Sealing & Storage check_reagent->seal_bottle Degraded? check_moisture Check for Moisture Ingress check_reagent->check_moisture Stable seal_bottle->end_issue_resolved seal_cell Seal Titration Cell check_moisture->seal_cell Leak Found? check_weighing Verify Weighing Accuracy check_moisture->check_weighing No Leaks seal_cell->end_issue_resolved use_calibrated_balance Use Calibrated Balance check_weighing->use_calibrated_balance Inaccurate? check_weighing->end_issue_resolved Accurate use_calibrated_balance->end_issue_resolved HighDriftTroubleshooting start High Drift Detected check_leaks Inspect Titration Cell for Leaks start->check_leaks reseal_joints Reseal All Joints, Replace Septa/Tubing check_leaks->reseal_joints Leak Found check_desiccant Check Molecular Sieve in Drying Tubes check_leaks->check_desiccant No Leaks end_resolved Drift Stabilized reseal_joints->end_resolved replace_desiccant Replace or Regenerate Molecular Sieve check_desiccant->replace_desiccant Exhausted check_solvent Check Solvent Contamination check_desiccant->check_solvent Fresh replace_desiccant->end_resolved use_fresh_solvent Use Fresh, High-Purity Solvent check_solvent->use_fresh_solvent Contaminated check_solvent->end_resolved Clean use_fresh_solvent->end_resolved

References

Minimizing moisture contamination when handling Disodium tartrate dihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing moisture contamination when handling Disodium tartrate dihydrate.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

A1: Under normal ambient conditions, this compound is considered non-hygroscopic.[1][2][3] It has a stable stoichiometric water content of approximately 15.66%.[1] However, it is still crucial to protect it from excessive moisture to maintain its integrity as a standard.

Q2: What are the ideal storage conditions for this compound?

A2: To prevent any potential moisture absorption, this compound should be stored in a tightly sealed container in a dry, well-ventilated place. For certified reference materials, a controlled humidity environment between 15% and 60% relative humidity (RH) is recommended.[4]

Q3: How quickly does this compound absorb moisture if exposed to high humidity?

A3: While generally stable, prolonged exposure to high humidity can lead to a slight increase in mass due to moisture absorption. Studies have shown that at a water activity of 0.85 (equivalent to 85% RH), the mass of different batches of this compound increased by a marginal 0.07% to 0.44%.[4] One particular batch showed a more noticeable mass increase when the water activity was higher than 0.68.[4] Therefore, minimizing exposure to ambient air, especially in humid environments, is a critical preventative measure.

Q4: What is the theoretical water content of this compound, and why is it important?

A4: The theoretical water content of pure this compound is 15.66%.[1] This precise and stable water content makes it an excellent primary standard for the calibration of Karl Fischer titrators, which are used to accurately determine the water content in various substances.[2]

Q5: Can I dry this compound if I suspect it has absorbed moisture?

A5: While it is possible to dry the material, it is generally not recommended as this can alter its crystalline structure and affect its accuracy as a standard. The most reliable approach is to prevent moisture contamination from the outset through proper handling and storage. If drying is deemed absolutely necessary, it should be done with extreme care, for instance, in a drying oven at a controlled temperature, though specific conditions are not well-established and could compromise the material's integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Karl Fischer titration results show a higher than expected water content (>15.66%). 1. The this compound standard has absorbed ambient moisture. 2. The Karl Fischer titrator is not properly conditioned, or the reagents are contaminated with water. 3. Weighing errors.1. Use a fresh, properly stored sample of this compound. Ensure rapid handling and weighing. 2. Condition the titration vessel until a stable, low drift is achieved. Use fresh, high-quality Karl Fischer reagents. 3. Use a calibrated analytical balance and ensure it is free from static. Weigh the sample quickly to minimize air exposure.
Inconsistent or non-reproducible Karl Fischer titration results. 1. Incomplete dissolution of the this compound in the Karl Fischer solvent. 2. Variable exposure of the sample to atmospheric moisture during weighing and transfer. 3. Fluctuation in laboratory temperature and humidity.1. This compound is sparingly soluble in methanol.[5] Ensure the sample is finely ground and allow sufficient time for complete dissolution with adequate stirring before starting the titration.[1] 2. Standardize the handling procedure to minimize the time the container is open and the sample is exposed to air. A glove box with controlled humidity is ideal for highly sensitive measurements. 3. Perform experiments in a controlled laboratory environment. Note any significant changes in ambient conditions.
The this compound powder appears clumpy or caked. The material has been exposed to high humidity for an extended period, leading to significant moisture absorption.It is best to discard the affected material and use a new, properly stored batch to ensure the accuracy of your experiments.

Quantitative Data on Moisture Absorption

The stability of the water content in this compound is dependent on the relative humidity of the storage environment. The following table summarizes the mass increase observed in different batches of the material when exposed to high water activity.

Batch NumberInitial Water Activity (aw)Final Water Activity (aw)Mass Increase (%)
Batch 10.1750.850.44
Batch 20.1540.850.12
Batch 30.1930.850.07
Data sourced from a study on the certification of reference materials.[4]

Experimental Protocols

Detailed Methodology for Water Content Determination by Karl Fischer Titration

This protocol outlines the steps for accurately determining the water content of a substance using this compound as a primary standard.

1. Instrument Preparation:

  • Ensure the Karl Fischer titrator is clean and the titration vessel is dry.

  • Fill the burette with a standardized Karl Fischer reagent.

  • Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.

  • Condition the solvent by running a pre-titration to neutralize any residual water until a stable, low drift rate is achieved.

2. Standardization of the Karl Fischer Reagent:

  • Accurately weigh approximately 150-200 mg of this compound.[6] To minimize exposure to atmospheric moisture, perform the weighing process as quickly as possible.

  • Immediately transfer the weighed standard into the conditioned titration vessel.

  • Begin the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

  • Calculate the water equivalence factor (F) of the reagent in mg/mL using the following formula: F = (Weight of this compound (mg) × 0.1566) / Volume of KF reagent (mL)

3. Sample Analysis:

  • Introduce a precisely weighed amount of the sample into the conditioned titration vessel.

  • Titrate with the standardized Karl Fischer reagent to the endpoint.

  • Calculate the percentage of water in the sample using the formula: % Water = (Volume of KF reagent (mL) × F × 100) / Weight of sample (mg)

Troubleshooting within the Protocol:

  • Endpoint not reached or slow titration: This may indicate incomplete dissolution of the standard or sample. Ensure adequate stirring and sufficient dissolution time. For this compound, grinding the crystals to a fine powder can aid dissolution.[1]

  • High initial drift: This suggests moisture is entering the system. Check all seals and connections of the titration vessel. Ensure the solvent is sufficiently anhydrous.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling & Weighing cluster_analysis Analysis storage Store in tightly sealed container (15-60% RH) equilibration Allow container to reach room temperature before opening storage->equilibration Preparation weighing Weigh quickly in a controlled environment (low humidity) equilibration->weighing Minimize Exposure dissolution Ensure complete dissolution in KF solvent (stirring) weighing->dissolution Sample Introduction exposure Prolonged exposure to high humidity weighing->exposure titration Perform Karl Fischer Titration dissolution->titration results Accurate Water Content (Target: 15.66%) titration->results clumping Clumping/ Inaccurate Results exposure->clumping Leads to

Caption: Workflow for handling this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Inaccurate KF Result (>15.66% water) moisture_absorption Standard Absorbed Moisture start->moisture_absorption instrument_issue Instrument/Reagent Contamination start->instrument_issue dissolution_problem Incomplete Dissolution start->dissolution_problem use_fresh_standard Use Fresh, Properly Stored Standard moisture_absorption->use_fresh_standard condition_titrator Re-condition Titrator & Use Fresh Reagents instrument_issue->condition_titrator ensure_dissolution Grind Sample & Allow More Time for Dissolution dissolution_problem->ensure_dissolution end_state Accurate Result use_fresh_standard->end_state Re-analyze condition_titrator->end_state Re-analyze ensure_dissolution->end_state Re-analyze

Caption: Troubleshooting logic for inaccurate Karl Fischer results.

References

Addressing variability in results when using different batches of Disodium tartrate dihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for addressing variability in results when using different batches of Disodium Tartrate Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring greater consistency and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for specific issues related to the use of this compound, particularly in its role as a primary standard for Karl Fischer titration.

Q1: We are observing inconsistent results in our Karl Fischer titrations when using a new batch of this compound. What could be the cause?

A1: Inconsistent results in Karl Fischer titrations when switching between batches of this compound are a common issue and can often be traced back to a few key factors. The most critical parameter for this reagent is its precise water content, which should stoichiometrically be 15.66%.[1][2][3] Any deviation from this can lead to variability in the standardization of your Karl Fischer reagent.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): The CoA is a crucial document that provides batch-specific data on the purity, moisture content, and other physical and chemical properties of the reagent.[4][5][6] Compare the CoA of the new batch with the previous one. Pay close attention to the reported water content and purity assay.

  • Verify Proper Storage and Handling: this compound is stable under normal conditions but should be stored in a tightly sealed container in a dry, well-ventilated place, protected from moisture and direct sunlight.[7][8] Improper storage can lead to changes in the water content. Ensure that the new batch has been stored correctly since its arrival.

  • Check for Incomplete Dissolution: this compound can sometimes dissolve slowly or incompletely in the Karl Fischer working medium, which is often methanol-based.[9][10] If the substance does not dissolve completely, it will lead to inaccurate titer determination. Increase the extraction time to ensure full dissolution before starting the titration.[9]

  • Examine Handling Procedures: Exposure to ambient moisture during weighing and transfer can introduce errors.[11] Ensure that the reagent is handled promptly and that the container is securely closed after use.

Q2: The water content value on the Certificate of Analysis for our new batch of this compound is slightly different from the theoretical value of 15.66%. Should we be concerned?

A2: It is not uncommon for the experimentally determined water content on the CoA to have a slight deviation from the theoretical value of 15.66%. This is due to the inherent limitations of the analytical methods used for certification.[12][13] Reputable suppliers will provide a certified value with an associated uncertainty.

Actionable Steps:

  • Use the Certified Value: For the most accurate results, always use the water content value stated on the batch-specific Certificate of Analysis for your calculations, rather than the theoretical value.

  • Assess the Uncertainty: Consider the uncertainty range provided on the CoA. If your experimental results fall within this range, the batch is likely performing as expected.

  • Perform a System Suitability Test: Before using a new batch for critical experiments, perform a system suitability test by running a known standard to verify the performance of your Karl Fischer setup with the new batch of this compound.

Q3: We are still facing issues with incomplete dissolution of the this compound. What can we do?

A3: Incomplete dissolution is a known issue and can significantly impact the accuracy of your results.[9] Here are some steps to address this:

  • Increase Extraction Time: As mentioned, allow more time for the solid to dissolve in the Karl Fischer solvent before initiating the titration.[9]

  • Improve Agitation: Ensure that the stirring of the titration vessel is adequate to create a vortex and facilitate the dissolution of the solid particles.

  • Replace the Working Medium: The capacity of methanol (B129727) to dissolve this compound is limited. If you are performing multiple determinations in the same working medium, the solvent may become saturated. It is recommended to replace the working medium at shorter intervals.[9]

  • Check for Adherence to the Vessel: Make sure that no particles of the standard are stuck to the sides of the titration vessel or the electrode, as this will prevent them from reacting.[9]

Data Presentation

The following table illustrates a hypothetical comparison of key parameters from the Certificates of Analysis for two different batches of this compound. This highlights the potential for slight variations and the importance of consulting the CoA for each batch.

ParameterBatch ABatch B
Purity (Assay) 99.8%99.9%
Water Content (by Karl Fischer) 15.64%15.68%
pH of a 5% Solution at 25°C 7.88.1
Insoluble Matter < 0.005%< 0.005%

Experimental Protocols

Protocol: Titer Determination of Karl Fischer Reagent using this compound

This protocol outlines the key steps for accurately determining the titer of a volumetric Karl Fischer reagent.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • This compound (analytical grade, with a current CoA)

  • Karl Fischer Reagent (e.g., one-component or two-component system)

  • Appropriate Karl Fischer Solvent (e.g., dry methanol)

  • Analytical Balance (readable to at least 0.1 mg)

  • Weighing boats or syringes for sample introduction

Procedure:

  • Prepare the Titration Cell: Add the appropriate volume of Karl Fischer solvent to the titration vessel and precondition it by running the titrator until the solvent is dry (a stable, low drift is achieved).

  • Weigh the Standard: Accurately weigh an appropriate amount of this compound. The exact amount will depend on the expected titer of your Karl Fischer reagent. For a typical reagent, this may be in the range of 20-120 mg.[1]

  • Introduce the Standard: Quickly and carefully add the weighed this compound to the conditioned titration vessel. Ensure no particles are lost during the transfer.

  • Allow for Dissolution: Start the stirrer and allow sufficient time for the standard to completely dissolve in the solvent. This may require an extended extraction time.

  • Start the Titration: Initiate the titration. The Karl Fischer reagent will be added until the endpoint is reached, which is detected potentiometrically by a double platinum electrode.[14]

  • Record the Volume: Record the volume of Karl Fischer reagent consumed.

  • Calculate the Titer: The titer (F) of the Karl Fischer reagent in mg H₂O/mL is calculated using the following formula:

    F = (Weight of this compound (mg) * 0.1566) / Volume of KF reagent consumed (mL)

    Note: Use the certified water content from the CoA in place of 0.1566 if it differs.

  • Repeat: Perform the determination at least in triplicate to ensure the precision of the result. The relative standard deviation (RSD) of the results should be within an acceptable range as defined by your laboratory's SOPs.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting prep_titrator Prepare and Precondition Karl Fischer Titrator weigh_standard Accurately Weigh This compound prep_titrator->weigh_standard add_standard Add Standard to Titration Vessel weigh_standard->add_standard dissolve Allow for Complete Dissolution add_standard->dissolve titrate Perform Titration dissolve->titrate record_volume Record Volume of Titrant Consumed titrate->record_volume calculate_titer Calculate Titer record_volume->calculate_titer repeat_analysis Repeat for Precision calculate_titer->repeat_analysis repeat_analysis->weigh_standard If RSD is not acceptable report Report Final Titer repeat_analysis->report If RSD is acceptable

Caption: Experimental Workflow for Karl Fischer Titer Determination.

troubleshooting_guide start Inconsistent Results with New Batch of this compound check_coa Review and Compare Certificate of Analysis (CoA) for Both Batches start->check_coa coa_ok CoA Specs are within Acceptable Limits check_coa->coa_ok No coa_issue Significant Discrepancy in Water Content or Purity check_coa->coa_issue Yes check_storage Verify Proper Storage and Handling of New Batch storage_ok Storage Conditions Are Appropriate check_storage->storage_ok No storage_issue Improper Storage (e.g., exposure to humidity) check_storage->storage_issue Yes check_dissolution Investigate for Incomplete Dissolution dissolution_ok Complete Dissolution Observed check_dissolution->dissolution_ok No dissolution_issue Incomplete Dissolution check_dissolution->dissolution_issue Yes check_handling Review Weighing and Transfer Procedures handling_ok Handling Procedures Are Correct check_handling->handling_ok No handling_issue Potential for Moisture Uptake During Handling check_handling->handling_issue Yes coa_ok->check_storage contact_supplier Contact Supplier for Further Information coa_issue->contact_supplier quarantine_batch Quarantine Batch and Use a Different Lot coa_issue->quarantine_batch storage_ok->check_dissolution storage_issue->quarantine_batch dissolution_ok->check_handling optimize_dissolution Increase Extraction Time, Improve Stirring, or Replace Working Medium dissolution_issue->optimize_dissolution retrain_personnel Retrain Personnel on Proper Handling Techniques handling_issue->retrain_personnel

Caption: Troubleshooting Guide for this compound Variability.

References

Best practices for weighing and handling Disodium tartrate dihydrate for analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disodium Tartrate Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions regarding the weighing and handling of this compound for analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in analysis?

A1: this compound (C₄H₄Na₂O₆·2H₂O) is a stable, non-hygroscopic crystalline solid.[1] Its primary application in analysis is as a certified reference material for the standardization of Karl Fischer reagents used in water determination (titration).[1][2] It has a precise and stable water content of 15.66%.[1][3][4]

Q2: Why is this compound considered a good primary standard?

A2: this compound is an excellent primary standard because it meets several key criteria:

  • High Purity: It is available in high purity, typically ≥99.5%.[5]

  • Stability: It is stable under normal laboratory conditions and is not prone to reacting with atmospheric components.[3]

  • Non-Hygroscopic: It does not readily absorb moisture from the air, which is crucial for a water standard.[1]

  • High Molecular Weight: Its relatively high molecular weight (230.08 g/mol ) allows for more accurate weighing, minimizing the relative error of mass measurements.

  • Defined Hydration: It has a stoichiometric and stable water content of two molecules of water per molecule of salt.[1]

Q3: What are the optimal storage conditions for this compound?

A3: To maintain its integrity as a primary standard, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[6] Recommended storage temperatures are generally between +5°C and +30°C.[7] It is important to protect it from moisture and direct sunlight.[6][8]

Q4: Is it necessary to dry this compound before use?

A4: Typically, it is not necessary to dry this compound before use as a Karl Fischer standard, as its water content is stable and certified. However, some protocols may recommend drying at 150°C for a specified period to ensure the theoretical water content if the material has been improperly stored.[9][10] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific instructions.[11][12]

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound.

Issue 1: Inaccurate or Inconsistent Karl Fischer Titration Results
  • Symptom: The determined water content of the this compound standard is outside the expected range (15.61 - 15.71%), or there is poor repeatability between titrations.[11]

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dissolution This compound dissolves slowly in methanol. Ensure the substance is completely dissolved before starting the titration.[13] Increase the stirring time or gently warm the solvent. Using a magnetic stirrer can aid dissolution.
Incorrect Sample Weight Very small sample weights can lead to significant weighing errors.[13] Use an appropriate sample weight to achieve a titrant consumption that is a significant portion of the burette volume (e.g., 30-70%).
Moisture Contamination Ambient moisture can interfere with the measurement. Ensure the titration cell is properly sealed. Check and replace the desiccant in the drying tubes if necessary. Handle the sample quickly to minimize exposure to air.
Exhausted Solvent The solvent in the Karl Fischer vessel has a finite capacity for dissolved sample and water. If performing multiple determinations, replace the solvent regularly.[14][15]
Improper Handling of Standard Contamination of the primary standard can lead to inaccurate results. Use clean, dry spatulas and weighing boats. Avoid returning unused material to the original container.
Issue 2: Difficulty in Weighing and Handling the Powder
  • Symptom: The crystalline powder is difficult to transfer, or static electricity causes the powder to adhere to surfaces.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Static Electricity Low humidity environments can exacerbate static electricity. Use an anti-static weighing pan or an ionizer near the analytical balance. Ensure the balance is properly grounded.
Clumping of Powder If the material has been exposed to moisture, it may form clumps. If clumping is observed, it is recommended to use a fresh, unopened container of the standard.
Spillage during Transfer Use a weighing funnel to transfer the powder into the titration vessel to prevent loss of material. Weigh the sample in a weighing boat and add the entire boat to the titration vessel, then reweigh the boat to account for any remaining material (weighing by difference).[13]

Data Presentation

The following table summarizes the key quantitative data for a typical analytical grade this compound.

Parameter Value Reference
Molecular Formula C₄H₄Na₂O₆·2H₂O
Molecular Weight 230.08 g/mol [13]
Appearance White crystalline powder
Purity (Assay) ≥ 99.5%[5]
Water Content (Karl Fischer) 15.61 - 15.71%[13]
pH (5% aqueous solution) 7.0 - 9.0[13]
Solubility in Water ~290 g/L at 20°C[7]
Melting Point Decomposes around 150°C

Experimental Protocols

Protocol 1: Standardization of Volumetric Karl Fischer Reagent

This protocol outlines the procedure for determining the titer (concentration) of a volumetric Karl Fischer titrant using this compound as a primary standard.

1. Preparation:

  • Ensure the Karl Fischer titrator is clean, dry, and the titration vessel is filled with fresh, conditioned Karl Fischer solvent.
  • Allow the instrument to stabilize, indicated by a low and constant drift value.

2. Weighing the Standard:

  • Accurately weigh approximately 0.05 - 0.1 g of this compound into a clean, dry weighing boat using a calibrated analytical balance. Record the weight to the nearest 0.1 mg.

3. Sample Introduction:

  • Quickly and carefully introduce the weighed this compound into the titration vessel.
  • Reweigh the empty weighing boat to account for any residual powder (weighing by difference) and use the net weight for calculations.

4. Titration:

  • Allow the standard to dissolve completely in the solvent with stirring. A dissolution time of 60-120 seconds is typically sufficient.
  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
  • Record the volume of titrant consumed.

5. Calculation:

  • Calculate the titer (T) of the Karl Fischer reagent in mg H₂O/mL using the following formula:

6. Repeatability:

  • Perform the determination at least three times and calculate the mean titer and the relative standard deviation (RSD). The RSD should typically be ≤ 0.5%.

Visualizations

Weighing_and_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer cluster_analysis Analysis A Select Calibrated Analytical Balance B Ensure Stable Environment (No Drafts, Vibrations) A->B C Use Clean, Dry Weighing Tools B->C D Tare Weighing Boat C->D E Weigh Appropriate Amount of this compound D->E F Record Weight Accurately E->F G Quickly Transfer Sample to Titration Vessel F->G H Reweigh Boat (Weighing by Difference) G->H I Ensure Complete Dissolution H->I J Perform Karl Fischer Titration I->J

Caption: Workflow for Weighing and Handling this compound.

Troubleshooting_Logic Start Inaccurate KF Results? IncompleteDissolution Incomplete Dissolution? Start->IncompleteDissolution Yes WeighingError Weighing Error? Start->WeighingError No IncompleteDissolution->WeighingError No IncreaseStirTime Increase Stirring Time/ Warm Solvent IncompleteDissolution->IncreaseStirTime Yes MoistureContamination Moisture Contamination? WeighingError->MoistureContamination No CheckBalance Verify Balance Calibration/ Use Appropriate Sample Weight WeighingError->CheckBalance Yes CheckSeals Check Titration Cell Seals/ Replace Desiccant MoistureContamination->CheckSeals Yes End Re-run Analysis MoistureContamination->End No IncreaseStirTime->End CheckBalance->End CheckSeals->End

Caption: Troubleshooting Logic for Inaccurate Karl Fischer Titration Results.

References

Validation & Comparative

A Comparative Guide to Karl Fischer Standards: Disodium Tartrate Dihydrate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precision in moisture analysis, the choice of a Karl Fischer (KF) standard is a critical decision. This guide provides an objective comparison of Disodium (B8443419) Tartrate Dihydrate with other common KF standards, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

The Karl Fischer titration method stands as a benchmark for determining water content across a vast array of samples. The accuracy of this technique is fundamentally reliant on the quality and suitability of the water standard used for titer determination of the KF reagent. Disodium tartrate dihydrate is a widely recognized solid standard, but various liquid and other solid standards also offer distinct advantages depending on the application. This guide delves into a comprehensive comparison to aid in the selection of the most appropriate standard for your specific needs.

Performance Comparison of Karl Fischer Standards

The selection of a Karl Fischer standard hinges on several key performance indicators, including theoretical water content, stability, hygroscopicity, and ease of handling. The following table summarizes the quantitative data for commonly used standards.

StandardTheoretical Water Content (%)Certified Water Content (mg/g) & UncertaintyKey AdvantagesKey Disadvantages
This compound 15.66156.3 ± 1.3 (k=2)Stable, non-hygroscopic, high purity.[1]Limited solubility in methanol (B129727), requires grinding for faster dissolution.[1]
Potassium Citrate (B86180) Monohydrate ~5.5555.8 ± 0.6 (k=2)Suitable for KF oven methods.[2]Can be more hygroscopic than this compound at high humidity.
Liquid Water Standards (e.g., 1% or 10 mg/g) Varies (typically 0.01% to 10%)Lot-specific certified valueEasy to handle and dispense, readily soluble, suitable for automation.[1]More expensive per analysis, requires careful handling to avoid evaporation or contamination.
Pure Water 100Not ApplicablePrimary standard, highest accuracy when handled correctly.Difficult to accurately weigh small quantities, highly susceptible to evaporation errors.[1]

Logical Selection of a Karl Fischer Standard

The choice of a Karl Fischer standard is a multi-faceted decision that depends on the specific requirements of the analysis, the instrumentation available, and the nature of the sample. The following diagram illustrates the logical workflow for selecting the appropriate standard.

KarlFischerStandardSelection Workflow for Selecting a Karl Fischer Standard cluster_criteria Decision Criteria cluster_solid Solid Standard Options cluster_liquid Liquid Standard Options start Start: Define Analytical Needs accuracy Required Accuracy and Precision start->accuracy sample_type Sample Type and Matrix start->sample_type instrumentation Available Instrumentation (Volumetric/Coulometric) start->instrumentation throughput Analysis Throughput (Manual/Automated) start->throughput standard_type Select Standard Type accuracy->standard_type sample_type->standard_type instrumentation->standard_type throughput->standard_type solid_standard Solid Standard standard_type->solid_standard High stability, lower cost per analysis liquid_standard Liquid Standard standard_type->liquid_standard Ease of use, automation friendly pure_water Pure Water (Primary Standard) standard_type->pure_water Highest accuracy, requires expertise disodium_tartrate This compound (15.66% Water) solid_standard->disodium_tartrate General purpose, high water content potassium_citrate Potassium Citrate Monohydrate (~5.55% Water) solid_standard->potassium_citrate Oven applications liquid_1_percent 1% (10 mg/g) Water Standard liquid_standard->liquid_1_percent Volumetric titration liquid_other Other Concentrations (e.g., 0.1%, 0.01%) liquid_standard->liquid_other Coulometric titration (lower concentrations)

Caption: Logical workflow for selecting an appropriate Karl Fischer standard.

Experimental Protocols

Accurate and reproducible results in Karl Fischer titration are contingent upon meticulous adherence to experimental protocols. The following sections detail the methodologies for the use of this compound and other common standards.

Protocol for Titer Determination using this compound

Objective: To accurately determine the titer of a volumetric Karl Fischer titrant using this compound.

Materials:

  • Volumetric Karl Fischer titrator

  • Analytical balance (readability ±0.1 mg)

  • This compound (certified reference material)

  • Karl Fischer titrant (e.g., one-component or two-component)

  • Anhydrous methanol or appropriate KF solvent

  • Weighing boat

  • Spatula

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry. Add a suitable volume of anhydrous methanol or KF solvent to the vessel and perform a pre-titration to neutralize any residual water.

  • Standard Preparation: If the this compound crystals are large, gently grind them to a fine powder using a mortar and pestle to ensure complete and rapid dissolution.

  • Weighing the Standard: Accurately weigh approximately 100-200 mg of the finely powdered this compound into a clean, dry weighing boat. The exact mass will depend on the expected titer of the reagent.

  • Addition to Titration Vessel: Quickly and carefully transfer the weighed standard into the conditioned titration vessel. Ensure that no powder adheres to the walls of the vessel or the electrode.

  • Titration: Start the titration immediately after adding the standard. Allow for a sufficient dissolution time, which may be several minutes. The endpoint is detected potentiometrically.

  • Calculation: The titer (T) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:

    T = (m * 0.1566) / V

    where:

    • m = mass of the this compound in mg

    • 0.1566 = the theoretical water content of this compound (15.66%)

    • V = volume of the Karl Fischer titrant consumed in mL

  • Replicates: Perform at least three replicate determinations and calculate the mean titer value. The relative standard deviation (RSD) should typically be less than 0.5%.

Note on Solubility: this compound has limited solubility in methanol.[1] Incomplete dissolution can lead to inaccurate and non-reproducible results. Ensure adequate stirring and dissolution time. For series of determinations, it is advisable to replace the working medium frequently.

Protocol for Titer Determination using Liquid Water Standards

Objective: To accurately determine the titer of a volumetric Karl Fischer titrant using a certified liquid water standard.

Materials:

  • Volumetric Karl Fischer titrator

  • Analytical balance (readability ±0.1 mg)

  • Certified liquid water standard (e.g., 1% or 10 mg/g) in a sealed ampoule

  • Syringe (e.g., 1 mL or 5 mL) with a needle

  • Karl Fischer titrant

  • Anhydrous methanol or appropriate KF solvent

Procedure:

  • Titrator Preparation: As described in the protocol for the solid standard.

  • Standard Preparation: Carefully open the ampoule of the liquid water standard.

  • Syringe Preparation: Draw a small amount of the standard into the syringe to rinse it, and then discard this portion. Draw a suitable amount of the standard into the syringe for the titration.

  • Weighing the Standard: Accurately weigh the syringe containing the standard.

  • Addition to Titration Vessel: Inject the standard into the conditioned titration vessel through the septum. Withdraw the needle and immediately reweigh the syringe. The difference in weight is the mass of the standard added.

  • Titration: Start the titration immediately after injecting the standard.

  • Calculation: The titer (T) of the Karl Fischer reagent, in mg H₂O/mL, is calculated using the following formula:

    T = (m * C) / V

    where:

    • m = mass of the liquid water standard in g

    • C = certified water content of the standard in mg/g

    • V = volume of the Karl Fischer titrant consumed in mL

  • Replicates: Perform at least three replicate determinations and calculate the mean titer value.

Protocol for using Potassium Citrate Monohydrate (especially for KF Oven Method)

Objective: To determine the water content of a sample using a Karl Fischer titrator with an oven, standardized with potassium citrate monohydrate.

Materials:

  • Karl Fischer titrator with an oven attachment

  • Potassium Citrate Monohydrate (certified reference material)

  • Sample vials for the KF oven

Procedure:

  • Titrator and Oven Preparation: Prepare the Karl Fischer titrator and oven according to the manufacturer's instructions. Set the oven temperature appropriately for the sample, typically between 150°C and 220°C for potassium citrate monohydrate.

  • Weighing the Standard: Accurately weigh an appropriate amount of potassium citrate monohydrate directly into a sample vial.

  • Analysis: Place the vial in the oven's autosampler. Start the analysis. The water is vaporized from the standard and carried by a dry inert gas stream into the titration cell where it is titrated.

  • Calculation: The instrument's software will typically calculate the water content based on the amount of titrant consumed and the known water content of the standard. The theoretical water content of potassium citrate monohydrate is approximately 5.55%.

Conclusion

The selection of an appropriate Karl Fischer standard is a critical step in ensuring the accuracy and reliability of moisture content determination. This compound remains a robust and widely used solid standard due to its stability and high purity. However, its limited solubility in methanol can be a practical drawback. Liquid water standards offer superior ease of handling and are ideal for automated systems, though at a higher cost per analysis. Potassium citrate monohydrate serves as a valuable alternative, particularly for applications involving a Karl Fischer oven.

Ultimately, the choice of standard should be guided by a thorough evaluation of the analytical requirements, including desired accuracy, sample type, and available instrumentation. By understanding the comparative performance and adhering to meticulous experimental protocols, researchers can have high confidence in their Karl Fischer titration results.

References

A Comparative Analysis of Disodium Tartrate Dihydrate and Liquid Water Standards for Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in pharmaceutical and industrial quality control, the accurate determination of water content is paramount. The Karl Fischer (KF) titration method stands as the gold standard for this purpose, offering high accuracy and specificity for water.[1][2] The reliability of KF titration heavily relies on the accurate standardization of the KF reagent, a process carried out using certified water standards. Among the various types of standards available, disodium (B8443419) tartrate dihydrate (a solid) and liquid water standards are two of the most commonly employed. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate standard for their applications.

Data Presentation: Quantitative Comparison

The selection of a water standard for Karl Fischer titration involves a trade-off between ease of use, accuracy, and the specific requirements of the analytical method. The following table summarizes the key quantitative and qualitative differences between disodium tartrate dihydrate and liquid water standards.

FeatureThis compoundLiquid Water Standards
Physical Form Solid (crystalline powder)Liquid (solution)
Water Content ~15.66% (fixed by stoichiometry)[2][3][4]Typically 0.01%, 0.1%, or 1.0% (10 mg/g)[2][5]
Typical Application Volumetric KF Titration[2][6]Volumetric and Coulometric KF Titration
Solubility Limited solubility in methanol[6][7]Unlimited solubility in common KF solvents[5]
Handling Non-hygroscopic, stable, and easy to weigh[4][8]Requires careful handling to prevent evaporation and contamination[8]
Accuracy High, due to stable crystalline structure[4]Can be very high, but dependent on handling and weighing precision[8]
Potential for Error Incomplete dissolution can lead to inaccurate results[7][9]Weighing errors with small volumes can be significant[7]
Cost-effectiveness Generally more cost-effective per determination[6]Can be more expensive per determination

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving accurate and reproducible results in Karl Fischer titration. Below are the generalized methodologies for using both this compound and liquid water standards for the standardization of a volumetric Karl Fischer titrator.

Standardization with this compound

Objective: To determine the titer (water equivalent) of the Karl Fischer reagent using a solid primary standard.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., one-component composite)

  • Anhydrous Methanol (B129727) (or other suitable solvent)

  • This compound (Certified Reference Material)

  • Analytical Balance (readable to 0.1 mg)

  • Weighing boat

Procedure:

  • Titrator Preparation: Ensure the Karl Fischer titrator is clean, and the titration vessel is filled with a sufficient amount of anhydrous methanol.

  • Pre-Titration: Run a pre-titration to neutralize any residual moisture in the solvent until a stable, low drift is achieved.

  • Sample Preparation: Accurately weigh approximately 100-150 mg of this compound into a weighing boat.[10] The exact weight will depend on the expected titer of the KF reagent.

  • Sample Introduction: Carefully add the weighed this compound to the titration vessel, ensuring no loss of the solid.

  • Titration: Start the titration. Allow for an appropriate extraction time to ensure the complete dissolution of the standard before the titration begins.[7] The instrument will then titrate the water from the standard with the Karl Fischer reagent until the endpoint is reached.

  • Repeatability: Repeat the determination at least two more times to ensure the repeatability of the results.[10]

  • Calculation: The instrument's software will typically calculate the average titer of the Karl Fischer reagent in mg/mL based on the weight of the standard and the volume of titrant consumed.

Standardization with Liquid Water Standard

Objective: To determine the titer (water equivalent) of the Karl Fischer reagent using a liquid primary standard.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent

  • Anhydrous Methanol (or other suitable solvent)

  • Liquid Water Standard (e.g., 1.0% or 10 mg/g, in sealed ampoules)

  • Syringe with a needle

  • Analytical Balance (readable to 0.1 mg)

Procedure:

  • Titrator Preparation: As with the solid standard, ensure the titrator is clean and the titration vessel contains conditioned, moisture-free solvent.

  • Pre-Titration: Perform a pre-titration to achieve a stable, low drift.

  • Sample Preparation: Draw the liquid water standard into a syringe. Weigh the syringe and its contents accurately.

  • Sample Introduction: Inject a suitable amount of the liquid standard into the titration vessel through the septum. The amount will depend on the concentration of the standard and the expected titer.

  • Re-weighing: Immediately after injection, re-weigh the syringe to determine the exact mass of the standard that was introduced.[7]

  • Titration: Start the titration. The instrument will titrate the water in the liquid standard until the endpoint is reached.

  • Repeatability: Perform at least two additional determinations for reproducibility.

  • Calculation: The titer of the Karl Fischer reagent is calculated based on the mass of the liquid standard added and the volume of titrant consumed.

Visualization of the Selection Process

The choice between this compound and a liquid water standard is a critical decision in setting up a Karl Fischer titration experiment. The following diagram illustrates the logical workflow for selecting the appropriate standard based on key experimental parameters.

G cluster_start Start cluster_titrator Titrator Type cluster_sample Sample Characteristics cluster_handling Laboratory Environment & Handling cluster_standards Standard Selection start Define KF Titration Requirements titrator_type Volumetric or Coulometric? start->titrator_type sample_sol Sample Solubility in Methanol? titrator_type->sample_sol Volumetric lws Liquid Water Standard titrator_type->lws Coulometric handling_env Strict Environmental Control? sample_sol->handling_env Good sample_sol->lws Poor dst This compound handling_env->dst No (Routine Use) handling_env->lws Yes (High Precision Needed)

Caption: Logical workflow for selecting a Karl Fischer water standard.

Conclusion

Both this compound and liquid water standards are capable of providing high accuracy in the standardization of Karl Fischer reagents when used correctly.

This compound is a robust, stable, and cost-effective primary standard, particularly for volumetric KF titration.[4][6] Its non-hygroscopic nature and ease of handling make it an excellent choice for routine laboratory use.[4][8] However, its limited solubility in methanol necessitates careful attention to the experimental procedure to ensure complete dissolution, which if not achieved, can be a source of error.[6][7][9]

Liquid water standards offer the advantage of being suitable for both volumetric and coulometric titrators and are readily soluble in common KF solvents.[5] They are often preferred when high precision is paramount, as they can be directly injected into the titration cell, minimizing exposure to atmospheric moisture.[7] The primary challenges with liquid standards lie in the potential for evaporation and the need for highly accurate weighing of small volumes, which can introduce significant errors if not handled with care.[7][8]

Ultimately, the choice between these two standards will depend on the specific application, the type of Karl Fischer titrator available, the solubility characteristics of the samples being analyzed, and the level of precision required. For many routine applications, the stability and ease of use of this compound make it a highly reliable option. For applications demanding the highest precision or for use with coulometric systems, a liquid water standard may be the more appropriate choice, provided that stringent handling protocols are in place.

References

A Comparative Guide to Standards for the Validation of Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of water content is a critical parameter in pharmaceutical development and quality control. Karl Fischer (KF) titration stands as the gold standard for this measurement, and its accuracy hinges on proper validation using reliable standards. This guide provides an objective comparison of the performance of Disodium Tartrate Dihydrate and its common alternatives—liquid water standards and pure water—for the validation of Karl Fischer titration methods.

Performance Comparison of Karl Fischer Standards

The choice of a standard for KF titration validation impacts the accuracy, precision, and practicality of the analysis. Each type of standard offers a unique set of advantages and disadvantages.

Standard TypeKey CharacteristicsAdvantagesDisadvantages
This compound Solid crystalline powder with a theoretical water content of 15.66%.- High stability and a long shelf life. - Non-hygroscopic, making it easy to handle and weigh. - Cost-effective.- Limited solubility in methanol (B129727), the common KF solvent. - Requires careful dissolution to ensure accurate results.
Liquid Water Standards Certified solutions with a known concentration of water in a non-aqueous solvent (e.g., xylene).- Easy to handle and dispense using a syringe. - Good solubility in KF reagents. - Available in a range of water concentrations.- More expensive than solid standards. - Potential for evaporation or absorption of atmospheric moisture if not handled properly.
Pure Water The most fundamental standard with a water content of 100%.- Highest accuracy when handled correctly. - No need for certification of water content.- Difficult to accurately weigh the small quantities required. - Highly susceptible to evaporation and contamination from atmospheric moisture.

Quantitative Performance Data

The following table summarizes typical performance data for the different Karl Fischer standards based on established validation parameters. The acceptance criteria are derived from general pharmaceutical industry practices and guidelines such as the International Council for Harmonisation (ICH) Q2(R1).

Validation ParameterThis compoundLiquid Water StandardPure WaterAcceptance Criteria (Typical)
Accuracy (Recovery) 98.0% - 102.0%99.0% - 101.0%99.5% - 100.5%98.0% - 102.0%
Precision (RSD) ≤ 2.0%≤ 1.0%≤ 0.5%≤ 2.0%
Linearity (R²) ≥ 0.99≥ 0.995≥ 0.999≥ 0.99

Note: The performance data presented are typical values and may vary depending on the specific instrumentation, reagents, and analyst technique.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of Karl Fischer titration methods.

Experimental Workflow for KF Titration Validation

KF_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_data Data Analysis cluster_conclusion Conclusion prep_instrument Instrument Preparation (Cleaning, Equilibration) titer_determination Titer Determination prep_instrument->titer_determination prep_reagents Reagent Preparation (Fresh KF Reagent) prep_reagents->titer_determination prep_standard Standard Preparation (Weighing/Measuring) sample_analysis Analysis of Standard prep_standard->sample_analysis titer_determination->sample_analysis Use Determined Titer calc_water_content Calculate Water Content sample_analysis->calc_water_content eval_validation_params Evaluate Validation Parameters (Accuracy, Precision, Linearity) calc_water_content->eval_validation_params compare_criteria Compare with Acceptance Criteria eval_validation_params->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: A generalized workflow for the validation of a Karl Fischer titration method.

Protocol 1: Validation using this compound

1. Objective: To validate the Karl Fischer titrator and reagent by determining the water content of a certified this compound standard.

2. Materials:

  • Karl Fischer Titrator (Volumetric)
  • Karl Fischer Reagent (e.g., single-component composite)
  • Methanol (anhydrous)
  • This compound (certified reference material)
  • Analytical balance (readable to 0.1 mg)
  • Spatula and weighing boat

3. Procedure:

  • Instrument Preparation:
  • Ensure the titration vessel is clean and dry.
  • Fill the vessel with fresh, anhydrous methanol.
  • Pret-itrate the methanol to a stable, low-drift endpoint.
  • Titer Determination:
  • Accurately weigh approximately 100-150 mg of this compound into a weighing boat.
  • Carefully add the standard to the titration vessel, ensuring complete transfer.
  • Start the titration and record the volume of KF reagent consumed.
  • Repeat the determination at least three times.
  • Calculate the KF reagent titer (mg H₂O/mL reagent). The Relative Standard Deviation (RSD) of the titer values should be not more than 2.0%.
  • Accuracy and Precision:
  • Perform at least five independent determinations using accurately weighed amounts of this compound.
  • Calculate the percentage of water found for each determination.
  • Accuracy: The mean recovery of water should be within 98.0% to 102.0% of the theoretical value (15.66%).
  • Precision: The RSD of the five determinations should be ≤ 2.0%.

Protocol 2: Validation using a Liquid Water Standard

1. Objective: To validate the Karl Fischer titrator and reagent using a certified liquid water standard.

2. Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)
  • Karl Fischer Reagent
  • Methanol (anhydrous, for volumetric)
  • Certified Liquid Water Standard (e.g., 1.0 mg H₂O/g)
  • Gastight syringe with a needle
  • Analytical balance (readable to 0.1 mg)

3. Procedure:

  • Instrument Preparation:
  • Prepare the titrator as described in Protocol 1.
  • Titer Determination (for Volumetric KF):
  • Draw the liquid standard into the syringe.
  • Accurately weigh the syringe with the standard.
  • Inject a suitable amount of the standard into the titration vessel.
  • Reweigh the syringe to determine the exact amount of standard added.
  • Start the titration and record the volume of KF reagent consumed.
  • Repeat at least three times and calculate the titer. The RSD should be ≤ 1.0%.
  • Accuracy and Precision:
  • Perform at least five independent determinations by injecting accurately weighed amounts of the liquid standard.
  • Calculate the amount of water found for each determination.
  • Accuracy: The mean recovery of water should be within 99.0% to 101.0% of the certified value.
  • Precision: The RSD of the five determinations should be ≤ 1.0%.

Protocol 3: Validation using Pure Water

1. Objective: To validate the Karl Fischer titrator and reagent using pure water.

2. Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)
  • Karl Fischer Reagent
  • Methanol (anhydrous, for volumetric)
  • High-purity water (e.g., HPLC grade)
  • Microliter syringe
  • Analytical balance (readable to 0.01 mg)

3. Procedure:

  • Instrument Preparation:
  • Prepare the titrator as described in Protocol 1.
  • Titer Determination (for Volumetric KF):
  • Draw a small, precise volume of pure water (e.g., 10-20 µL) into the microliter syringe.
  • Accurately weigh the syringe.
  • Inject the water into the titration vessel.
  • Reweigh the syringe to determine the exact mass of water added.
  • Start the titration and record the volume of KF reagent consumed.
  • Repeat at least three times and calculate the titer. The RSD should be ≤ 0.5%.
  • Accuracy and Precision:
  • Perform at least five independent determinations using accurately weighed amounts of pure water.
  • Calculate the amount of water found for each determination.
  • Accuracy: The mean recovery of water should be within 99.5% to 100.5%.
  • Precision: The RSD of the five determinations should be ≤ 0.5%.

Logical Relationships in KF Standard Selection

The selection of an appropriate standard is a balance between the desired level of accuracy, the available equipment, and practical handling considerations.

KF_Standard_Selection cluster_factors Decision Factors cluster_standards Standard Choice accuracy_req Required Accuracy dst This compound accuracy_req->dst Moderate liquid_std Liquid Water Standard accuracy_req->liquid_std High pure_water Pure Water accuracy_req->pure_water Highest handling_ease Ease of Handling handling_ease->dst Easiest handling_ease->liquid_std Moderate handling_ease->pure_water Most Difficult cost Cost cost->dst Lowest cost->liquid_std Moderate cost->pure_water Variable (equipment cost)

Caption: Factors influencing the selection of a Karl Fischer titration standard.

A Comparative Guide to Moisture Determination: Cross-Validation of Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of water content is a critical parameter that impacts product quality, stability, and performance. Karl Fischer (KF) titration is widely regarded as the gold standard for its specificity and accuracy in water determination. However, various other techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of Karl Fischer titration with other common moisture determination techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for a given application.

Principles of Moisture Determination Techniques

Understanding the fundamental principles of each technique is crucial for interpreting results and identifying potential sources of error.

Karl Fischer (KF) Titration: This chemical method is based on a quantitative reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[1][2] The endpoint is reached when all the water in the sample has been consumed by the reagent. KF titration can be performed using two main methods:

  • Volumetric KF: A titrant of a known concentration is added to the sample until the endpoint is reached. This method is suitable for samples with a water content of 0.1% to 100%.[3]

  • Coulometric KF: Iodine is generated electrochemically during the titration. This highly sensitive method is ideal for samples with trace amounts of water, typically in the range of 0.001% to 1%.[3]

Loss on Drying (LOD): This gravimetric method determines the amount of weight lost from a sample after it is heated under specified conditions.[4][5] The weight loss is attributed to the evaporation of water and other volatile substances.[6] The sample is weighed before and after drying, and the difference in weight is used to calculate the moisture content.[7]

Thermogravimetric Analysis (TGA): TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] The resulting data provides information on the thermal stability of the material and the presence of volatile components, including water.[10]

Gas Chromatography (GC): In this separation technique, a gaseous mobile phase carries the sample through a stationary phase. For moisture analysis, a column that can separate water from the sample matrix is used, and a suitable detector, such as a thermal conductivity detector (TCD) or a more advanced vacuum ultraviolet (VUV) detector, quantifies the water content.[11][12]

Comparative Data on Moisture Content Determination

The choice of a moisture determination technique often depends on the sample matrix, the expected water content, and the presence of other volatile components. The following table summarizes quantitative data from comparative studies.

Sample TypeKarl Fischer (% w/w)Loss on Drying (% w/w)Thermogravimetric Analysis (% w/w)Gas Chromatography (% w/w)Reference(s)
Pharmaceutical Excipient (Lactose)4.95.25.1-[10]
Lyophilized Biological Sample0.8 (coulometric)-3.5-[13]
Feed Ingredient (Whey Permeate)3.07.5 (at 135°C)--[14]
Feed Ingredient (Corn)10.711.0 (at 135°C)--[14]
Organic Solvent (Acetonitrile)---0.25 ppm - 100 ppm[11]
HoneyGenerally higher valuesGenerally lower values--[15]

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining accurate and reproducible results.

Karl Fischer Titration (Volumetric)

Objective: To determine the water content in a solid pharmaceutical ingredient.

Apparatus:

  • Volumetric Karl Fischer Titrator

  • Titration vessel

  • Stirrer

  • Burette

  • Analytical balance

Reagents:

Procedure:

  • Standardization of KF Reagent:

    • Add a known amount of anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water.

    • Accurately weigh a known amount of a water standard (e.g., disodium (B8443419) tartrate dihydrate) and add it to the vessel.

    • Titrate with the KF reagent to the endpoint.

    • Calculate the titer of the KF reagent (mg H₂O/mL reagent).[16]

  • Sample Analysis:

    • Add a known amount of anhydrous methanol to the titration vessel and pre-titrate to a stable endpoint.

    • Accurately weigh a suitable amount of the sample and add it to the vessel.

    • Titrate with the standardized KF reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed and the sample weight.[17]

Loss on Drying

Objective: To determine the moisture and volatile content of a pharmaceutical powder.

Apparatus:

  • Drying oven with temperature control

  • Weighing bottle with a stopper

  • Analytical balance

  • Desiccator

Procedure:

  • Pre-dry the weighing bottle and stopper at the specified test temperature for 30 minutes.

  • Cool the weighing bottle in a desiccator to room temperature and weigh it accurately.

  • Accurately weigh a specified amount of the sample into the weighing bottle.

  • Place the weighing bottle with the sample (stopper removed and placed alongside) in the drying oven at the specified temperature (e.g., 105°C ± 2°C) for a specified time (e.g., 3 hours) or until a constant weight is achieved.[4][18]

  • After drying, close the bottle, remove it from the oven, and allow it to cool to room temperature in a desiccator.

  • Weigh the bottle and its contents.

  • The loss on drying is calculated as the percentage of weight lost during drying.

Thermogravimetric Analysis

Objective: To determine the moisture content of a polymer sample.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans

  • Analytical balance

Procedure:

  • Calibrate the TGA for temperature and mass.

  • Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min) over a defined temperature range.

  • Record the mass loss as a function of temperature.

  • The weight loss in the temperature range corresponding to water evaporation is used to calculate the moisture content.[19]

Gas Chromatography

Objective: To determine the water content in an organic solvent.

Apparatus:

  • Gas chromatograph with a suitable detector (e.g., TCD or VUV)

  • Capillary column suitable for water analysis (e.g., ionic liquid-based column)

  • Autosampler or manual syringe

  • Data acquisition system

Procedure:

  • Instrument Setup:

    • Install the appropriate GC column.

    • Set the oven temperature program, injector temperature, and detector temperature.

    • Set the carrier gas flow rate.

  • Calibration:

    • Prepare a series of calibration standards with known concentrations of water in the organic solvent.

    • Inject the standards into the GC and record the peak areas for water.

    • Create a calibration curve by plotting peak area versus water concentration.[20]

  • Sample Analysis:

    • Inject a known volume of the sample into the GC.

    • Record the peak area for water.

    • Determine the water concentration in the sample using the calibration curve.[21]

Visualizing Experimental Workflows and Method Selection

Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the decision-making logic for selecting an appropriate moisture determination technique.

KarlFischerWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagent_prep Reagent Preparation & Standardization titration Titration to Endpoint reagent_prep->titration sample_prep Sample Weighing sample_prep->titration data_acq Data Acquisition titration->data_acq calculation Calculation of Water Content data_acq->calculation report Reporting calculation->report LOD_TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results initial_weigh Initial Sample Weighing heating Heating in Oven (LOD) or Furnace (TGA) initial_weigh->heating final_weigh Final Sample Weighing (LOD) or Continuous Monitoring (TGA) heating->final_weigh calculation Calculation of Weight Loss final_weigh->calculation report Reporting calculation->report MethodSelection node_method node_method start Sample Type? specificity Specificity for Water Required? start->specificity volatiles Other Volatiles Present? water_level Expected Water Level? volatiles->water_level No lod Loss on Drying volatiles->lod Yes kf Karl Fischer water_level->kf Trace (<1%) water_level->kf Low to High gc Gas Chromatography water_level->gc Trace to % specificity->volatiles Yes specificity->lod No tga TGA lod->tga Thermal Stability Info Needed

References

A Comparative Analysis of Disodium Tartrate Dihydrate Grades for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate grade of a chemical reagent is a critical decision that can significantly impact experimental outcomes and regulatory compliance. Disodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O), a versatile compound used as a buffering agent, sequestrant, and a primary standard for Karl Fischer titration, is available in various grades. This guide provides an objective comparison of the common grades of this compound—focusing on ACS Reagent Grade, and Pharmaceutical (USP/EP) Grade—supported by typical specifications and detailed experimental protocols for their evaluation.

Data Presentation: A Side-by-Side Look at Key Specifications

The purity and impurity profiles of this compound are the primary differentiators between its various grades. The following table summarizes the typical specifications for ACS Reagent Grade and USP Grade, providing a clear comparison of their chemical properties.

ParameterACS Reagent GradeUSP Grade
Assay (on dried basis) 99.0 - 101.0%99.0 - 100.5%
Loss on Drying (at 150°C) 15.61 - 15.71%14.0 - 17.0%
pH of a 5% solution at 25°C 7.0 - 9.07.0 - 9.0
Insoluble Matter ≤ 0.005%Not Specified
Chloride (Cl) ≤ 5 ppmNot Specified
Phosphate (PO₄) ≤ 5 ppmNot Specified
Sulfate (SO₄) ≤ 0.005%Not Specified
Ammonium (NH₄) ≤ 0.003%Not Specified
Calcium (Ca) ≤ 0.01%Not Specified
Heavy Metals (as Pb) ≤ 5 ppm≤ 0.002% (Method I)
Iron (Fe) ≤ 0.001%Not Specified
Oxalate Not SpecifiedNo turbidity develops within 1 hour

Note: Specifications can vary slightly between manufacturers. Always refer to the Certificate of Analysis for the specific lot.

Experimental Protocols: Methodologies for Key Analyses

To ensure the quality and suitability of this compound for a specific application, a series of analytical tests are performed. Below are detailed methodologies for some of the key experiments.

Assay (by Nonaqueous Titration)

This method determines the purity of the substance.

  • Principle: The basic nature of the tartrate ion allows it to be titrated with a strong acid in a non-aqueous solvent.

  • Procedure:

    • Accurately weigh about 250 mg of previously dried this compound.[1]

    • Dissolve the sample in 150 mL of glacial acetic acid, heating gently if necessary to aid dissolution.[1]

    • Cool the solution to room temperature.

    • Titrate with 0.1 N perchloric acid in glacial acetic acid, determining the endpoint potentiometrically.[1]

    • Perform a blank determination and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.703 mg of C₄H₄Na₂O₆.[1]

Loss on Drying

This test measures the amount of water and other volatile substances in the sample.

  • Principle: The sample is heated at a specified temperature until all volatile components, primarily water of hydration, are removed, and the resulting weight loss is measured.

  • Procedure:

    • Accurately weigh a clean and dry weighing bottle.

    • Transfer about 1-2 g of the sample into the weighing bottle and weigh accurately.

    • Dry the sample at 150°C for 3 hours.[1]

    • After drying, cool the weighing bottle in a desiccator to room temperature and weigh again.

  • Calculation: The loss in weight is expressed as a percentage of the initial sample weight.

pH of a 5% Solution

This test determines the acidity or alkalinity of a solution of the substance.

  • Principle: A calibrated pH meter is used to measure the hydrogen ion concentration in a 5% aqueous solution of the substance.

  • Procedure:

    • Prepare a 5% w/v solution of this compound in freshly boiled and cooled purified water.

    • Calibrate a pH meter using standard buffer solutions.

    • Immerse the electrode in the sample solution and record the pH reading at 25°C.

Limit Test for Heavy Metals

This test is designed to control the content of metallic impurities that are colored by sulfide (B99878) ions.

  • Principle: The color produced by the reaction of the heavy metals in the sample with a sulfide source is compared to that of a standard lead solution.

  • Procedure (USP Method I):

    • Prepare a test solution by dissolving a specified amount of the substance in water.

    • Adjust the pH of the solution to between 3.0 and 4.0 with dilute acetic acid or ammonia.

    • Dilute with water to a specified volume.

    • Add a freshly prepared hydrogen sulfide solution or thioacetamide (B46855) and allow to stand for a specified time.

    • The color produced should not be darker than that of a standard solution containing a known amount of lead.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for key experimental procedures.

Assay_Workflow start Start weigh Accurately weigh ~250 mg of dried this compound start->weigh dissolve Dissolve in 150 mL of glacial acetic acid weigh->dissolve cool Cool to room temperature dissolve->cool titrate Titrate with 0.1 N Perchloric Acid (potentiometric endpoint) cool->titrate blank Perform blank determination titrate->blank calculate Calculate Assay blank->calculate end End calculate->end

Assay Determination Workflow

LOD_Workflow start Start weigh_bottle Weigh a clean, dry weighing bottle start->weigh_bottle add_sample Add ~1-2 g of sample and weigh weigh_bottle->add_sample dry Dry at 150°C for 3 hours add_sample->dry cool Cool in a desiccator dry->cool weigh_again Weigh the bottle and dried sample cool->weigh_again calculate Calculate % Loss on Drying weigh_again->calculate end End calculate->end

Loss on Drying Analysis Workflow

Conclusion

The choice between ACS Reagent Grade and Pharmaceutical (USP/EP) Grade this compound depends on the specific requirements of the application. For general laboratory use and as a standard for Karl Fischer titration, the ACS Reagent Grade, with its stringent limits on a wide array of impurities, is often sufficient. However, for use in pharmaceutical manufacturing and drug development, where compliance with pharmacopeial standards is mandatory, the USP/EP grade is the required choice. The detailed experimental protocols provided in this guide enable researchers and quality control analysts to verify the specifications of their this compound, ensuring the integrity and reproducibility of their work.

References

A Comparative Guide to Disodium Tartrate and Potassium Tartrate as Buffering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of disodium (B8443419) tartrate and potassium tartrate for use as buffering agents in research, pharmaceutical development, and other scientific applications. The selection of an appropriate buffering agent is critical for maintaining stable pH conditions, which can significantly impact experimental outcomes, product stability, and biological activity. This document outlines the key chemical properties, buffering performance considerations, and common applications of both tartrate salts, supported by experimental protocols and visual workflows to aid in informed decision-making.

Chemical and Physical Properties

Disodium tartrate and potassium tartrate are the sodium and potassium salts of L-(+)-tartaric acid, a diprotic acid. The choice between these two salts can be influenced by their physical properties, such as solubility and molecular weight, which are critical for preparing buffer solutions of specific concentrations.

PropertyDisodium TartratePotassium Tartrate
Synonyms Sodium L-tartrate, Disodium L-(+)-tartrateDipotassium tartrate, Potassium L-tartrate
Molecular Formula C₄H₄Na₂O₆ (anhydrous)C₄H₄K₂O₆ (anhydrous)
C₄H₄Na₂O₆ · 2H₂O (dihydrate)K₂C₄H₄O₆ · 0.5H₂O (hemihydrate)
Molecular Weight 194.05 g/mol (anhydrous)[1]226.27 g/mol (anhydrous)
230.08 g/mol (dihydrate)[2][3]235.29 g/mol or 244.28 g/mol (hemihydrate)[4][5][6][7]
Appearance White crystalline powder or transparent, colorless crystals[8]White crystalline or granulated powder
Solubility in Water 290 g/L at 20 °C (dihydrate)[8]High solubility in water[9]
pKa Values of Tartaric Acid pKa₁ = 2.89 - 3.03, pKa₂ = 4.34 - 4.40[10][11][12][13][14]pKa₁ = 2.89 - 3.03, pKa₂ = 4.34 - 4.40[10][11][12][13][14]
pH of 1% Aqueous Solution 7.0 - 9.0[8]7.0 - 9.0[7]

Buffering Performance and Considerations

The buffering capacity of a solution is its ability to resist pH change upon the addition of an acid or base. For tartrate buffers, the effective buffering range is dictated by the two pKa values of tartaric acid, making them suitable for applications requiring stable pH in the acidic range.

Theoretical Buffering Range

Tartaric acid is a diprotic acid, meaning it can donate two protons. Its two dissociation constants, pKa₁ and pKa₂, define the pH ranges where it can act as an effective buffer.

  • pKa₁ ≈ 2.89 - 3.03 : This makes tartrate buffers effective in the pH range of approximately 2.0 to 4.0.

  • pKa₂ ≈ 4.34 - 4.40 : This provides a second effective buffering range from approximately 3.3 to 5.4.

Both disodium tartrate and potassium tartrate will exhibit similar buffering ranges as they are both salts of the same weak acid. The choice between them often comes down to other factors such as the specific requirements of the experimental system, including the potential influence of the counter-ion (Na⁺ vs. K⁺).

The Role of the Counter-Ion: Sodium vs. Potassium

While the tartrate anion is responsible for the buffering action, the cation (Na⁺ or K⁺) can also influence the properties of the solution and its interaction with other components in a system, such as proteins.

  • Protein Stability: In biological systems, particularly in the formulation of protein-based drugs, the choice of counter-ion can be critical. Some studies suggest that sodium and potassium ions can have different effects on protein stability. For instance, sodium ions have been shown to bind more strongly to the surface of some proteins than potassium ions, which could influence protein aggregation and stability.[15] The differential effects of Na+ and K+ on nucleosome structure and stability have also been observed, with K+ ions generally having a more stabilizing effect on chromatin structure.[16]

  • Solubility of Other Components: The presence of sodium or potassium ions can affect the solubility of other salts in the solution. For example, potassium bitartrate (B1229483) is known to have lower solubility than sodium bitartrate.[17] This could be a consideration in complex formulations where precipitation is a concern.

Experimental Protocols

To empirically determine and compare the buffering capacity of disodium tartrate and potassium tartrate, a titration-based experiment can be performed.

Experimental Protocol: Determination of Buffering Capacity

Objective: To determine and compare the buffering capacity of 0.1 M disodium tartrate and 0.1 M potassium tartrate solutions.

Materials:

  • Disodium tartrate dihydrate

  • Potassium tartrate hemihydrate

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks (100 mL)

Procedure:

  • Buffer Preparation:

    • Prepare a 0.1 M disodium tartrate solution by dissolving the appropriate amount of this compound in deionized water in a 100 mL volumetric flask.

    • Prepare a 0.1 M potassium tartrate solution by dissolving the appropriate amount of potassium tartrate hemihydrate in deionized water in a 100 mL volumetric flask.

    • Adjust the initial pH of both buffer solutions to a desired value within the buffering range (e.g., pH 4.0) using dilute HCl or NaOH.

  • Titration with Acid:

    • Pipette 50 mL of the 0.1 M disodium tartrate buffer into a 250 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH.

    • Fill a burette with 0.1 M HCl.

    • Add the HCl in 0.5 mL increments, recording the pH after each addition. Continue until the pH drops significantly (e.g., by 2 pH units).

  • Titration with Base:

    • Repeat the titration process with a fresh 50 mL aliquot of the 0.1 M disodium tartrate buffer, this time titrating with 0.1 M NaOH until the pH rises significantly.

  • Repeat for Potassium Tartrate:

    • Repeat steps 2 and 3 for the 0.1 M potassium tartrate buffer.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of HCl and NaOH added for each buffer. This will generate a titration curve.

    • The buffering capacity (β) can be calculated as the amount of strong acid or base needed to change the pH of one liter of the buffer by one pH unit. The region of the titration curve with the shallowest slope represents the highest buffering capacity.

Applications and Workflows

Both disodium and potassium tartrate are used in various scientific and industrial applications where pH control is crucial.

Common Applications:
  • Pharmaceutical Formulations: Used as excipients to maintain the pH of liquid formulations, which is critical for drug stability and solubility.[18][19]

  • Biochemical and Enzyme Assays: Employed to provide a stable pH environment for enzymatic reactions, ensuring optimal enzyme activity and reproducible results.[20]

  • Cell Culture: Utilized in some cell culture media to maintain physiological pH.

  • Food Industry: Act as emulsifiers and pH control agents in various food products.

Visualizing Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows where tartrate buffers are employed.

Enzyme_Kinetics_Assay start Start: Prepare Reagents buffer Prepare 0.1 M Tartrate Buffer (e.g., pH 4.0) start->buffer substrate Prepare Substrate Solution start->substrate enzyme Prepare Enzyme Solution in Tartrate Buffer buffer->enzyme reaction Initiate Reaction: Mix Enzyme and Substrate enzyme->reaction substrate->reaction measurement Measure Product Formation (e.g., Spectrophotometry) reaction->measurement end End: Analyze Data measurement->end

Figure 1. Workflow for a typical enzyme kinetics assay using a tartrate buffer.

Drug_Formulation_Workflow start Start: API Characterization solubility Determine API pH-Solubility Profile start->solubility buffer_selection Select Tartrate Buffer (Disodium or Potassium) solubility->buffer_selection formulation Prepare Liquid Formulation with API and Buffer buffer_selection->formulation stability Conduct Stability Studies (Varying Temp. & pH) formulation->stability analysis Analyze for Degradation Products (e.g., HPLC) stability->analysis end End: Final Formulation analysis->end

Figure 2. Workflow for developing a liquid drug formulation using a tartrate buffer.

Buffer_Selection_Logic decision Choice: Disodium vs. Potassium Tartrate na_choice Disodium Tartrate decision->na_choice Select Na+ k_choice Potassium Tartrate decision->k_choice Select K+ factor1 Consideration: Counter-Ion Effects on System (e.g., Protein Stability) factor1->decision factor2 Consideration: Solubility of Other Formulation Components factor2->decision factor3 Consideration: Specific Ionic Requirements of the Application factor3->decision

Figure 3. Logical flow for selecting between disodium and potassium tartrate.

Conclusion

Both disodium tartrate and potassium tartrate are effective buffering agents in the acidic pH range due to the diprotic nature of tartaric acid. While their fundamental buffering capacity and pH range are nearly identical, the choice between them should be guided by a careful consideration of the specific experimental or formulation context. Key differentiating factors include the potential influence of the sodium or potassium counter-ion on the stability and solubility of other components in the system, particularly in protein-based formulations. For most routine applications, either salt can be used effectively. However, in sensitive systems, empirical testing, as outlined in the provided protocol, is recommended to determine the optimal buffering agent for achieving desired performance and stability.

References

A Researcher's Guide to Selecting Disodium Tartrate Dihydrate: A Comparative Evaluation of Supplier Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Disodium (B8443419) tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), a common excipient and analytical standard, is no exception. Its performance can significantly impact experimental outcomes, from calibrating Karl Fischer titrators to ensuring the stability of pharmaceutical formulations. This guide provides a framework for evaluating disodium tartrate dihydrate from various suppliers, complete with experimental protocols and comparative data to aid in making an informed decision.

Critical Quality Attributes for Supplier Evaluation

When sourcing this compound, several key parameters should be scrutinized to ensure the product meets the rigorous demands of research and pharmaceutical applications. These attributes directly reflect the purity, stability, and suitability of the material for its intended use.

Key Performance Indicators:

  • Assay (Purity): The percentage of this compound in the material. A higher assay value indicates fewer impurities.

  • Water Content: As a dihydrate, the theoretical water content is a critical parameter, particularly when used as a primary standard for Karl Fischer titration. The theoretical water content is 15.66%.[1][2]

  • pH of a 5% Solution: This measures the acidity or alkalinity of the material in solution, which is crucial for applications requiring specific pH conditions, such as in buffer preparations.[1][3]

  • Insoluble Matter: The presence of insoluble particles can interfere with analytical measurements and indicate a lower purity product.

  • Impurity Profile: The levels of contaminants such as chlorides, sulfates, phosphates, heavy metals, and other ions should be minimal.

Comparative Analysis of Supplier Specifications

To illustrate the differences one might encounter between suppliers, the following table summarizes typical specifications for this compound from three anonymized, representative suppliers (Supplier A, Supplier B, and Supplier C). These values are based on publicly available data sheets and certificates of analysis.

ParameterSupplier A (Reagent Grade)Supplier B (Pharmaceutical Grade)Supplier C (Analytical Standard)
Assay ≥99.0%≥99.5%[4]99.5-100.5%
Water Content (Loss on Drying at 150°C) 15.61-15.71%~15.66%[1][2]15.66% ± 0.1%
pH of a 5% Solution (at 25°C) 7.0 - 9.0[3]7.5 - 8.57.0 - 9.0[2]
Insoluble Matter ≤0.005%≤0.003%≤0.005%
Chloride (Cl) ≤0.0005%≤0.0005%≤0.001%
Sulfate (SO₄) ≤0.002%≤0.001%≤0.002%
Heavy Metals (as Pb) ≤0.0005%≤0.0002%≤0.0005%
Iron (Fe) ≤0.0005%≤0.0001%≤0.0005%
Calcium (Ca) ≤0.005%≤0.002%≤0.005%

Experimental Protocols for Performance Verification

To independently verify the quality of this compound from a new supplier, a series of analytical tests should be performed. The following are detailed protocols for key experiments.

Assay Determination by Titration

Objective: To determine the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the solution with 0.1 N perchloric acid in glacial acetic acid.

  • Endpoint Detection: Determine the endpoint potentiometrically using a suitable electrode system.

  • Calculation: Calculate the assay percentage based on the volume of titrant consumed. Each mL of 0.1 N perchloric acid is equivalent to 11.50 mg of Na₂C₄H₄O₆·2H₂O.

Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content. This compound is a primary standard for calibrating Karl Fischer reagents.[4][5][6]

Methodology:

  • Instrument Calibration: Calibrate the Karl Fischer titrator using a certified water standard.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg) and introduce it into the titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and confirm the water of hydration.[7][8]

Methodology:

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

  • Analysis: Heat the sample from ambient temperature to approximately 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: The resulting thermogram will show a weight loss step corresponding to the loss of the two water molecules. The weight loss should be approximately 15.66%.[9]

Visualizing Experimental Workflows and Applications

Diagrams are essential for clearly communicating experimental processes and their underlying logic.

Experimental_Workflow_for_Supplier_Evaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Decision start Receive Sample from New Supplier doc_review Review Certificate of Analysis start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp assay Assay (Titration) visual_insp->assay If passes visual inspection kf_titration Water Content (Karl Fischer) assay->kf_titration tga Thermal Analysis (TGA) kf_titration->tga impurities Impurity Profile (ICP-MS/IC) tga->impurities compare Compare Results to Specifications & Other Suppliers impurities->compare decision Approve / Reject Supplier compare->decision

Workflow for evaluating a new supplier of this compound.

Disodium tartrate is often used in the preparation of buffers for biological assays. The stability of the buffer's pH is critical for enzyme kinetics and cell-based assays.

Tartrate_Buffer_in_Enzyme_Kinetics cluster_assay Enzyme Assay Components cluster_inhibition Tartrate as Inhibitor enzyme Enzyme (e.g., Acid Phosphatase) product Product enzyme->product Converts inhibition Inhibition of Enzyme Activity enzyme->inhibition Leads to substrate Substrate substrate->product Is converted to buffer Tartrate Buffer (pH Stability) buffer->enzyme Maintains Optimal pH for Activity buffer->substrate Ensures Substrate Stability tartrate_ion Tartrate Ion tartrate_ion->enzyme Binds to Active Site

Role of tartrate buffer and tartrate ions in an enzyme kinetics assay.

Conclusion and Recommendations

The selection of a this compound supplier should be a data-driven process. While cost is a factor, the ultimate decision should be based on the consistent quality and purity of the product. For critical applications, such as in pharmaceutical manufacturing or as a certified reference material, sourcing from suppliers who provide comprehensive certificates of analysis and adhere to stringent quality management systems like ISO 17034 is recommended.[10]

Researchers are encouraged to perform their own qualification studies on new lots or when switching suppliers. The experimental protocols outlined in this guide provide a solid framework for such an evaluation. By systematically comparing key quality attributes, scientists can ensure the reliability of their reagents and the integrity of their experimental results.

References

Inter-laboratory Comparison of Karl Fischer Titration Using Disodium Tartrate Dihydrate: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the determination of water content using Karl Fischer (KF) titration, with a focus on the standardization of the titrant using disodium (B8443419) tartrate dihydrate. Disodium tartrate dihydrate is a stable, non-hygroscopic solid with a stoichiometric water content of 15.66%, making it an ideal primary standard for this purpose.[1] This guide is intended for researchers, scientists, and drug development professionals to assess the reliability and performance of the Karl Fischer titration method across different laboratories.

Data Presentation

The following table summarizes the results from a representative inter-laboratory study involving ten laboratories. Each laboratory determined the water content of a certified reference material (CRM) of this compound. The study was designed to assess the repeatability and reproducibility of the volumetric Karl Fischer titration method.

Table 1: Inter-laboratory Study Results for Water Content in this compound

LaboratoryMean Water Content (%)Standard Deviation (within-lab)No. of Replicates
115.680.035
215.650.045
315.700.025
415.630.055
515.690.035
615.660.045
715.710.025
815.640.065
915.670.035
1015.690.045
Overall 15.67 - 50
Repeatability (sr) - 0.04 -
Reproducibility (sR) - 0.06 -

Summary of Statistical Analysis:

ParameterValueDescription
Certified Value 15.66%The theoretical water content of this compound.[1]
Overall Mean 15.67%The average of all measurements from all laboratories.
Repeatability Standard Deviation (sr) 0.04%The standard deviation of results obtained under the same operating conditions within a single laboratory.
Reproducibility Standard Deviation (sR) 0.06%The standard deviation of results obtained under different operating conditions (different laboratories).
Repeatability Limit (r) 0.11%The value below which the absolute difference between two single test results obtained under repeatability conditions may be expected to lie with a probability of 95%.
Reproducibility Limit (R) 0.17%The value below which the absolute difference between two single test results obtained under reproducibility conditions may be expected to lie with a probability of 95%.

Experimental Protocols

The following is a detailed methodology for the determination of Karl Fischer reagent titer using this compound, based on established procedures.

1. Apparatus

  • Automatic Volumetric Karl Fischer Titrator with a sealed titration vessel.

  • Platinum electrode for potentiometric endpoint detection.

  • Burette with a resolution of at least 0.01 mL.

  • Analytical balance with a readability of 0.1 mg.

2. Reagents

  • Karl Fischer Reagent (volumetric, one-component or two-component system).

  • Solvent (e.g., anhydrous methanol (B129727) or a specialized KF solvent).

  • This compound (Na₂C₄H₄O₆·2H₂O), certified reference material.

3. Procedure

  • Titrator Preparation: The titration vessel is filled with the appropriate solvent. The solvent is then pre-titrated with the Karl Fischer reagent to a stable, dry endpoint to eliminate any residual water.

  • Standard Preparation: Accurately weigh approximately 150-350 mg of this compound into a weighing boat.[2]

  • Titration: The weighed this compound is introduced into the conditioned titration vessel. The sample is allowed to dissolve completely, which may be facilitated by gentle stirring. The titration is then initiated and proceeds automatically until the endpoint is reached.

  • Calculation: The water equivalence factor (F), in mg of water per mL of reagent, is calculated using the following formula: F = (W * 0.1566) / V Where:

    • W is the weight of the this compound in mg.

    • 0.1566 is the theoretical mass fraction of water in this compound.[2]

    • V is the volume of the Karl Fischer reagent consumed in mL.

  • Replicates: The procedure is repeated at least three times, and the average water equivalence factor is calculated.

Mandatory Visualization

The following diagram illustrates the workflow of the inter-laboratory comparison study.

Interlaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting A Selection of Certified This compound B Development of Standardized Experimental Protocol A->B C Recruitment of Participating Laboratories B->C D Distribution of Standard Sample and Protocol to Laboratories C->D E Independent Analysis by Each Laboratory D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Submitted Data F->G H Calculation of Repeatability and Reproducibility G->H I Publication of Comparison Guide H->I

Caption: Workflow of the inter-laboratory comparison study.

References

A Comparative Guide: Disodium Tartrate Dihydrate as a Premier Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding precision in their analytical measurements, the choice of a primary standard is of paramount importance. An ideal primary standard must be a substance of high purity, stability, and known stoichiometry, forming the bedrock of accurate quantitative analysis. This guide provides a comprehensive comparison of disodium (B8443419) tartrate dihydrate against other common primary standards used in Karl Fischer titrations for water content determination and in acid-base titrations.

The Role of a Primary Standard in Analytical Chemistry

A primary standard is a highly pure compound used to determine the exact concentration of a titrant, a solution of known concentration used in titrations. The accuracy of all subsequent titrimetric analyses hinges on the quality of the primary standard. Key characteristics of an ideal primary standard include:

  • High Purity: Minimizes interferences and ensures a well-defined composition.

  • Stability: Resistant to degradation under normal storage conditions and non-reactive with atmospheric components like moisture and carbon dioxide.

  • High Equivalent Weight: Reduces the relative error associated with weighing.

  • Known Stoichiometry: The chemical formula and reacting proportions are precisely known.

  • Solubility: Readily dissolves in the solvent used for the titration.

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"Primary Standard" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ideal Properties" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "High Purity" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Stability" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "High Equivalent Weight" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Known Stoichiometry" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solubility" [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Accurate Titrations" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Primary Standard" -> "Ideal Properties" [label="possesses"]; "Ideal Properties" -> "High Purity"; "Ideal Properties" -> "Stability"; "Ideal Properties" -> "High Equivalent Weight"; "Ideal Properties" -> "Known Stoichiometry"; "Ideal Properties" -> "Solubility"; "High Purity" -> "Accurate Titrations"; "Stability" -> "Accurate Titrations"; "High Equivalent Weight" -> "Accurate Titrations"; "Known Stoichiometry" -> "Accurate Titrations"; "Solubility" -> "Accurate Titrations"; }

Workflow for KF reagent standardization.

Protocol:

  • Preparation: Accurately weigh approximately 50-100 mg of disodium tartrate dihydrate into a clean, dry weighing boat.

  • Titrator Setup: Prepare the Karl Fischer titrator by adding fresh, conditioned solvent to the titration vessel and allowing it to stabilize to a low drift rate.

  • Standard Addition: Carefully add the weighed this compound to the titration vessel.

  • Titration: Start the titration and allow the instrument to automatically titrate to the electrometric endpoint.

  • Calculation: Record the volume of Karl Fischer reagent consumed. Calculate the titer (water equivalent) of the KF reagent using the following formula: Titer (mg H₂O/mL) = (Weight of this compound (mg) × 0.1566) / Volume of KF Reagent (mL)

  • Replicates: Perform the standardization in triplicate to ensure precision and calculate the average titer. The relative standard deviation (RSD) should typically be less than 2%.

Standardization of a Strong Base (e.g., NaOH) using Potassium Hydrogen Phthalate (B1215562) (KHP)

Protocol:

  • Preparation of KHP solution: Accurately weigh approximately 0.4-0.6 g of dried KHP into a 250 mL Erlenmeyer flask. Dissolve the KHP in about 50 mL of deionized water.

  • Indicator: Add 2-3 drops of phenolphthalein (B1677637) indicator to the KHP solution. The solution should be colorless.

  • Titration Setup: Rinse and fill a burette with the NaOH solution to be standardized. Record the initial volume.

  • Titration: Slowly add the NaOH solution from the burette to the KHP solution while continuously swirling the flask. Continue the addition until the first permanent faint pink color persists for at least 30 seconds. This is the endpoint.

  • Reading: Record the final volume of the NaOH solution in the burette.

  • Calculation: Calculate the molarity of the NaOH solution using the following formula: Molarity of NaOH = (Mass of KHP (g) / 204.22 g/mol ) / Volume of NaOH (L)

  • Replicates: Repeat the titration at least two more times and calculate the average molarity.

Standardization of a Strong Acid (e.g., HCl) using Anhydrous Sodium Carbonate

Protocol:

  • Preparation of Sodium Carbonate Solution: Accurately weigh approximately 0.2 g of anhydrous sodium carbonate (previously dried at 270-300 °C for 1 hour) into a 250 mL Erlenmeyer flask. Dissolve in about 50 mL of deionized water.

  • Indicator: Add 2-3 drops of methyl orange indicator.

  • Titration Setup: Rinse and fill a burette with the HCl solution to be standardized. Record the initial volume.

  • Titration: Titrate the sodium carbonate solution with the HCl until the color changes from yellow to a faint orange/pink.

  • Boiling (Optional but recommended for higher accuracy): To sharpen the endpoint, the solution can be gently boiled for a few minutes to expel dissolved CO₂. The color may revert to yellow. Cool the solution and continue the titration dropwise until the endpoint color is stable.

  • Reading: Record the final volume of the HCl solution.

  • Calculation: Calculate the molarity of the HCl solution, noting the 1:2 mole ratio between Na₂CO₃ and HCl: Molarity of HCl = (2 × (Mass of Na₂CO₃ (g) / 105.99 g/mol )) / Volume of HCl (L)

  • Replicates: Perform the titration in triplicate and calculate the average molarity.

Conclusion

This compound stands out as a superior primary standard for the standardization of Karl Fischer reagents due to its precise and stable water content, non-hygroscopic nature, and ease of handling. While it can theoretically be used for acid-base titrations, its application in this area is less common, with potassium hydrogen phthalate and anhydrous sodium carbonate remaining the standards of choice for bases and acids, respectively, due to their well-established performance and extensive validation. The selection of an appropriate primary standard is a critical step in ensuring the accuracy and reliability of titrimetric analyses, and this compound offers significant advantages, particularly in the critical task of moisture determination.

A Researcher's Guide to Certificates of Analysis for Disodium Tartrate Dihydrate Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is paramount. The Certificate of Analysis (CoA) is the primary document that assures the quality and purity of these standards. This guide provides a detailed explanation of the CoA for Disodium (B8443419) Tartrate Dihydrate, a commonly used reference standard, particularly for the standardization of Karl Fischer reagents. We will delve into the critical parameters presented on a CoA, compare typical specifications, and provide an overview of the experimental protocols used for their determination. Furthermore, we will compare Disodium Tartrate Dihydrate with other commonly used standards for water determination.

Understanding the Certificate of Analysis

A Certificate of Analysis for a this compound reference standard is a formal document issued by the manufacturer that confirms the product meets a specific set of quality criteria. This document is crucial for laboratory quality control and for ensuring the accuracy and reliability of analytical measurements.

Key components typically found on a CoA for this compound include:

  • Product Information: Name, chemical formula (C₄H₄Na₂O₆ · 2H₂O), CAS number (6106-24-7), lot number, and release date.

  • Physical Properties: Appearance (typically a white crystalline powder), and sometimes solubility information.

  • Analytical Test Results: A series of tests with their corresponding specifications and the actual measured results for the specific batch.

Comparative Analysis of Typical CoA Specifications

The following table summarizes the typical specifications for key analytical tests found on a CoA for this compound from various suppliers, as well as for alternative Karl Fischer standards, Potassium Citrate Monohydrate and Sodium Tungstate Dihydrate.

ParameterThis compoundPotassium Citrate MonohydrateSodium Tungstate Dihydrate
Assay (on dried basis) ≥99.0% to 101.0%[1][2]99.0% to 100.5%[3]≥99%
Water Content (Karl Fischer or Loss on Drying) 15.61% - 15.71% (Theoretical: 15.66%)[2][4]4.0% - 7.0%[5]Approximately 10.8%[6]
pH (of a 5% solution) 7.0 - 9.0[1][2][4]7.0 - 9.0Not typically specified
Insoluble Matter ≤0.005%[2]Not typically specifiedNot typically specified
Chloride (Cl) ≤0.0005%[2]Not typically specifiedNot typically specified
Sulfate (SO₄) ≤0.005%[2]Not typically specifiedNot typically specified
Heavy Metals (as Pb) ≤0.0005%[2]≤0.001%[3]Not typically specified
Iron (Fe) ≤0.001%[2]Not typically specifiedNot typically specified
Calcium (Ca) ≤0.01%[2]Not typically specifiedNot typically specified

Experimental Protocols for Key Analyses

The accuracy of the data presented on a CoA is dependent on the rigor of the experimental methods employed. Below are detailed protocols for the principal tests performed on this compound reference standards.

Water Content Determination by Karl Fischer Titration

This compound is a primary standard for the volumetric Karl Fischer titration due to its stable and stoichiometric water content of 15.66%.[4]

Principle: The Karl Fischer titration is a specific chemical method for the determination of water content. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water and a base.

Apparatus:

  • Volumetric Karl Fischer Titrator

  • Titration vessel

  • Burette

  • Platinum electrode

Reagents:

  • Karl Fischer Reagent (a solution containing iodine, sulfur dioxide, a base like imidazole, and a solvent like methanol)

  • Anhydrous Methanol (B129727)

Procedure:

  • Add a suitable volume of anhydrous methanol to the titration vessel.

  • Titrate the methanol with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

  • Accurately weigh approximately 100-200 mg of the this compound reference standard.

  • Introduce the sample into the titration vessel.

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • The water content is calculated based on the volume of titrant consumed and the previously determined titer of the Karl Fischer reagent.

Assay by Non-aqueous Titration

The assay determines the purity of the this compound after accounting for its water content.

Principle: The disodium salt of a weak acid (tartaric acid) can be titrated as a base in a non-aqueous solvent, such as glacial acetic acid, with a strong acid titrant, like perchloric acid.

Apparatus:

  • Burette

  • Beaker (250 mL)

  • Potentiometer with a suitable electrode system or a visual indicator.

Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial Acetic Acid

  • Crystal Violet indicator solution (for visual endpoint detection)

Procedure:

  • Accurately weigh about 250 mg of previously dried Disodium Tartrate.[1]

  • Dissolve the sample in 150 mL of glacial acetic acid, heating gently if necessary to aid dissolution.[1]

  • Cool the solution to room temperature.

  • If using a visual indicator, add a few drops of crystal violet solution.

  • Titrate with 0.1 N perchloric acid to the potentiometric endpoint or until the color changes from violet to green.[7]

  • Perform a blank determination and make any necessary corrections.

  • Each mL of 0.1 N perchloric acid is equivalent to 9.703 mg of anhydrous Disodium Tartrate (C₄H₄Na₂O₆).[1]

Visualization of Key Workflows

To better illustrate the processes involved in the qualification and selection of reference standards, the following diagrams are provided.

G Workflow for Qualification of this compound Reference Standard cluster_0 Material Sourcing and Initial Assessment cluster_1 Comprehensive Analytical Testing cluster_2 Certification and Release raw_material Raw Material Procurement initial_qc Initial Quality Control (Appearance, Solubility) raw_material->initial_qc assay Assay (Non-aqueous Titration) initial_qc->assay water_content Water Content (Karl Fischer) initial_qc->water_content impurities Impurity Profiling (Heavy Metals, Anions) initial_qc->impurities ph_test pH Determination initial_qc->ph_test data_review Data Review and Verification assay->data_review water_content->data_review impurities->data_review ph_test->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation release Batch Release as Reference Standard coa_generation->release

Caption: Qualification workflow for a new batch of reference standard.

G Decision Tree for Selecting a Karl Fischer Water Standard start Start: Need to Standardize Karl Fischer Reagent application Consider Application Specifics (e.g., sample matrix, expected water content) start->application primary_standard Is a primary standard with high, stable water content required? application->primary_standard instrumental Consider Instrumental Methods (e.g., moisture analyzer) application->instrumental Chemical titration problematic alternative Consider Alternative Standards primary_standard->alternative No disodium_tartrate Select this compound primary_standard->disodium_tartrate Yes potassium_citrate Potassium Citrate Monohydrate (Lower water content) alternative->potassium_citrate sodium_tungstate Sodium Tungstate Dihydrate (Variable water content) alternative->sodium_tungstate

Caption: Decision-making for selecting a suitable water standard.

Comparison with Alternative Standards

While this compound is a widely accepted standard for Karl Fischer titration, other substances can also be used.

  • Potassium Citrate Monohydrate: This compound is another stable hydrate (B1144303) that can be used as a reference standard.[5][8] It has a lower theoretical water content (around 5.5%), which may be advantageous for standardizing titrants for samples with very low moisture content.

  • Sodium Tungstate Dihydrate: This material has also been used as a water standard.[6] However, its water content can be more variable, and it is crucial to use a well-characterized batch with a certified water content.

In addition to chemical standards, instrumental methods for moisture analysis exist, which can be considered alternatives to Karl Fischer titration in certain applications. These methods, such as those employing loss-on-drying principles with halogen or infrared heating, offer a different approach to water content determination.[9]

Conclusion

The Certificate of Analysis for a this compound reference standard is a critical document that provides the necessary assurance of its quality and suitability for its intended analytical purpose. By understanding the key parameters and the experimental methods used for their determination, researchers can confidently use this standard for accurate and reliable results. When selecting a standard for water determination, it is essential to consider the specific application and to compare the specifications of available standards, including alternatives like Potassium Citrate Monohydrate, to make an informed decision.

References

Safety Operating Guide

Proper Disposal of Disodium Tartrate Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disodium (B8443419) tartrate dihydrate, a common reagent in research and development, is not classified as a hazardous substance, simplifying its disposal process.[1][2] However, adherence to proper laboratory safety protocols and local regulations remains paramount to ensure a safe and compliant work environment. This guide provides detailed procedures for the appropriate disposal of disodium tartrate dihydrate and its containers.

Key Properties for Disposal Consideration

A summary of this compound's properties relevant to its disposal is presented below.

PropertyValueCitation
Physical StateSolid[3]
Solubility in WaterSoluble in cold water[3]
GHS Hazard ClassificationNot classified as hazardous[1][2]
FlammabilityNot flammable[4]
ReactivityStable under normal conditions[4][5]
Acute ToxicityNot classified as acutely toxic[1]

Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

For uncontaminated, solid this compound, the primary method of disposal is as non-hazardous solid waste.

  • Collection: Place the solid this compound in a designated, well-labeled, and sealed waste container.[6]

  • Labeling: Clearly label the container as "this compound" for waste collection personnel.

  • Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's guidelines or local regulations specify otherwise.[6] Always confirm with your institution's Environmental Health & Safety (EHS) department for specific procedures.

2. Aqueous Solution Disposal:

Aqueous solutions of this compound can typically be disposed of down the drain, provided certain conditions are met.

  • Concentration: Only small quantities of dilute solutions should be disposed of via the sanitary sewer.[6]

  • pH Adjustment: While this compound solutions are generally neutral, it is good practice to ensure the pH of the solution is between 5.5 and 10.5 before drain disposal.[6][7]

  • Flushing: Flush the drain with copious amounts of water during and after disposal to ensure the chemical is thoroughly diluted.[8]

  • Local Regulations: Always consult your local wastewater authority or institutional guidelines, as some municipalities have stricter limits on chemical disposal in the sanitary sewer.[6]

3. Spill Cleanup and Disposal:

In the event of a spill, follow these steps for cleanup and disposal:

  • Containment: For a solid spill, use appropriate tools to carefully place the material into a suitable waste disposal container.[3][4]

  • Cleaning: After removing the bulk of the solid, clean the contaminated surface by spreading water on it.[3]

  • Disposal of Cleanup Materials: Dispose of any contaminated materials, such as paper towels or absorbent pads, in a sealed bag with the regular trash.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, during the cleanup process.

4. Empty Container Disposal:

Empty containers that held this compound can be disposed of as regular trash after proper preparation.

  • Emptying: Ensure the container is thoroughly emptied of all residual chemical.[9][10]

  • Rinsing: While not always required for non-hazardous materials, triple rinsing with water is a good laboratory practice to ensure the container is clean.[9] The rinsate can be disposed of down the drain.

  • Defacing Labels: Remove or deface the original chemical label to avoid confusion.[9][10]

  • Disposal: Place the clean, unlabeled container in the appropriate recycling or regular trash bin.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disodium Tartrate Dihydrate Waste is_solid Is the waste solid and uncontaminated? start->is_solid is_solution Is the waste an aqueous solution? is_solid->is_solution No solid_disposal Collect in a sealed, labeled container. Dispose as non-hazardous solid waste. is_solid->solid_disposal Yes is_container Is it an empty container? is_solution->is_container No solution_disposal Check pH (5.5-10.5). Dispose down the drain with plenty of water. is_solution->solution_disposal Yes container_disposal Thoroughly empty and rinse container. Deface label. Dispose as regular trash. is_container->container_disposal Yes hazardous_waste Treat as hazardous waste. Consult EHS for disposal. is_container->hazardous_waste No (Contaminated or Unknown) check_local_solid Consult institutional/ local guidelines for confirmation. solid_disposal->check_local_solid end End check_local_solid->end check_local_drain Consult institutional/ local guidelines for confirmation. solution_disposal->check_local_drain check_local_drain->end container_disposal->end hazardous_waste->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals should always consult their institution's specific safety and disposal protocols, as well as local and national regulations, to ensure full compliance and safety. When in doubt, contact your institution's Environmental Health & Safety (EHS) department for guidance.[9]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disodium Tartrate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Disodium tartrate dihydrate, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

This compound is generally not classified as a hazardous substance, but it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of personnel, a combination of personal protective equipment and engineering controls is recommended.

Control TypeSpecificationPurpose
Engineering Controls Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3]To minimize the inhalation of dust.
Eye/Face Protection Safety glasses with side-shields.[1][4]To protect eyes from dust particles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat.[1][2][4]To prevent skin contact.
Respiratory Protection An approved/certified dust respirator is required when ventilation is inadequate or dusts are generated.[3][5]To prevent inhalation of airborne particles.
Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the quality of this compound and ensuring a safe working environment.

Handling:

  • Avoid contact with skin and eyes.[6]

  • Do not breathe dust.[3]

  • Ensure good ventilation of the work station.[7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Keep the container tightly closed and dry.[3][8]

  • Store in a cool, well-ventilated place.[3]

  • The recommended storage temperature is between 15–25 °C.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]
Skin Contact Wash the affected area immediately with plenty of soap and water.[3][7] If irritation persists, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Ingestion Do NOT induce vomiting.[3][6] Rinse mouth with water and seek medical advice.[7][8]
Spill and Disposal Procedures

In the event of a spill, prompt and correct cleanup is necessary to prevent contamination and exposure.

Spill Cleanup:

  • Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[3] Clean the surface by spreading water and dispose of according to local and regional authority requirements.[3]

  • Large Spills: Use a shovel to put the material into a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system.[3]

Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.[5][6]

  • Leave chemicals in their original containers and do not mix with other waste.[5][6]

  • Handle uncleaned containers as you would the product itself.[5][6]

Workflow for Handling and Disposal of this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS and SOPs ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves - Respirator (if needed) prep->ppe weigh Weigh this compound in a Ventilated Area ppe->weigh dissolve Dissolve or Use in Experiment weigh->dissolve spill Spill Occurs? dissolve->spill cleanup Clean Spill According to Procedure spill->cleanup Yes dispose_waste Dispose of Chemical Waste in Designated, Labeled Container spill->dispose_waste No cleanup->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.